D-Asparagine
Description
A non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue. It is biosynthesized from ASPARTIC ACID and AMMONIA by asparagine synthetase. (From Concise Encyclopedia Biochemistry and Molecular Biology, 3rd ed)
This compound has been reported in Arabidopsis thaliana and Saccharomyces cerevisiae with data available.
Properties
IUPAC Name |
(2R)-2,4-diamino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXYFEDJOCDNAF-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872479 | |
| Record name | D-Asparagine | |
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Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Asparagine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
2058-58-4 | |
| Record name | D-Asparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2058-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | D-Asparagine | |
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| Record name | D-Asparagine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03943 | |
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| Record name | D-Asparagine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D(-)-asparagine monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ASPARAGINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6QV1010K6 | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Asparagine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
234 - 235 °C | |
| Record name | D-Asparagine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Enigmatic Role of D-Asparagine in the Central Nervous System: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
D-amino acids are no longer considered mere biological oddities, with D-Serine and D-Aspartate now recognized as key modulators of synaptic transmission and neurodevelopment in the mammalian central nervous system (CNS). Within this expanding field, D-Asparagine (D-Asn) remains a molecule of significant obscurity. While its presence in the cerebrospinal fluid is confirmed, its specific biological role, metabolic pathways, and receptor interactions within the brain are largely uncharted territories. This technical guide synthesizes the current, albeit limited, knowledge on D-Asn in the CNS. It focuses on its metabolic relationship with the well-characterized neurotransmitter D-Aspartate (D-Asp), potential enzymatic conversions, and transport mechanisms. By presenting the available quantitative data, outlining hypothetical signaling pathways, and providing detailed experimental protocols, this whitepaper aims to equip researchers with a foundational understanding and a framework for future investigations into the neurobiology of this compound.
Introduction: The Emerging Significance of D-Amino Acids in the CNS
The central nervous system has long been considered a realm governed by L-amino acids. However, the discovery of significant concentrations of D-Serine and D-Aspartate has challenged this dogma, revealing their crucial roles in glutamatergic neurotransmission, particularly through the modulation of N-methyl-D-aspartate (NMDA) receptors[1][2][3]. D-Aspartate, in particular, is an endogenous agonist of the NMDA receptor and is implicated in synaptic plasticity, learning, and memory[2][3]. Its concentration is dynamically regulated, with high levels during embryonic development that sharply decrease after birth due to the expression of the degrading enzyme D-aspartate oxidase (DDO)[1][2].
In contrast, this compound, the amide derivative of D-Aspartate, has received scant attention in neuroscience research. While its L-enantiomer, L-Asparagine, is known to be a precursor for the neurotransmitter L-Aspartate[4], the function of this compound remains largely speculative. This guide will consolidate the existing data on this compound in the CNS, focusing on its metabolism, transport, and the critical questions that remain to be answered.
Metabolism of this compound in the Central Nervous System
The metabolic fate of this compound in the brain is not well-defined. The primary hypothesis revolves around its potential conversion to the neuroactive D-Aspartate.
Synthesis of this compound
The endogenous synthesis of this compound in the CNS has not been directly demonstrated. It is plausible that it could be synthesized from D-Aspartate and ammonia via an uncharacterized this compound synthetase, or through the racemization of L-Asparagine.
Degradation and Conversion to D-Aspartate
The conversion of this compound to D-Aspartate is a critical, yet unproven, step for its potential involvement in neuromodulation. This hydrolysis would be catalyzed by an asparaginase.
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L-Asparaginase: This enzyme, used in chemotherapy, primarily hydrolyzes L-Asparagine[5][6]. While some bacterial L-asparaginases exhibit low activity towards this compound[7], it is unclear if a mammalian enzyme with similar properties exists in the brain.
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Substrate Specificity: Studies on bacterial L-asparaginases show that they can bind D-Aspartic acid, suggesting that the active site can accommodate D-enantiomers, albeit with lower catalytic efficiency[7].
The following diagram illustrates the hypothetical metabolic pathway of this compound in the CNS, in relation to the established pathway of D-Aspartate.
Transport and Distribution of this compound
The presence and activity of this compound in the CNS are contingent on its ability to cross the blood-brain barrier and be taken up by neural cells.
Blood-Brain Barrier Transport
The transport of this compound across the blood-brain barrier has not been directly studied. However, studies on synaptosomes provide some insights into its uptake into brain cells.
Cellular Uptake
Research on rat brain synaptosomes has shown that the transport of this compound is largely sodium-independent, which is in stark contrast to the sodium-dependent transport of L-Asparagine[8]. This suggests the existence of a distinct transport mechanism for this compound, which could be a factor in regulating its intracellular concentration.
Concentration in Cerebrospinal Fluid
Quantitative data on this compound levels in the CNS is scarce. However, a study on the cerebrospinal fluid (CSF) of children with acute lymphoblastic leukemia provided the following measurements prior to treatment[5][6].
| Analyte | Median Concentration (μM) | Concentration Range (μM) | Reference |
| This compound | 0.038 | 0.0 - 0.103 | [5][6] |
| L-Asparagine | 6.1 | 1.82 - 11.5 | [5][6] |
| Table 1: Concentration of D- and L-Asparagine in Human Cerebrospinal Fluid |
Potential Biological Roles and Signaling Pathways
Given the lack of identified specific receptors for this compound, its biological role is likely indirect, primarily through its potential conversion to D-Aspartate, which is a known agonist at the NMDA receptor[2][3].
Indirect NMDA Receptor Modulation
If this compound is efficiently converted to D-Aspartate in the synaptic cleft or within astrocytes, it could serve as a precursor to an important neuromodulator. This would place this compound metabolism as a potential regulatory point for NMDA receptor activity.
The proposed signaling cascade following the hypothetical conversion of this compound to D-Aspartate is depicted below.
Experimental Protocols for the Study of this compound in the CNS
Investigating the role of this compound requires robust and sensitive analytical methods, as well as carefully designed functional assays.
Quantification of this compound in Brain Tissue and CSF
This protocol is adapted from methods used for other D-amino acids and employs High-Performance Liquid Chromatography (HPLC) with a chiral column for separation and a sensitive detector.
Objective: To quantify the concentration of this compound in brain tissue homogenates or CSF.
Materials:
-
Brain tissue or CSF samples
-
Perchloric acid (PCA)
-
o-phthaldialdehyde (OPA) and N-t-butyloxycarbonyl-L-cysteine (Boc-L-Cys) for derivatization
-
Reversed-phase HPLC system with a chiral column (e.g., C18 column)
-
Fluorescence detector
Procedure:
-
Sample Preparation:
-
For brain tissue, homogenize in 10 volumes of 0.4 M PCA.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and neutralize with KOH.
-
Centrifuge again to remove the KClO4 precipitate.
-
For CSF, centrifuge to remove any cells and use the supernatant directly.
-
-
Derivatization:
-
Mix the sample supernatant with the OPA/Boc-L-Cys reagent.
-
Allow the reaction to proceed in the dark for 2 minutes.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).
-
Detect the fluorescent derivatives using an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
-
Quantification:
-
Create a standard curve using known concentrations of D- and L-Asparagine.
-
Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
The workflow for this experimental protocol is visualized below.
In Vitro Assay for D-Asparaginase Activity
This protocol aims to detect a putative D-Asparaginase activity in brain extracts.
Objective: To determine if brain tissue homogenates can convert this compound to D-Aspartate.
Materials:
-
Brain tissue homogenate (prepared as in 5.1, but in a neutral buffer like PBS)
-
This compound solution
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
HPLC system for D-Aspartate quantification (as in 5.1)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the brain homogenate, this compound solution, and reaction buffer.
-
Prepare a control reaction with heat-inactivated homogenate.
-
-
Incubation:
-
Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding PCA.
-
-
Analysis:
-
Process the samples as in protocol 5.1 to quantify the amount of D-Aspartate produced.
-
-
Data Interpretation:
-
A significant increase in D-Aspartate in the active homogenate compared to the heat-inactivated control indicates the presence of D-Asparaginase activity.
-
Future Directions and Unanswered Questions
The study of this compound in the CNS is in its infancy. The following are critical areas for future research:
-
Identification of a this compound Synthesizing Enzyme: Is this compound synthesized in the brain, and if so, by what enzymatic pathway?
-
Characterization of a Putative D-Asparaginase: Does a specific D-Asparaginase exist in the brain, and what are its kinetic properties and localization?
-
Neurophysiological Effects: Does direct application of this compound to neurons or brain slices elicit any electrophysiological response?
-
Receptor Identification: Does this compound have its own specific receptor, or does it interact with other known receptors?
-
Role in Pathology: Are levels of this compound altered in neurological or psychiatric disorders?
Conclusion
This compound represents a significant knowledge gap in the expanding field of D-amino acid neurobiology. While its presence in the CNS is confirmed, its function remains a mystery. The most compelling hypothesis is that it serves as a precursor to the neuromodulator D-Aspartate, thereby indirectly influencing NMDA receptor-mediated neurotransmission. The experimental frameworks provided in this guide offer a starting point for researchers to begin to unravel the biological role of this enigmatic molecule. Future studies are essential to determine if this compound is a key player in its own right or a silent partner in the well-established functions of D-Aspartate. The answers to these questions hold the potential to open new avenues for understanding brain function and developing novel therapeutic strategies.
References
- 1. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Emerging Role of Altered d-Aspartate Metabolism in Schizophrenia: New Insights From Preclinical Models and Human Studies [frontiersin.org]
- 3. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asparagine as precursor for transmitter aspartate in corticostriatal fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 6. Depletion of d- and l-asparagine in cerebrospinal fluid in acute lymphoblastic leukemia during PEGasparaginase therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for the activity and substrate specificity of Erwinia chrysanthemi L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transport of asparagine by rat brain synaptosomes: an approach to evaluate glutamine accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endogenous Presence of D-Asparagine in Mammalian Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Historically, D-amino acids were considered anomalous in mammals, with L-amino acids being the exclusive building blocks of proteins. However, with advancements in analytical techniques, the endogenous presence and physiological significance of several D-amino acids, including D-Asparagine (D-Asn), are being increasingly recognized. This technical guide provides an in-depth overview of the current understanding of endogenous this compound in mammalian tissues, focusing on its quantification, metabolic pathways, and the experimental protocols for its analysis. While research into the specific roles of D-Asn is still emerging, this document consolidates the available quantitative data and methodologies to support further investigation in this promising field.
Quantitative Distribution of this compound
The concentration of free this compound in mammalian tissues is generally low, and comprehensive quantitative data across all tissue types is still an active area of research. The available data, primarily from studies on physiological fluids and specific tissues in humans and rats, is summarized below.
Table 1: Endogenous this compound Levels in Human Physiological Fluids
| Biological Matrix | Analyte | Mean Concentration (µM) | Method of Analysis | Reference |
| Blood Plasma | This compound | 0.21 ± 0.097 | 2D-HPLC | [1][2][3] |
| Urine | This compound | 2.01 ± 1.54 | 2D-HPLC | [1] |
| Urine | This compound | 11.1–24.0 | LC-MS/MS | [4] |
Table 2: Endogenous this compound Levels in Rat Tissues
| Tissue | Analyte | Concentration (nmol/g wet tissue) | Method of Analysis | Reference |
| Salivary Glands (Parotid, Submandibular, Sublingual) | D-Aspartic Acid* | 104.7–174.3 | 2D-HPLC | [5] |
*Note: Data for this compound in rat salivary glands was not explicitly found; however, high levels of D-Aspartic acid were reported, and D-Aspartate Oxidase, which metabolizes this compound, is present.
Metabolism of this compound
The metabolic pathways of this compound in mammals are not as well-defined as those for other D-amino acids like D-Serine and D-Aspartate. However, key enzymatic processes have been identified.
Synthesis
The direct synthesis of this compound from its L-enantiomer in mammals has not been fully elucidated. While racemases for other amino acids, such as serine racemase, have been identified, a specific "asparagine racemase" has not yet been discovered in mammalian systems. It is hypothesized that this compound may be formed through a yet-unidentified enzymatic pathway or as a byproduct of other metabolic reactions.
Degradation
The primary enzyme responsible for the degradation of this compound is believed to be D-aspartate oxidase (DDO) . This FAD-dependent enzyme catalyzes the oxidative deamination of D-aspartate and other acidic D-amino acids, including this compound, to their corresponding α-keto acids.[6][7] In the case of this compound, this reaction would yield α-ketosuccinamic acid, which can then be further metabolized. The kinetic parameters of human D-aspartate oxidase for this compound have been reported, with a Michaelis constant (Km) of 67 mM and a catalytic rate constant (kcat) of 8.3 s⁻¹.[7]
References
- 1. This compound is an Ideal Endogenous Molecule for Measuring the Glomerular Filtration Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is an Ideal Endogenous Molecule for Measuring the Glomerular Filtration Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Analysis of d,l-Amino Acids in Human Urine Using a Chirality-Switchable Biaryl Axial Tag and Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry [mdpi.com]
- 5. Free d-Amino Acids in Salivary Gland in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-aspartate oxidase - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
A Comparative Analysis of D-Asparagine Synthesis Pathways: Prokaryotes vs. Eukaryotes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the synthesis pathways of D-asparagine in prokaryotic and eukaryotic organisms. While the synthesis of L-asparagine is a well-conserved process, the origins of this compound are more varied and less direct. This document details the key enzymes, genetic regulation, and metabolic routes leading to the formation of D-aspartate, the immediate precursor to this compound, and explores the evidence for the final amidation step. A significant focus is placed on the enzymatic differences between prokaryotes and eukaryotes, with quantitative data on enzyme kinetics and detailed experimental protocols for key assays. Pathway and workflow visualizations are provided to facilitate a deeper understanding of these complex biological processes.
Introduction
D-amino acids, once considered anomalies in the L-amino acid-dominated world of biology, are now recognized as crucial molecules with diverse physiological roles. D-aspartate, in particular, has been identified as a significant player in neurotransmission and development in eukaryotes and as a component of peptidoglycan in bacteria. The synthesis of its amidated form, this compound, is of growing interest, particularly in the context of bacterial cell wall metabolism and as a potential target for novel antimicrobial agents. This guide elucidates the known and putative pathways for this compound synthesis, highlighting the key distinctions between prokaryotic and eukaryotic systems.
L-Asparagine Synthesis: A Conserved Foundation
The synthesis of L-asparagine from L-aspartate is a fundamental metabolic process in both prokaryotes and eukaryotes, catalyzed by asparagine synthetase (ASNS) . This enzyme exists in two main forms, distinguished by their preferred nitrogen donor.
-
Asparagine Synthetase A (AsnA): This class of enzyme utilizes ammonia as the nitrogen donor. It is predominantly found in prokaryotes.[1][2][3]
-
Asparagine Synthetase B (AsnB): This class preferentially uses glutamine as the nitrogen source, although it can also utilize ammonia.[1][2][3] It is the primary form found in eukaryotes and is also present in some prokaryotes.[1]
The reaction proceeds via a β-aspartyl-AMP intermediate, an ATP-dependent activation of the β-carboxyl group of aspartate.[4][5] Subsequently, a nucleophilic attack by ammonia (from glutamine hydrolysis in AsnB or directly in AsnA) on the intermediate yields L-asparagine.[5]
D-Aspartate Synthesis: The Gateway to this compound
The synthesis of this compound is contingent on the availability of its precursor, D-aspartate. The pathways for D-aspartate production differ significantly between prokaryotes and eukaryotes.
Prokaryotic D-Aspartate Synthesis
Prokaryotes employ two primary enzymatic strategies for the synthesis of D-aspartate:
-
Aspartate Racemase: This enzyme directly catalyzes the stereochemical inversion of L-aspartate to D-aspartate.[6] It was first discovered in Streptococcus faecalis.[6] Bacterial aspartate racemases are typically pyridoxal 5'-phosphate (PLP)-independent.[7] The regulation of aspartate racemase in bacteria is beginning to be understood. For instance, in Acinetobacter baylyi, the LysR-type transcriptional regulator, DarR, responds to D-aspartate to activate the transcription of the aspartate racemase gene, racD.[1]
-
D-Amino Acid Transaminase (DAAT): Also known as D-aspartate transaminase, this enzyme synthesizes D-amino acids, including D-aspartate, from their corresponding α-keto acids.[8][9] This reaction involves the transfer of an amino group from a donor D-amino acid (often D-alanine) to an α-keto acid (in this case, oxaloacetate).[9] DAATs are PLP-dependent enzymes.[8]
Eukaryotic D-Aspartate Synthesis
In eukaryotes, the synthesis of D-aspartate is primarily attributed to:
-
Aspartate Racemase: A mammalian aspartate racemase has been identified that converts L-aspartate to D-aspartate.[1] This enzyme is PLP-dependent and plays a crucial role in regulating adult neurogenesis.[1]
The Final Step: Synthesis of this compound from D-Aspartate
The direct enzymatic conversion of D-aspartate to this compound in a biological context is not well-documented. While asparagine synthetase is responsible for the amidation of L-aspartate, there is a lack of substantial evidence demonstrating its activity on D-aspartate as a substrate. The stereospecificity of L-asparaginase, an enzyme that hydrolyzes L-asparagine, is well-established, suggesting that enzymes involved in asparagine metabolism are likely stereospecific.[10][11]
The presence of this compound in some organisms suggests that a pathway for its synthesis must exist.[12] One possibility is the promiscuous activity of an existing amidotransferase. Another possibility is the existence of a yet-to-be-discovered "this compound synthetase."
Industrially, this compound can be produced enzymatically. For example, D-aminoacylases can act on N-acetyl-D,L-amino acids to produce D-amino acids, and some have shown activity towards N-acetyl-D-asparagine.[2]
Comparative Enzyme Kinetics
The following tables summarize the available quantitative data for the key enzymes involved in the synthesis of D-aspartate, the precursor to this compound. Data for direct this compound synthesis is not available due to the lack of a well-characterized enzyme for this reaction.
Table 1: Kinetic Parameters of Aspartate Racemase
| Organism/Enzyme Source | Substrate | Km (mM) | Vmax (mmol/mg/min) | Optimal pH | Optimal Temp (°C) | Cofactor | Citation(s) |
| Eukaryotic | |||||||
| Recombinant Mouse DR | L-Aspartate | 3.1 | 0.46 | 7.5 | 37 | PLP | [1] |
| Prokaryotic | |||||||
| Streptococcus thermophilus | L-Aspartate | 1.5 | 13.8 (U/mg) | 7.5 | 50 | None | [13] |
| Pyrococcus horikoshii OT3 | L-Aspartate | 1.8 | 1.2 (U/mg) | 8.0 | 80 | None | [14] |
Table 2: Kinetic Parameters of D-Amino Acid Transaminase (Prokaryotic)
| Organism/Enzyme Source | Amino Donor | Amino Acceptor | Km (mM) | kcat (s-1) | Optimal pH | Optimal Temp (°C) | Cofactor | Citation(s) |
| Aminobacterium colombiense | D-Alanine | α-Ketoglutarate | 1.1 ± 0.1 | 15.0 ± 0.5 | 8.5-9.0 | 60 | PLP | [15] |
| Aminobacterium colombiense | D-Glutamate | Pyruvate | 0.10 ± 0.01 | 3.1 ± 0.1 | 8.0 | 50 | PLP | [15] |
| Blastococcus saxobsidens | D-Glutamate | Pyruvate | 0.13 ± 0.01 | 1.3 ± 0.1 | 8.0-9.0 | 40 | PLP | [12] |
Table 3: Kinetic Parameters of Asparagine Synthetase (L-Aspartate Substrate)
| Organism/Enzyme Source | Substrate | Km (mM) | Citation(s) |
| Eukaryotic | |||
| Human ASNS | L-Aspartate | 0.53 | [4] |
| Human ASNS | L-Glutamine | 2.4 | [4] |
| Prokaryotic | |||
| E. coli AsnB | L-Aspartate | 0.4 | [2] |
| E. coli AsnB | L-Glutamine | 0.1 | [2] |
Signaling Pathways and Logical Relationships
The synthesis of this compound is intricately linked to the central metabolism and the availability of precursors. The following diagrams illustrate the key pathways.
Experimental Protocols
This section provides detailed methodologies for the key enzymes discussed.
Aspartate Racemase Assay
This protocol is adapted from studies on mammalian and bacterial aspartate racemases.[1][16]
Principle: The activity of aspartate racemase is determined by measuring the formation of D-aspartate from L-aspartate. The product, D-aspartate, can be quantified using HPLC after derivatization or by a coupled enzymatic assay.
Materials:
-
Recombinant aspartate racemase
-
L-aspartate solution (e.g., 1 M)
-
Tris-HCl buffer (e.g., 1 M, pH 7.5)
-
Pyridoxal 5'-phosphate (PLP) solution (for eukaryotic enzyme)
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Ether
-
For coupled assay: D-aspartate oxidase (DDO), horseradish peroxidase (HRP), and a suitable chromogenic substrate.
-
For HPLC analysis: Derivatizing agent (e.g., Marfey's reagent), HPLC system with a chiral column or pre-column derivatization setup.
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. For a 500 µL reaction, combine:
-
489.5 µL of 10 mM Tris-HCl, pH 7.5
-
0.5 µL of 100 µM PLP (if required)
-
Enzyme solution (concentration to be optimized)
-
-
Pre-incubate the mixture at the optimal temperature (e.g., 37°C for mammalian enzyme) for 5 minutes.
-
Initiate the reaction by adding 10 µL of 50 mM L-aspartate (final concentration 1 mM).
-
Incubate for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 10% TCA.
-
Remove the TCA by three successive extractions with an equal volume of ether.
-
Quantify the D-aspartate produced using either HPLC analysis or a coupled enzyme assay.
Asparagine Synthetase Assay
This protocol is based on the measurement of AMP produced during the reaction.[4]
Principle: Asparagine synthetase catalyzes the ATP-dependent synthesis of asparagine, producing AMP as a byproduct. The amount of AMP generated is proportional to the enzyme activity and can be quantified using a commercial luminescence-based assay kit.
Materials:
-
Purified asparagine synthetase
-
L-aspartate solution
-
L-glutamine solution
-
ATP solution
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing MgCl2 and DTT)
-
AMP detection kit (e.g., AMP-Glo™ Assay)
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. For a 25 µL reaction, combine:
-
Reaction buffer
-
10 mM L-aspartate
-
10 mM L-glutamine
-
1 mM ATP
-
Purified asparagine synthetase (e.g., 0.1 µg)
-
-
Incubate at room temperature for 30 minutes.
-
Stop the reaction and prepare for AMP detection according to the manufacturer's protocol of the AMP detection kit. This typically involves terminating the synthetase reaction and then initiating a series of enzymatic reactions that convert AMP to a detectable signal (e.g., light).
-
Measure the luminescence using a plate reader.
-
Calculate the enzyme activity based on a standard curve of known AMP concentrations.
D-Amino Acid Transaminase Assay
This is a continuous spectrophotometric coupled-enzyme assay.[17]
Principle: The activity of D-amino acid transaminase is measured by monitoring the production of pyruvate from D-alanine. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the DAAT activity.
Materials:
-
Purified D-amino acid transaminase
-
D-alanine solution
-
α-ketoglutarate solution
-
NADH solution
-
Lactate dehydrogenase (LDH)
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 8.0)
-
Spectrophotometer or plate reader capable of reading absorbance at 340 nm.
Procedure:
-
Prepare the reaction mixture in a cuvette or microplate well. For a 1 mL reaction, combine:
-
Reaction buffer
-
5 mM D-alanine
-
5 mM α-ketoglutarate
-
0.2 mM NADH
-
~5 units of LDH
-
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the D-amino acid transaminase solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH consumption using the molar extinction coefficient of NADH (6220 M-1cm-1) to determine the enzyme activity.
Conclusion
The synthesis of this compound is a divergent and less understood process compared to its L-enantiomer. In both prokaryotes and eukaryotes, the synthesis of the precursor D-aspartate is the key committed step, achieved through the action of aspartate racemases and, in prokaryotes, also D-amino acid transaminases. The final amidation step to form this compound from D-aspartate remains an area of active investigation, with no definitive, naturally occurring "this compound synthetase" identified to date. The stark differences in the D-aspartate synthesis pathways, particularly the presence of D-amino acid transaminases in prokaryotes, offer potential avenues for the development of selective antimicrobial agents. Further research into the substrate specificity of existing asparagine synthetases and the search for novel enzymes will be crucial to fully unravel the biological significance of this compound.
References
- 1. Regulation of l- and d-Aspartate Transport and Metabolism in Acinetobacter baylyi ADP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asparagine synthetase - Wikipedia [en.wikipedia.org]
- 3. Transfer RNA-dependent amino acid biosynthesis: An essential route to asparagine formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Genomic, Biochemical, and Modeling Analyses of Asparagine Synthetases from Wheat [frontiersin.org]
- 6. Aspartate racemase - Wikipedia [en.wikipedia.org]
- 7. portlandpress.com [portlandpress.com]
- 8. D-amino-acid transaminase - Wikipedia [en.wikipedia.org]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Stereospecificity of the catalytic reaction of L-asparaginase [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | C4H8N2O3 | CID 439600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. The conundrum in enzymatic reactions related to biosynthesis of d-amino acids in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biosynthesis and Degradation of Free D-Amino Acids and Their Physiological Roles in the Periphery and Endocrine Glands [jstage.jst.go.jp]
- 15. Stereospecificity of reactions catalyzed by bacterial D-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
- 17. researchgate.net [researchgate.net]
The Unseen Influencers: A Technical Guide to the Discovery and History of D-Amino Acids in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long considered biological anomalies, D-amino acids have emerged from the shadows of their L-enantiomeric counterparts to reveal themselves as critical players in the intricate signaling of the mammalian central nervous system. This in-depth technical guide charts the historical journey of their discovery, moving from initial skepticism to their current status as key neuromodulators. It provides a comprehensive overview of the pivotal roles of D-serine and D-aspartate in glutamatergic neurotransmission through their interaction with the N-methyl-D-aspartate (NMDA) receptor. This guide is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the analytical techniques used to unravel their functions, quantitative data on their distribution in the brain, and a look into the enzymatic machinery that governs their presence. The visualization of key signaling pathways and experimental workflows aims to provide a clear and actionable understanding of this burgeoning field in neuroscience.
A Paradigm Shift: The Historical Discovery of D-Amino Acids in the Brain
The central dogma of biochemistry long held that life was built exclusively from L-amino acids. The discovery of free D-amino acids in mammals was, therefore, a revolutionary concept. Initially, their presence was often dismissed as a result of dietary intake or bacterial metabolism[1]. However, the development of more sensitive analytical techniques in the latter half of the 20th century began to challenge this view, revealing the endogenous nature of these "unnatural" molecules.
The 1980s and 1990s marked a turning point with the definitive identification of significant concentrations of D-serine and D-aspartate in the mammalian brain[2][3]. This discovery was met with intrigue and skepticism, prompting a new wave of research to understand their origin and function. A pivotal moment came with the discovery of serine racemase, a mammalian enzyme capable of converting L-serine to D-serine, providing conclusive evidence for their endogenous synthesis[4][5][6][7]. Similarly, the identification of aspartate racemase solidified the understanding that D-aspartate was also an intrinsic component of the nervous system[1][8]. These discoveries laid the foundation for a new field of neuroscience focused on the profound impact of D-amino acids on brain function and pathology.
Quantitative Landscape: D-Amino Acid Distribution in the Central Nervous System
The physiological relevance of D-amino acids is underscored by their specific and regulated distribution throughout the brain. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have enabled the precise quantification of these molecules in various brain regions.
Concentrations of D-Amino Acids in Rodent Brain Regions
The following table summarizes the concentrations of key D-amino acids in different brain regions of rodents, providing a comparative overview of their distribution.
| D-Amino Acid | Brain Region | Concentration (nmol/g wet weight) | Species | Reference |
| D-Serine | Frontal Cortex | 150 - 300 | Mouse | [3][9] |
| Hippocampus | 180 - 350 | Mouse | [3][4][9] | |
| Striatum | 120 - 250 | Mouse | [3] | |
| Cerebellum | 30 - 80 | Mouse | [3][4][9] | |
| D-Aspartate | Cerebral Cortex | Decreases with age (neonate > adult) | Rat | [10] |
| Olfactory Bulb | High in mitral cell layer | Rat | [10] | |
| Hypothalamus | High | Rat | [10] | |
| Cerebellum | High in molecular layer | Rat | [10] |
Binding Affinities of D-Amino Acids to the NMDA Receptor
D-serine and D-aspartate exert their primary influence on neuronal activity through their interaction with the NMDA receptor. D-serine acts as a co-agonist at the glycine binding site on the GluN1 subunit, while D-aspartate is an agonist at the glutamate binding site on the GluN2 subunit.
| Ligand | Receptor Site | Affinity (Ki or IC50) | Receptor Subunit | Reference |
| D-Serine | Glycine Site (Co-agonist) | More potent than glycine | GluN1 | [11] |
| D-Aspartate | Glutamate Site (Agonist) | IC50 = 9.8 µM (inhibition of L-[3H]-glutamate binding) | GluN2 | [5] |
The Machinery of Chirality: Synthesis and Degradation of D-Amino Acids
The presence and activity of D-amino acids in the brain are tightly controlled by a dedicated set of enzymes responsible for their synthesis and degradation.
Synthesis: The Role of Racemases
-
Serine Racemase (SR): This pyridoxal-5'-phosphate (PLP)-dependent enzyme is the primary source of D-serine in the brain[6][12]. It catalyzes the reversible conversion of L-serine to D-serine. Initially thought to be exclusively localized in astrocytes, subsequent research has demonstrated its presence in neurons as well, suggesting a complex interplay between these cell types in regulating D-serine levels[13][14].
-
Aspartate Racemase: While less characterized in mammals compared to serine racemase, this enzyme is responsible for the synthesis of D-aspartate from L-aspartate[8]. The synthesis of D-aspartate has also been linked to serine racemase in certain brain regions[2].
Degradation: The Role of Oxidases
-
D-Amino Acid Oxidase (DAAO): This flavin adenine dinucleotide (FAD)-dependent peroxisomal enzyme is responsible for the degradation of neutral D-amino acids, with D-serine being a primary substrate in the brain[15][16][17]. The activity of DAAO is crucial for maintaining appropriate levels of D-serine and preventing excitotoxicity that can result from excessive NMDA receptor activation[15]. The distribution of DAAO is often inversely correlated with the concentration of D-serine[18].
-
D-Aspartate Oxidase (DDO): This enzyme specifically catalyzes the oxidative deamination of acidic D-amino acids, primarily D-aspartate[2]. Its expression increases postnatally, leading to a decrease in D-aspartate levels in the adult brain compared to the embryonic and early postnatal periods[19].
Experimental Corner: Protocols for D-Amino Acid Research
The study of D-amino acids in neuroscience relies on a suite of sophisticated analytical techniques. This section provides an overview of key experimental protocols.
Analysis of D-Amino Acids by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify D- and L-amino acids in brain tissue samples.
Methodology:
-
Tissue Homogenization: Brain tissue is dissected and homogenized in a suitable buffer, often containing a protein precipitating agent like perchloric acid or trichloroacetic acid.
-
Deproteinization: The homogenate is centrifuged to remove precipitated proteins.
-
Derivatization: As amino acids lack a strong chromophore, they are derivatized with a chiral reagent that introduces a fluorescent or UV-absorbing tag. A common derivatizing agent is Nα-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide (FDAA) or o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC). This step creates diastereomers that can be separated on a standard reversed-phase HPLC column.
-
HPLC Separation: The derivatized sample is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used to separate the diastereomers.
-
Detection: The separated diastereomers are detected using a fluorescence or UV detector.
-
Quantification: The concentration of each D-amino acid is determined by comparing its peak area to that of a known standard.
Analysis of D-Amino Acids by Mass Spectrometry (MS)
Objective: To provide highly sensitive and specific detection and quantification of D-amino acids.
Methodology:
-
Sample Preparation: Similar to HPLC, the brain tissue is homogenized and deproteinized.
-
Derivatization (Optional but common): While MS can detect underivatized amino acids, derivatization is often employed to improve chromatographic separation and ionization efficiency.
-
Liquid Chromatography (LC) Separation: The sample is separated using HPLC or ultra-high-performance liquid chromatography (UHPLC) with a chiral column or a reversed-phase column after chiral derivatization.
-
Mass Spectrometry Detection: The eluent from the LC system is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique. The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Data Analysis: The mass-to-charge ratio (m/z) and fragmentation pattern of the analytes are used for identification, and the peak area is used for quantification against an internal standard.
Measurement of Serine Racemase Activity
Objective: To determine the enzymatic activity of serine racemase in tissue homogenates or purified enzyme preparations.
Methodology:
-
Enzyme Preparation: Tissue is homogenized in a buffer containing pyridoxal-5'-phosphate (PLP), a necessary cofactor for serine racemase.
-
Reaction Initiation: The reaction is started by adding the substrate, L-serine.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped by adding a protein precipitating agent (e.g., trichloroacetic acid).
-
D-Serine Quantification: The amount of D-serine produced is quantified using HPLC or a specific enzymatic assay coupled to a colorimetric or fluorometric readout.
Measurement of D-Amino Acid Oxidase (DAAO) Activity
Objective: To measure the enzymatic activity of DAAO.
Methodology:
-
Enzyme Preparation: Tissue is homogenized in a suitable buffer.
-
Reaction Mixture: The reaction mixture contains the enzyme preparation, the substrate (e.g., D-serine or D-alanine), and flavin adenine dinucleotide (FAD).
-
Detection Method: DAAO activity can be measured by monitoring:
-
Oxygen consumption: Using an oxygen electrode.
-
Hydrogen peroxide production: Using a coupled assay with horseradish peroxidase and a chromogenic substrate.
-
α-keto acid formation: By spectrophotometric methods.
-
-
Data Analysis: The rate of the reaction is calculated and expressed as units of enzyme activity.
Signaling Pathways and Functional Roles
The discovery of D-amino acids has fundamentally altered our understanding of synaptic transmission and plasticity. Their primary role is the modulation of the NMDA receptor, a key player in learning, memory, and neuronal development.
D-Serine as a Co-agonist of the NMDA Receptor
The NMDA receptor requires the binding of both glutamate and a co-agonist to become fully active. While glycine was initially thought to be the primary co-agonist, a large body of evidence now points to D-serine as the key endogenous co-agonist in many brain regions[4][20]. D-serine, primarily released from astrocytes and neurons, binds to the glycine site on the GluN1 subunit of the NMDA receptor, thereby enabling the channel to open upon glutamate binding and depolarization. This intricate interplay is crucial for the induction of long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.
Caption: NMDA receptor activation by glutamate and D-serine.
D-Aspartate as an Agonist of the NMDA Receptor
D-aspartate acts as an endogenous agonist at the glutamate binding site of the NMDA receptor[2]. Its levels are particularly high during embryonic and early postnatal development, suggesting a crucial role in synaptogenesis and neuronal maturation. In the adult brain, D-aspartate continues to be involved in synaptic plasticity and memory formation[2].
Experimental Workflow for D-Amino Acid Analysis
The following diagram outlines a typical workflow for the analysis of D-amino acids in neuroscience research, from sample collection to data interpretation.
Caption: Workflow for D-amino acid analysis in brain tissue.
Conclusion and Future Directions
The journey of D-amino acids in neuroscience from obscurity to prominence is a testament to the ever-evolving nature of scientific discovery. It is now clear that these chiral molecules are not mere curiosities but are integral to the fundamental processes of neurotransmission and synaptic plasticity. The continued development of advanced analytical techniques will undoubtedly uncover further complexities in their regulation and function. For researchers and drug development professionals, the D-amino acid signaling system presents a novel and exciting frontier. Targeting the enzymes involved in their metabolism, such as serine racemase and D-amino acid oxidase, offers promising therapeutic avenues for a range of neurological and psychiatric disorders characterized by glutamatergic dysfunction, including schizophrenia, Alzheimer's disease, and chronic pain. The in-depth understanding of the discovery, quantification, and functional roles of D-amino acids provided in this guide serves as a critical foundation for future innovations in this dynamic field.
References
- 1. D-Amino acids in rat brain measured by liquid chromatography / tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the N-methyl-D-aspartate (NMDA) receptor in the embryonic chick brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamate’s Effects on the N-Methyl-D-Aspartate (NMDA) Receptor Ion Channel in Alzheimer’s Disease Brain: Challenges for PET Radiotracer Development for Imaging the NMDA Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 14. researchgate.net [researchgate.net]
- 15. NMDA receptor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. uwo.scholaris.ca [uwo.scholaris.ca]
- 19. Kinetic analysis of antagonist action at N-methyl-D-aspartic acid receptors. Two binding sites each for glutamate and glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of Brain Distribution of Amino Acid Neurotransmitters in Pigs and Rats by HPLC-UV [xiahepublishing.com]
Physiological Concentration of D-Asparagine in Cerebrospinal Fluid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge regarding the physiological concentration of D-asparagine in human cerebrospinal fluid (CSF). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the roles of D-amino acids in the central nervous system. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates the known signaling and metabolic pathways of related D-amino acids.
Quantitative Data on this compound and Related Compounds in Human CSF
The quantification of this compound in human CSF is a technically challenging endeavor due to its low physiological concentrations and the need for chiral separation from its much more abundant L-enantiomer. Consequently, there is a scarcity of data on this compound levels in the CSF of healthy adults. The available data is primarily from a pediatric population and for the related D-amino acid, D-aspartate, in adults. These findings are summarized in the tables below to facilitate comparison.
Table 1: Concentration of this compound in Human Cerebrospinal Fluid
| Analyte | Subject Group | Number of Subjects | Concentration (µM) | Analytical Method | Reference |
| This compound | Pediatric patients with acute lymphoblastic leukemia (pre-treatment) | 30 | Median: 0.038Range: 0.0 - 0.103 | Not specified in abstract | [1] |
Table 2: Concentration of D-Aspartate in Human Cerebrospinal Fluid
| Analyte | Subject Group | Number of Subjects | Concentration (µM) | Analytical Method | Reference |
| D-Aspartate | Healthy Controls (lumbar CSF) | Not specified | Mean: 0.036 | Not specified in abstract | [2][3] |
| D-Aspartate | Alzheimer's Disease Patients (lumbar CSF) | Not specified | Mean: 0.054 | Not specified in abstract | [2][3] |
Table 3: Reference Intervals for Total Asparagine (L- and D-Isomers) in Human Cerebrospinal Fluid
| Age Group | Concentration Range (µmol/L) |
| 0−30 days | 1.4−26.5 |
| 31 days−11 months | 3.4−22.8 |
| 1 year−17 years | 2.9−21.9 |
| >17 years | 1.7−26.9 |
| Data from Labcorp |
Experimental Protocols for the Analysis of this compound in CSF
The accurate determination of this compound in CSF requires sensitive and specific analytical methods that can distinguish between the D- and L-enantiomers. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection after chiral derivatization is the most common approach.
General Experimental Workflow
A typical workflow for the analysis of this compound in CSF is depicted in the diagram below.
Detailed Methodological Steps
The following is a synthesized protocol based on common practices for chiral amino acid analysis in biological fluids.
2.2.1. CSF Sample Collection and Pre-treatment:
-
Collection: Cerebrospinal fluid is collected via lumbar puncture by a trained medical professional.
-
Centrifugation: Immediately after collection, the CSF sample should be centrifuged at approximately 2000 x g for 10 minutes at 4°C to remove any cells.
-
Storage: The supernatant is carefully collected and can be stored at -80°C until analysis.
2.2.2. Sample Preparation:
-
Deproteinization: To remove proteins that can interfere with the analysis, a deproteinization step is necessary. This can be achieved by adding a threefold excess of ice-cold acetonitrile or a final concentration of 0.6 M perchloric acid to the CSF sample, followed by vortexing and centrifugation. The resulting supernatant is collected for derivatization.
-
Chiral Derivatization: A chiral derivatizing agent is used to create diastereomers of D- and L-asparagine that can be separated by reverse-phase HPLC. A common agent is (R)- or (S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS). Alternatively, achiral derivatizing agents like o-phthaldialdehyde (OPA) can be used in combination with a chiral chromatography column.
2.2.3. HPLC Separation and Detection:
-
Chromatography: The derivatized sample is injected into an HPLC system equipped with a C18 reverse-phase column.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection:
-
Fluorescence Detection: If a fluorescent derivatizing agent was used, a fluorescence detector is set to the appropriate excitation and emission wavelengths.
-
Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, the HPLC system is coupled to a mass spectrometer. The instrument is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to detect the specific mass transitions of the derivatized D- and L-asparagine.
-
2.2.4. Quantification:
-
Standard Curve: A standard curve is generated using known concentrations of derivatized D- and L-asparagine standards.
-
Calculation: The concentration of this compound in the CSF sample is determined by comparing its peak area to the standard curve. An internal standard is often used to correct for variations in sample preparation and injection volume.
Signaling and Metabolic Pathways
While the specific signaling roles of this compound are still under investigation, it is closely related to D-aspartate, which is known to be an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.
D-Aspartate Signaling at the NMDA Receptor
The binding of D-aspartate to the NMDA receptor, along with the co-agonist glycine or D-serine, and membrane depolarization, leads to the opening of the receptor's ion channel. This allows for the influx of calcium ions (Ca²⁺), which triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.
Metabolic Pathway of D-Aspartate
The concentration of D-aspartate in the brain is regulated by its synthesis from L-aspartate and its degradation by the enzyme D-aspartate oxidase (DDO). DDO catalyzes the oxidative deamination of D-aspartate to produce oxaloacetate, ammonia, and hydrogen peroxide.
Conclusion and Future Directions
The physiological concentration of this compound in the cerebrospinal fluid of healthy humans remains an area that requires further investigation. The available data, primarily from pediatric populations and studies on the related molecule D-aspartate, suggest that this compound is present in the low micromolar to nanomolar range. The development and application of highly sensitive and specific chiral analytical methods will be crucial for establishing a definitive reference range in healthy adults and for elucidating the potential role of this compound in neurological health and disease. Understanding the precise physiological concentration and function of this compound in the central nervous system may open new avenues for the diagnosis and treatment of a variety of neurological and psychiatric disorders.
References
The Emergent Role of D-Aspartate in Invertebrate Neuronal Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the roles of L-amino acids as neurotransmitters are well-established, the functions of their D-enantiomers in the nervous system have long been considered enigmatic. This technical guide provides an in-depth exploration of the function of D-aspartate (D-Asp) in invertebrate neuronal signaling, a field that is rapidly expanding and challenging classical neurobiological concepts. Emerging evidence strongly supports D-Asp as a bona fide neurotransmitter and neuromodulator in several invertebrate phyla, particularly molluscs. This document consolidates the current understanding of D-Asp's synthesis, release, reception, and degradation in invertebrate neurons. It presents key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows. While direct evidence for a signaling role for D-Asparagine is currently lacking, we also explore its potential as a metabolic precursor to D-Aspartate, a hypothesis warranting further investigation. This guide is intended to be a valuable resource for researchers and professionals in neuroscience and pharmacology, providing a foundational understanding of this novel signaling molecule and paving the way for future discoveries and potential therapeutic applications.
Introduction: D-Amino Acids in the Nervous System
Historically, D-amino acids in animals were often dismissed as by-products of bacterial metabolism or dietary intake. However, sensitive analytical techniques have revealed the endogenous presence and synthesis of specific D-amino acids in the nervous and endocrine systems of both vertebrates and invertebrates.[1] D-Serine, for instance, is now recognized as a key co-agonist at the glycine site of NMDA receptors in the mammalian brain.[2] This guide focuses on another crucial D-amino acid, D-aspartate (D-Asp), which accumulating evidence suggests plays a significant role as a signaling molecule in the nervous systems of invertebrates.[3][4]
Invertebrate models, with their often simpler and more accessible nervous systems, have been instrumental in elucidating the fundamental principles of neurobiology. The study of D-Asp in these organisms, such as the sea hare Aplysia and cephalopods like the squid Loligo vulgaris, is providing critical insights into a novel mode of neurotransmission.[3][5]
D-Aspartate as a Neurotransmitter in Invertebrates
A molecule must satisfy several criteria to be classified as a neurotransmitter. Evidence from studies on invertebrates, particularly molluscs, indicates that D-Asp fulfills these requirements.[3][5][6]
-
Presence in Neurons: D-Asp is found in high concentrations in the ganglia of various molluscs.[3][7] Immunohistochemical studies have localized D-Asp to the soma, dendrites, and synaptic varicosities of cultured Aplysia neurons.[3]
-
Synthesis: The enzyme D-aspartate racemase, which converts L-aspartate to D-aspartate, has been identified in the nervous tissues of these animals, confirming its endogenous synthesis.[8][9]
-
Storage in Synaptic Vesicles: Subcellular fractionation of invertebrate ganglia has shown that D-Asp is concentrated in synaptosomes and synaptic vesicles.[3] In Aplysia limacina, D-Asp constitutes a significant portion of the total amino acids within synaptic vesicles.[3]
-
Release upon Depolarization: Stimulation of synaptosomes with high potassium concentrations or the calcium ionophore ionomycin triggers the Ca2+-dependent release of D-Asp.[3][10]
-
Postsynaptic Action: Application of D-Asp to invertebrate neurons elicits electrophysiological responses, including depolarization and the generation of action potentials.[11] These effects are mediated by postsynaptic receptors.
-
Inactivation: The presence of D-aspartate oxidase (DDO), an enzyme that specifically degrades D-Asp, in invertebrate tissues suggests a mechanism for the inactivation of its signal.[5][12]
Quantitative Data on D-Aspartate in Invertebrate Nervous Systems
The following tables summarize the available quantitative data regarding the concentration of D-Aspartate in the nervous tissues of selected invertebrates and its electrophysiological effects.
Table 1: Concentration of D-Aspartate in Invertebrate Nervous Tissue
| Species | Tissue | D-Aspartate Concentration (μmol/g wet tissue) | Reference |
| Aplysia limacina | Cerebral Ganglia | 3.9 - 4.6 | [3] |
| Abdominal Ganglia | 3.9 - 4.6 | [3] | |
| Buccal Ganglia | 3.9 - 4.6 | [3] | |
| Pleural Ganglia | 3.9 - 4.6 | [3] | |
| Pedal Ganglia | 3.9 - 4.6 | [3] | |
| Aplysia fasciata | Circumoesophageal Ganglia | 0.281 | [13] |
| Sepia officinalis (Neonatal) | Retina | 1.8 ± 0.2 | [8] |
| Optic Lobe | 5.5 ± 0.4 | [8] | |
| Sepia officinalis (Adult) | Retina | 3.5 ± 0.4 | [8] |
| Optic Lobe | 16.2 ± 1.5 | [7] | |
| Loligo vulgaris (Adult) | Optic Lobe | High concentrations reported | [7] |
| Octopus vulgaris (Adult) | Optic Lobe | High concentrations reported | [7] |
Table 2: Electrophysiological Effects of D-Aspartate on Aplysia californica Neurons
| Neuronal Preparation | Agonist (Concentration) | Electrophysiological Response | Key Findings | Reference |
| Buccal S Cluster (BSC) Neurons | D-Asp (1 mM) | Inward current at -60 mV, leading to depolarization and action potentials. | D-Asp-induced currents were faster and desensitized longer than L-Glu-induced currents. 25% of cells responded to D-Asp but not L-Glu. | [11] |
| L-Glu (1 mM) | Inward current at -60 mV. | [11] | ||
| Pleural Ganglion (PVC) and BSC Neurons | D-Asp (1 mM) | Inward current at -70 mV. | The frequency and density of D-Asp-induced currents decreased in senescent PVC neurons. | [2] |
D-Aspartate Signaling Pathways in Invertebrate Neurons
D-Aspartate exerts its effects by acting on specific receptors on the postsynaptic membrane. In invertebrates, a primary target appears to be a class of receptors similar to the N-methyl-D-aspartate (NMDA) receptors found in vertebrates.[2][11]
Interaction with NMDA-like Receptors
Electrophysiological studies on Aplysia neurons have shown that D-Asp activates cation channels that are permeable to Na+ and K+, but not Ca2+.[11] These channels exhibit a voltage-dependent block by Mg2+, a hallmark characteristic of NMDA receptors.[11] The activation of these receptors leads to depolarization of the neuronal membrane, which can trigger an action potential.
Evidence for a D-Aspartate-Specific Receptor
Interestingly, some neurons in Aplysia respond to D-Asp but not to L-glutamate, suggesting the existence of a receptor that is specific for D-Asp.[6][11] This finding opens up the exciting possibility of a signaling system that is distinct from the canonical glutamatergic pathways.
Downstream Signaling: The Role of cAMP
In both Aplysia limacina and Loligo vulgaris, the application of D-Asp has been shown to increase the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][5] This suggests that at least some of the D-Asp receptors are metabotropic, coupling to G-proteins that activate adenylyl cyclase.
References
- 1. Synaptosome Preparations: Which Procedure Should I Use? | Springer Nature Experiments [experiments.springernature.com]
- 2. Changes in D-Aspartate ion currents in the Aplysia nervous system with aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-aspartic acid in the nervous system of Aplysia limacina: possible role in neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Aplysia synaptosomes. I. Preparation and biochemical and morphological characterization of subcellular membrane fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cephalopod vision involves dicarboxylic amino acids: D-aspartate, L-aspartate and L-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cephalopod vision involves dicarboxylic amino acids: D-aspartate, L-aspartate and L-glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspartate racemase, generating neuronal D-aspartate, regulates adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, accumulation, and release of d-aspartate in the Aplysia californica CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiological evidence that d-aspartate activates a current distinct from ionotropic glutamate receptor currents in Aplysia californica neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D-Aspartate oxidase: distribution, functions, properties, and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Occurrence of free D-aspartic acid in the circumsoesophageal ganglia of Aplysia fasciata - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources, Dietary Intake, and Biological Significance of D-Asparagine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amino acids, the enantiomeric counterparts to the canonical L-amino acids, have long been considered rare in nature. However, advancements in analytical chemistry have revealed their presence and functional importance in various biological systems. D-asparagine, while less studied than its acidic counterpart D-aspartate, is of growing interest due to its potential physiological roles and its presence in the human diet. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its natural sources, estimated dietary intake, and known biological activities, with a particular emphasis on the closely related and more extensively researched D-aspartate.
Natural Sources and Dietary Intake of this compound
The presence of this compound in natural, unprocessed foods is not as well-documented as that of L-asparagine. Much of the available data on D-amino acids in food focuses on D-aspartic acid and D-alanine, which can be formed during food processing and fermentation through racemization.
Quantitative Data on D-Aspartic Acid in Foodstuffs
The following table summarizes the reported concentrations of D-aspartic acid in various food products. It is important to note that these values are for the acidic form, D-aspartate, and the presence of this compound may be inferred but is not directly quantified in many of these studies. The formation of D-amino acids in these products is often a result of heat treatment, alkaline conditions, or microbial activity during fermentation.[1][2][3]
| Food Product | D-Aspartic Acid Content (% of total Aspartic Acid) | Reference(s) |
| Raw Milk | 1.48 - 5.0 | [3] |
| Pasteurized/UHT Milk | 2.0 - 5.0 | [3] |
| Yogurt | 3.12 - 32.0 | [3] |
| Kefir | 2.44 | [3] |
| Mature Cheese | 8.0 - 35.0 | [3] |
| Soy-based Infant Formula | up to 13.0 | [3] |
| Roast Coffee | 23.0 - 38.0 | [3] |
Foods Rich in L-Asparagine
While direct quantitative data for this compound is limited, foods high in L-asparagine are the primary source from which the D-enantiomer can be formed. The following table lists foods with significant L-asparagine content.
| Food Category | Examples |
| Vegetables | Asparagus, potatoes, kale, spinach, cauliflower |
| Legumes | Soybeans, lentils, peanuts |
| Nuts and Seeds | Almonds, pecans |
| Animal Products | Beef, poultry, eggs, fish, dairy products |
| Cereals | Wheat, rye |
Source: Compiled from multiple sources.[4]
Estimated Dietary Intake
The average dietary intake of total D-amino acids is estimated to be between 10 and 30 mg per day.[5] The contribution of this compound to this total is currently unknown. The intake of D-amino acids is highly dependent on the consumption of processed and fermented foods.
Experimental Protocols for this compound Quantification
The accurate quantification of this compound in complex matrices like food and biological samples requires chiral separation techniques. The following is a representative methodology based on high-performance liquid chromatography (HPLC) with pre-column derivatization.
Principle
This method involves the extraction of free amino acids from the sample, followed by derivatization with a chiral reagent to form diastereomers of D- and L-asparagine. These diastereomers can then be separated and quantified using standard reverse-phase HPLC.
Materials and Reagents
-
Sample: Food or biological tissue
-
Extraction Solvent: 25% (v/v) acetonitrile in ultrapure water
-
Derivatization Reagent: N-α-(5-fluoro-2,4-dinitrophenyl)-(L)-valine amide (FDNP-L-Val-NH2) or other suitable chiral derivatizing agent
-
Reaction Buffer: 0.5 M Sodium bicarbonate (NaHCO3)
-
Acidification Solution: 2 M Hydrochloric acid (HCl)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in ultrapure water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
HPLC Column: ODS-Hypersil or equivalent C18 column
-
Standards: this compound and L-asparagine standards of known concentration
Procedure
-
Sample Preparation and Extraction:
-
Homogenize a known weight of the solid sample.
-
Extract the free amino acids by incubating the homogenized sample in the extraction solvent (e.g., at a ratio of 0.05 g sample to 1 mL solvent) for 1 hour at 40°C.
-
Centrifuge the mixture to pellet solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Chiral Derivatization:
-
To an aliquot of the filtered extract, add the reaction buffer.
-
Add a solution of the chiral derivatizing reagent (e.g., 1% FDNP-L-Val-NH2 in acetone).
-
Incubate the mixture at 40°C for 90 minutes.
-
Stop the reaction by acidifying the mixture to approximately pH 4 with the acidification solution.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Separate the diastereomers using a gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient might be from 5% to 75% Mobile Phase B over 30 minutes.
-
Detect the derivatized amino acids using a UV detector at 340 nm.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of D- and L-asparagine standards that have been subjected to the same derivatization procedure.
-
Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.
-
Experimental Workflow Diagram
Signaling Pathways Involving D-Aspartate
While specific signaling pathways for this compound are not well-elucidated, extensive research has been conducted on the closely related D-aspartate. D-aspartate functions as a signaling molecule in the nervous and endocrine systems.[6][7] It acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor involved in synaptic plasticity.
D-Aspartate-Mediated NMDA Receptor Signaling
Activation of the NMDA receptor by D-aspartate leads to an influx of Ca²⁺ into the neuron. This increase in intracellular calcium triggers several downstream signaling cascades, including:
-
The Ras-MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
-
The PI3K/Akt Pathway: This cascade plays a vital role in cell growth, metabolism, and survival.
These pathways are involved in the physiological effects of D-aspartate, such as the regulation of hormone synthesis and release, and the modulation of neuronal development.[8]
Biosynthesis and Degradation of D-Aspartate
D-aspartate is synthesized from L-aspartate by the enzyme aspartate racemase. Its degradation is catalyzed by D-aspartate oxidase (DDOX), which converts it to oxaloacetate.[9]
Signaling Pathway Diagram for D-Aspartate
Conclusion
The study of this compound is an emerging field with significant potential for advancing our understanding of nutrition, neuroscience, and endocrinology. While quantitative data on its natural occurrence and dietary intake are still limited, the established presence of the related D-aspartate in various foods suggests that this compound is also a component of the human diet. The development of robust analytical methods is crucial for accurately quantifying this compound in diverse matrices. Furthermore, elucidating the specific biological roles and signaling pathways of this compound, distinct from those of D-aspartate, will be a key area for future research. This guide provides a foundation for professionals in research and drug development to explore the intriguing biology of this non-canonical amino acid.
References
- 1. Dietary D-Amino Acids | Annual Reviews [annualreviews.org]
- 2. Formation, nutritional value, and safety of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. jifsan.umd.edu [jifsan.umd.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Quantitative Data on D-Aspartate in Embryonic Tissues
An In-depth Technical Guide on the Role of D-Amino Acids in Embryonic Development with a Focus on D-Aspartate
To the Esteemed Researchers, Scientists, and Drug Development Professionals,
This technical guide addresses the involvement of D-amino acids in embryonic development. The initial focus of this inquiry was D-Asparagine; however, a comprehensive review of the current scientific literature reveals a significant gap in research directly implicating this compound in embryonic processes. In contrast, there is a wealth of information on the crucial role of a closely related molecule, D-Aspartate. Therefore, this guide will provide a thorough examination of D-Aspartate's function in embryogenesis, summarizing key quantitative data, experimental methodologies, and signaling pathways. This information may serve as a valuable proxy and a foundation for future investigations into the potential roles of other D-amino acids, including this compound.
While direct evidence for this compound's role is sparse, studies on asparagine metabolism highlight its general importance. For instance, the enzyme L-asparaginase, which hydrolyzes L-asparagine, has been shown to have teratogenic effects on rat embryos in vitro, suggesting that L-asparagine is essential for normal development[1]. Furthermore, asparagine synthetase, the enzyme responsible for producing asparagine, is highly active in fetal tissues, with its activity declining after birth[2].
Given the extensive research on D-Aspartate, the remainder of this guide will focus on its established involvement in embryonic development.
D-Aspartate is present in remarkably high concentrations in the central nervous system during embryonic development, with levels decreasing dramatically after birth.[3][4][5][6][7][8][9] This transient abundance points to a significant, stage-specific role.
| Tissue | Species | Developmental Stage | D-Aspartate Concentration / Ratio | Reference |
| Prefrontal Cortex | Human | Gestational Week 14 | D/Total Aspartate Ratio: 0.63 | [3][4] |
| Prefrontal Cortex | Human | Gestational Week 41 | Trace levels | [3][4] |
| Brain | Chicken | 11 Days of Incubation | 9% of total Aspartate | [10] |
| Retina | Chicken | 13 Days of Incubation | 20% of total Aspartate | [10] |
| Brain | Rat | Embryonic Day 12 | First appearance in hindbrain | [11] |
| Brain | Rat | Embryonic Day 20 | Present in mid and forebrain | [11] |
Core Functions and Signaling Pathways of D-Aspartate
D-Aspartate's primary role in the developing brain is as a signaling molecule, specifically an endogenous agonist for the N-methyl-D-aspartate (NMDA) receptor and the metabotropic glutamate receptor 5 (mGlu5).[5][6][9][12][13] These receptors are critical for neuronal development, synaptic plasticity, and cognitive functions.[5][6][9] The activation of NMDA receptors by D-Aspartate is a key signaling event in the embryonic brain.[3][4][14][15]
Depletion of D-Aspartate during embryonic development in mouse models has been shown to influence various amino acid pathways, including those for threonine, glycine, alanine, valine, and glutamate.[5][6] It also correlates with metabolites involved in brain energy metabolism and function, such as choline, creatine, and glucose.[5][6]
D-Aspartate Metabolism and Regulation
The synthesis of D-Aspartate in the embryonic brain is thought to occur via the racemization of L-Aspartate by an aspartate racemase.[14][16] Its levels are tightly regulated, and the sharp decline after birth is due to the postnatal expression of D-aspartate oxidase (DDO), an enzyme that catabolizes D-Aspartate into oxaloacetate, ammonium, and hydrogen peroxide.[5][6][16]
Metabolic pathway of D-Aspartate in the developing brain.
D-Aspartate Signaling via the NMDA Receptor
As an agonist, D-Aspartate binds to the glutamate site on the NMDA receptor, contributing to its activation. This leads to the opening of the receptor's ion channel, allowing for the influx of Ca2+ ions, a critical event for many neurodevelopmental processes.
D-Aspartate signaling through the NMDA receptor.
Experimental Protocols
Quantification of D-Aspartate in Embryonic Tissues
a) High-Performance Liquid Chromatography (HPLC) with Fluorometric Detection [3][4]
This method is used for the analysis of chiral amino acids in biological samples.
-
Tissue Preparation: Embryonic tissues (e.g., prefrontal cortex) are homogenized and deproteinized.
-
Derivatization: The amino acids in the sample are derivatized with N-tert-butyl-oxycarbonyl-L-cysteine and o-phthaldialdehyde to form fluorescent diastereomers.
-
Chromatographic Separation: The derivatized amino acids are separated on a reverse-phase HPLC column.
-
Detection: The separated diastereomers are detected using a fluorometric detector. The D- and L-enantiomers will have different retention times, allowing for their individual quantification.
b) Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) [5][6]
This metabolomics approach provides a broader view of the biochemical pathways affected by D-Aspartate.
-
Sample Extraction: Metabolites are extracted from embryonic brain tissue using a solvent system (e.g., methanol/water).
-
NMR Spectroscopy: The extract is analyzed by NMR to identify and quantify a range of metabolites based on their unique spectral signatures.
-
HRMS Analysis: The extract is also analyzed by HRMS, often coupled with liquid chromatography, for highly sensitive and specific detection and quantification of metabolites, including D-Aspartate.
-
Data Analysis: The data from both platforms are combined and analyzed using statistical methods to identify significant changes in metabolite concentrations between different experimental groups.
Functional Analysis of D-Aspartate
D-Aspartate Oxidase (DDO) Knockin Mouse Model [5][6][17]
This genetic model is used to study the effects of D-Aspartate depletion during embryonic development.
-
Generation of the Model: A knockin mouse model is generated where the Ddo gene is expressed from the zygotic stage, leading to the premature degradation of D-Aspartate.
-
Experimental Design: Embryos and adult mice from this model are compared to wild-type littermates.
-
Analysis: A range of analyses can be performed, including:
-
Quantification of D-Aspartate levels to confirm depletion.
-
Metabolomic and lipidomic profiling of brain tissue.
-
Immunohistochemical analysis of brain morphology.
-
Behavioral tests in adult animals to assess cognitive function.
-
Workflow for D-Aspartate analysis in embryonic tissues.
Conclusion and Future Directions
While the role of this compound in embryonic development remains largely unexplored, the extensive research on D-Aspartate provides a compelling case for the importance of D-amino acids in this critical biological process. The transiently high levels of D-Aspartate in the embryonic brain and its function as an NMDA receptor agonist underscore its significance in neurogenesis.
Future research should aim to:
-
Investigate the presence and concentration of this compound in embryonic tissues at various developmental stages.
-
Explore the potential metabolic relationship between this compound and D-Aspartate during embryogenesis.
-
Elucidate any unique signaling roles of this compound that are distinct from those of D-Aspartate.
A deeper understanding of the full spectrum of D-amino acids in development will undoubtedly open new avenues for research in developmental biology and may have implications for understanding and treating neurodevelopmental disorders.
References
- 1. Effects of L-asparaginase on rat embryonic development and yolk sac membrane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamine-dependent asparagine synthetase in fetal, adult and neoplastic rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Aspartate: An endogenous NMDA receptor agonist enriched in the developing brain with potential involvement in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Embryonic development and postnatal changes in free D-aspartate and D-serine in the human prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Prenatal and Early Postnatal Cerebral d-Aspartate Depletion Influences l-Amino Acid Pathways, Bioenergetic processes, and Developmental Brain Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-aspartate: an atypical amino acid with neuromodulatory activity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Developmental changes in free D-aspartic acid in the chicken embryo and in the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ncm-D-aspartate: a novel caged D-aspartate suitable for activation of glutamate transporters and N-methyl-D-aspartate (NMDA) receptors in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Persistent elevation of D-Aspartate enhances NMDA receptor-mediated responses in mouse substantia nigra pars compacta dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Decreased levels of D-aspartate and NMDA in the prefrontal cortex and striatum of patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMDA receptor - Wikipedia [en.wikipedia.org]
- 16. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. D-Aspartate Depletion Perturbs Steroidogenesis and Spermatogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Potential Enzymatic Pathways for D-Asparagine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amino acids, once considered unnatural enantiomers of the more common L-amino acids, are now recognized as having significant physiological roles in mammals, including neurotransmission and endocrine regulation. D-Asparagine, a D-amino acid, is present in various biological systems, and understanding its metabolic fate is crucial for elucidating its function and for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the potential enzymatic pathways involved in this compound metabolism, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Core Enzymatic Pathways
The metabolism of this compound is thought to be primarily carried out by a select group of enzymes with varying degrees of specificity and efficiency. The key pathways identified are oxidative deamination and hydrolysis, with a potential secondary pathway involving transamination.
Oxidative Deamination by D-Aspartate Oxidase (DDO)
D-Aspartate Oxidase (DDO; EC 1.4.3.1) is a peroxisomal flavoenzyme that catalyzes the oxidative deamination of acidic D-amino acids.[1] While its primary substrate is D-aspartate, it also exhibits activity towards this compound. The reaction converts this compound to α-ketosuccinamate, ammonia (NH₃), and hydrogen peroxide (H₂O₂). The unstable α-ketosuccinamate is then non-enzymatically or enzymatically hydrolyzed to oxaloacetate and ammonia.
The following table summarizes the kinetic parameters of human D-Aspartate Oxidase for this compound and related substrates.
| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Reference |
| This compound | 67 | 8.3 | [2] |
| D-Aspartate | 1.05 | 229 | [2] |
| N-methyl D-aspartate | - | 73.6 | [2] |
| D-Glutamate | 11.3 | 11.3 | [2] |
This protocol describes a polarographic method to determine DDO activity by measuring oxygen consumption.
Materials:
-
Oxygraph system with a Clark-type oxygen electrode
-
Reaction buffer: 75 mM disodium pyrophosphate, pH 8.5
-
Substrate solution: this compound dissolved in reaction buffer (concentration should be at least 10-fold higher than K_m_)
-
FAD solution: 40 µM in reaction buffer
-
Purified D-Aspartate Oxidase enzyme
Procedure:
-
Equilibrate the reaction chamber of the oxygraph system to 25°C.
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
To the reaction chamber, add the reaction buffer, FAD solution, and substrate solution to a final volume of 1 mL.
-
Allow the solution to equilibrate and establish a stable baseline of oxygen concentration.
-
Initiate the reaction by adding a known amount of the D-Aspartate Oxidase enzyme preparation to the chamber.
-
Monitor the decrease in oxygen concentration over time. The initial rate of oxygen consumption is proportional to the enzyme activity.
-
Calculate the specific activity as micromoles of O₂ consumed per minute per milligram of protein.[3]
Hydrolysis by Asparaginase
L-asparaginase (EC 3.5.1.1) is an enzyme that catalyzes the hydrolysis of the amide group of L-asparagine to produce L-aspartate and ammonia.[4] While highly specific for the L-enantiomer, some studies have shown that L-asparaginase from E. coli can exhibit low levels of activity towards this compound, with the rate of hydrolysis being approximately 6% of that for L-asparagine.[5] This suggests a potential, albeit minor, pathway for this compound metabolism.
| Enzyme Source | Substrate | Relative Activity (%) | Reference |
| E. coli | L-Asparagine | 100 | [5] |
| E. coli | This compound | ~6 | [5] |
This protocol is based on the measurement of ammonia released from the hydrolysis of asparagine.
Materials:
-
Buffer: 0.05 M Tris-HCl, pH 8.6
-
Substrate solution: 0.01 M this compound in 0.05 M Tris-HCl, pH 8.6
-
1.5 M Trichloroacetic acid (TCA)
-
Nessler's Reagent
-
Ammonia standard solution (e.g., ammonium sulfate)
-
Purified Asparaginase enzyme
Procedure:
-
Prepare reaction tubes containing 1.7 mL of the this compound substrate solution and 0.2 mL of Tris-HCl buffer. Prepare corresponding blank tubes.
-
To the blank tubes, add 0.1 mL of 1.5 M TCA to stop the reaction before the enzyme is added.
-
Incubate all tubes at 37°C for 5 minutes to equilibrate the temperature.
-
At time zero, add 0.1 mL of the diluted asparaginase enzyme solution to both the test and blank tubes.
-
Incubate the tubes at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction in the test tubes by adding 0.1 mL of 1.5 M TCA.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Transfer 0.5 mL of the clear supernatant to a new tube containing 7.0 mL of reagent-grade water.
-
Add 1.0 mL of Nessler's reagent and incubate at room temperature for 10 minutes to allow color development.
-
Measure the absorbance at 480 nm.
-
Determine the amount of ammonia released by comparing the absorbance to a standard curve prepared with the ammonia standard.[6]
Transamination Pathway (Asparaginase II Pathway)
A potential, though less characterized for D-isomers, metabolic route is the "Asparaginase II pathway". This pathway involves two key enzymes: asparagine aminotransferase and ω-amidase.
-
Asparagine Aminotransferase (Asparagine Transaminase; EC 2.6.1.14): This enzyme catalyzes the transfer of the amino group from asparagine to an α-keto acid, producing α-ketosuccinamate and a new amino acid.[7] While the primary substrate is L-asparagine, the stereospecificity of this enzyme towards this compound is not well-documented.
-
ω-Amidase (EC 3.5.1.3): This enzyme hydrolyzes the amide group of α-ketosuccinamate to yield oxaloacetate and ammonia.[5]
Given the broad substrate specificity of some aminotransferases, it is plausible that this compound could be a substrate for this pathway. However, further research is needed to confirm this and to determine the kinetic parameters.
This is a general protocol for measuring aminotransferase activity that can be adapted for asparagine aminotransferase. It relies on a coupled reaction where the product of the transamination is used in a subsequent reaction that can be monitored spectrophotometrically.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
This compound solution
-
α-keto acid co-substrate (e.g., α-ketoglutarate)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Coupling enzyme (e.g., malate dehydrogenase if oxaloacetate is a product)
-
NADH
-
Purified Asparagine Aminotransferase enzyme
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, this compound, α-keto acid, PLP, NADH, and the coupling enzyme.
-
Incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the asparagine aminotransferase enzyme.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is proportional to the aminotransferase activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Asparagine transaminase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspartate aminotransferase Rv3722c governs aspartate-dependent nitrogen metabolism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the putative tumor suppressor Nit2 as omega-amidase, an enzyme metabolically linked to glutamine and asparagine transamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay and purification of ω-amidase/Nit2, a ubiquitously expressed putative tumor suppressor that catalyzes the deamidation of the α-keto acid analogues of glutamine and asparagine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asparagine—oxo-acid transaminase - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
D-Asparagine: An Enigmatic Player in the Nervous System—A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the role of D-aspartate as a neuromodulator and putative neurotransmitter is increasingly recognized, its amide counterpart, D-asparagine, remains a molecule of significant intrigue and speculation within the neurosciences. This technical guide synthesizes the current, albeit limited, body of knowledge surrounding this compound's potential functions in the central nervous system. We delve into its metabolism, its established presence in cerebrospinal fluid, and its relationship with the more extensively studied L-asparagine and D-aspartate. This document aims to provide a foundational resource for researchers exploring novel neuromodulatory pathways and considering this compound as a potential, yet unproven, target for therapeutic intervention.
Introduction: The D-Amino Acid Landscape in Neurotransmission
The classical view of neurotransmission has long been dominated by L-amino acids. However, the discovery of endogenous D-amino acids, such as D-serine and D-aspartate, has challenged this paradigm, revealing their critical roles in modulating synaptic plasticity and neuronal signaling, primarily through interactions with the N-methyl-D-aspartate (NMDA) receptor. D-aspartate, in particular, has been identified as an endogenous agonist at the glutamate-binding site of the NMDA receptor[1]. This has spurred interest in the metabolic pathways that regulate the presence and activity of D-amino acids in the brain. Within this context, this compound emerges as a potential but largely unexplored component of this intricate signaling network.
This compound Metabolism in the Central Nervous System
Direct evidence for a dedicated metabolic pathway for this compound in the brain is scarce. However, its presence and the known enzymatic machinery for related compounds suggest potential routes of synthesis and degradation.
Biosynthesis
The primary enzyme responsible for the synthesis of L-asparagine is asparagine synthetase (ASNS) , which catalyzes the ATP-dependent conversion of L-aspartate and glutamine to L-asparagine and glutamate.
L-aspartate + L-glutamine + ATP → L-asparagine + L-glutamate + AMP + PPi
ASNS is expressed in the brain, and its deficiency leads to severe neurological disorders, including microcephaly and progressive encephalopathy, underscoring the critical role of asparagine synthesis for normal brain development and function[2][3][4]. While ASNS is specific for L-aspartate, the existence of this compound raises the possibility of its formation through a yet-unidentified enzymatic pathway or as a byproduct of other reactions.
Potential Conversion to D-Aspartate
A key hypothesis is that this compound may serve as a precursor to the neuromodulator D-aspartate. This would likely involve an enzyme with asparaginase activity capable of hydrolyzing the amide group of this compound to yield D-aspartate and ammonia. L-asparaginase is a well-known enzyme, but its stereospecificity for the D-enantiomer in the brain has not been established.
Catabolism
The degradation pathway for this compound in the brain is not well understood. It is plausible that it could be a substrate for a D-amino acid oxidase, although this has not been experimentally verified.
The following diagram illustrates the hypothetical metabolic pathways of this compound in relation to L-asparagine and D-aspartate.
Quantitative Data: this compound in Cerebrospinal Fluid
The most concrete evidence for the presence of this compound in the central nervous system comes from studies analyzing its concentration in cerebrospinal fluid (CSF). While present at significantly lower levels than its L-enantiomer, its detection is a crucial first step in understanding its potential physiological role.
| Analyte | Concentration (μM) | Matrix | Species | Reference |
| This compound | 0.038 (median) | CSF | Human (pediatric) | [5] |
| L-Asparagine | 6.1 (median) | CSF | Human (pediatric) | [5] |
| L-Asparagine | 4 - 10 | CSF | Human (children and adolescents) | [6] |
| L-Asparagine | 5.3 (median, pre-treatment) | CSF | Human (pediatric) | [7] |
Experimental Protocols
Quantification of D- and L-Asparagine in CSF
Objective: To accurately measure the concentrations of D- and L-asparagine in cerebrospinal fluid.
Methodology: High-performance liquid chromatography (HPLC) coupled with a chiral separation method is the standard for enantiomeric resolution of amino acids.
Protocol Outline:
-
Sample Preparation:
-
CSF samples are collected via lumbar puncture.
-
Samples are deproteinized, typically by adding a precipitating agent like acetonitrile or perchloric acid, followed by centrifugation.
-
The supernatant is collected for analysis.
-
-
Derivatization:
-
The amino acids in the supernatant are derivatized with a fluorescent tag (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine) to enable sensitive detection. This step also introduces a chiral center, facilitating separation.
-
-
Chromatographic Separation:
-
The derivatized sample is injected into an HPLC system equipped with a reverse-phase column.
-
A gradient elution is performed using a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
The separation of the D- and L-asparagine diastereomers is achieved.
-
-
Detection and Quantification:
-
A fluorescence detector is used to monitor the elution of the derivatized amino acids.
-
The concentration of each enantiomer is determined by comparing its peak area to a standard curve generated with known concentrations of D- and L-asparagine.
-
The following diagram outlines the experimental workflow for CSF amino acid analysis.
Putative Roles of this compound in Neurotransmission and Neuromodulation
Currently, there is no direct evidence to classify this compound as a neurotransmitter or neuromodulator. However, based on its structural similarity to other neuroactive molecules and its presence in the CNS, several hypotheses can be proposed.
Precursor to D-Aspartate
The most plausible role for this compound in the nervous system is that of a precursor to D-aspartate. If a D-specific asparaginase exists in the brain, the regulated conversion of this compound to D-aspartate could provide a mechanism for controlling the levels of this important NMDA receptor agonist.
Direct Receptor Interaction
It is conceivable that this compound could directly interact with neuronal receptors. Given its structural similarity to L-asparagine and D-aspartate, potential targets could include glutamate receptors or other amino acid transporters. However, to date, no specific receptor for this compound has been identified.
Allosteric Modulation
This compound might act as an allosteric modulator of receptors or ion channels, subtly altering their function in the presence of a primary ligand. This type of nuanced regulation is a hallmark of many neuromodulatory substances.
The logical relationship between this compound and its potential neurological functions is depicted in the diagram below.
L-Asparagine in the Nervous System: A Comparative Context
While the focus of this guide is this compound, understanding the role of its L-enantiomer provides valuable context. L-asparagine is a non-essential amino acid that can be synthesized in the brain[2]. It serves as a precursor for the synthesis of L-aspartate, an excitatory neurotransmitter[8][9]. L-asparagine is transported into brain synaptosomes via a sodium-dependent mechanism[10]. Although L-asparagine supplementation has not been shown to significantly alter the levels of major amino acid neurotransmitters, its importance is highlighted by the severe neurological deficits observed in asparagine synthetase deficiency[11].
Future Directions and Research Opportunities
The field of this compound neurobiology is in its infancy, presenting numerous opportunities for groundbreaking research. Key areas for future investigation include:
-
Identification of this compound metabolic enzymes: The discovery of a this compound synthetase or a D-specific asparaginase in the brain would be a major breakthrough.
-
Receptor binding studies: Screening this compound against a panel of CNS receptors and transporters is necessary to identify potential direct interactions.
-
In vivo studies: Investigating the effects of direct this compound administration on neuronal activity and behavior in animal models could provide crucial insights into its physiological role.
-
Clinical relevance: Exploring potential alterations in this compound levels in the CSF of patients with neurological or psychiatric disorders may reveal novel biomarkers or therapeutic targets.
Conclusion
This compound remains an enigmatic molecule in the central nervous system. While its presence is confirmed, its function as a putative neurotransmitter or neuromodulator is currently speculative and lacks direct experimental support. The most compelling hypothesis posits this compound as a precursor to the established neuromodulator, D-aspartate. The information presented in this technical guide is intended to serve as a comprehensive summary of the current, limited knowledge and to stimulate further research into the potential roles of this intriguing D-amino acid. The tools and methodologies are available to unravel the functions of this compound, and future studies hold the promise of revealing a new layer of complexity in the regulation of synaptic transmission.
References
- 1. Frontiers | The Emerging Role of Altered d-Aspartate Metabolism in Schizophrenia: New Insights From Preclinical Models and Human Studies [frontiersin.org]
- 2. ASNS gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Deficiency of asparagine synthetase causes congenital microcephaly and a progressive form of encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Mutations in the Asparagine Synthetase Gene (ASNS) Associated With Microcephaly [frontiersin.org]
- 5. Depletion of d- and l-asparagine in cerebrospinal fluid in acute lymphoblastic leukemia during PEGasparaginase therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asparagine levels in the cerebrospinal fluid of children with acute lymphoblastic leukemia treated with pegylated-asparaginase in the induction phase of the AIEOP-BFM ALL 2009 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cerebrospinal fluid asparagine depletion during pegylated asparaginase therapy in children with acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asparagine as Precursor for Transmitter Aspartate in Corticostriatal Fibres | Semantic Scholar [semanticscholar.org]
- 9. Asparagine as precursor for transmitter aspartate in corticostriatal fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transport of asparagine by rat brain synaptosomes: an approach to evaluate glutamine accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Structural Differences Between D-Asparagine and L-Asparagine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asparagine, a non-essential α-amino acid, exists as two stereoisomers, D-Asparagine and L-Asparagine. These enantiomers, while possessing identical chemical formulas and atomic connectivity, exhibit profound differences in their three-dimensional architecture. This structural variance leads to distinct biological activities, a critical consideration in the fields of biochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the core structural differences between D- and L-Asparagine, supported by quantitative data, detailed experimental protocols for their differentiation, and visualizations of their relevant biological pathways.
Core Structural Differences: Chirality and Stereochemistry
The fundamental structural difference between this compound and L-Asparagine lies in their stereochemistry. Both molecules possess a chiral center at the alpha-carbon (Cα), which is bonded to four different groups: an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom (-H), and a carboxamide side chain (-CH2CONH2). This chirality results in two non-superimposable mirror-image forms, known as enantiomers.[1]
-
L-Asparagine: The naturally occurring form found in proteins, it has the (S)-configuration at the α-carbon according to the Cahn-Ingold-Prelog priority rules.[2]
-
This compound: The "unnatural" enantiomer, it possesses the (R)-configuration at the α-carbon.[3]
This mirror-image relationship is the sole determinant of their classification as D- or L-isomers.
Physicochemical Properties
As enantiomers, D- and L-Asparagine exhibit identical physical and chemical properties in an achiral environment. However, their interaction with plane-polarized light and chiral molecules differs significantly.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of D- and L-Asparagine.
| Property | This compound | L-Asparagine | Reference(s) |
| Molecular Formula | C₄H₈N₂O₃ | C₄H₈N₂O₃ | [3][4] |
| Molar Mass | 132.12 g/mol | 132.12 g/mol | [3][4] |
| Melting Point | 234-235 °C | 234-235 °C | [3][4] |
| Solubility in Water (25 °C) | 29400 mg/L (inferred) | 29400 mg/L | [4] |
| Specific Optical Rotation ([α]D²⁰, in water) | Expected to be +5.3° | -5.3° (c=1.3 g/L) | [4][5] |
| IUPAC Name | (2R)-2-amino-3-carbamoylpropanoic acid | (2S)-2-amino-3-carbamoylpropanoic acid | [3][4] |
Note: The solubility of this compound is inferred to be identical to L-Asparagine in achiral solvents. The specific optical rotation of this compound in water is expected to be equal in magnitude but opposite in sign to that of L-Asparagine.
Optical Activity
The most distinct physical property differentiating the two enantiomers is their optical activity—the ability to rotate the plane of plane-polarized light.[5]
-
L-Asparagine is levorotatory , meaning it rotates the plane of polarized light to the left (counter-clockwise), denoted by a negative (-) sign.[4]
-
This compound is dextrorotatory , rotating the plane of polarized light to the right (clockwise), denoted by a positive (+) sign.[5]
The magnitude of rotation is equal for both enantiomers under identical conditions (concentration, solvent, temperature, and light wavelength). A 1:1 mixture of D- and L-Asparagine, known as a racemic mixture, is optically inactive as the rotations cancel each other out.[5]
Experimental Protocols for Differentiation
Several experimental techniques can be employed to differentiate and quantify D- and L-Asparagine.
Polarimetry
This classical technique directly measures the optical rotation of a solution containing a chiral compound.
Methodology:
-
Sample Preparation: Prepare a solution of the asparagine sample of a known concentration in a suitable solvent (e.g., deionized water).
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent.
-
Measurement: Fill the polarimeter sample tube with the prepared solution, ensuring no air bubbles are present. Measure the angle of optical rotation.
-
Calculation of Specific Rotation: Use the following formula to calculate the specific rotation: [α] = α / (l * c) where:
-
[α] is the specific rotation
-
α is the observed rotation
-
l is the path length of the sample tube in decimeters
-
c is the concentration of the solution in g/mL.
-
-
Enantiomeric Purity Determination: Compare the measured specific rotation to the known specific rotation of the pure enantiomer to determine the enantiomeric excess (%ee).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical technique for separating and quantifying enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase. For amino acids like asparagine, teicoplanin-based CSPs are often effective.[6]
-
Mobile Phase Preparation: Prepare a mobile phase appropriate for the chosen column and analyte. A common mobile phase for underivatized amino acids on a teicoplanin column is a mixture of water, methanol, and an acid (e.g., formic acid).[6]
-
Sample Preparation: Dissolve the asparagine sample in the mobile phase or a compatible solvent.
-
Chromatographic Separation: Inject the sample into the HPLC system. The two enantiomers will interact differently with the CSP, leading to different retention times and their separation into two distinct peaks. The D-enantiomer is often more strongly retained on teicoplanin-based CSPs.[6]
-
Detection and Quantification: Use a suitable detector (e.g., UV-Vis or mass spectrometry) to detect the separated enantiomers. The peak area of each enantiomer can be used to determine their relative concentrations and the enantiomeric purity of the sample.
Enzymatic Assays
Enzymes exhibit high stereospecificity and can be used to selectively detect or degrade one enantiomer in the presence of the other.
-
L-Asparaginase: This enzyme specifically catalyzes the hydrolysis of L-Asparagine to L-aspartic acid and ammonia. The production of ammonia can be quantified using various methods, such as the Nessler reaction, to determine the concentration of L-Asparagine.
-
D-Amino Acid Oxidase (DAAO): While DAAO has lower activity towards acidic D-amino acids, it can be used in coupled enzyme assays to detect this compound. DAAO oxidizes D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide. The hydrogen peroxide can then be detected using a colorimetric or fluorometric probe.
Biological Significance and Signaling Pathways
The distinct stereochemistry of D- and L-Asparagine dictates their roles in biological systems.
L-Asparagine Signaling Pathways
As a proteinogenic amino acid, L-Asparagine is integral to cellular metabolism and signaling. It plays a crucial role in the mTORC1 (mammalian target of rapamycin complex 1) and ATF4 (activating transcription factor 4) pathways, which are central regulators of cell growth, proliferation, and stress responses. L-asparagine availability influences mTORC1 activity, which in turn controls protein synthesis and other anabolic processes.[7][8] Under conditions of asparagine deprivation, the ATF4-mediated stress response is activated, leading to the upregulation of asparagine synthetase (ASNS) to restore cellular asparagine levels.
This compound and D-Amino Acid Oxidase Pathway
This compound is not incorporated into proteins during ribosomal synthesis. Its presence in mammals is largely attributed to dietary sources or endogenous racemization. The primary metabolic pathway for this compound involves its degradation by D-amino acid oxidase (DAAO) , a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. This process converts this compound into its corresponding α-keto acid (α-ketosuccinamic acid), ammonia, and hydrogen peroxide. While the direct signaling roles of this compound are not well-defined, its precursor, D-aspartic acid, is known to function as a signaling molecule in the nervous and endocrine systems.[9] Furthermore, this compound has been identified as a potential endogenous biomarker for measuring the glomerular filtration rate.
Conclusion
The structural disparity between D- and L-Asparagine, rooted in their opposing stereochemistry, gives rise to distinct physicochemical properties and biological functions. While L-Asparagine is a fundamental component of proteins and a key regulator of cellular signaling, this compound plays a more specialized role and is metabolized through a separate enzymatic pathway. A thorough understanding of these differences, facilitated by the experimental techniques outlined herein, is paramount for researchers and professionals in drug development and the broader life sciences, as the stereochemical identity of molecules can have profound implications for their efficacy and safety.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. Asparagine (Asn) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 3. This compound | C4H8N2O3 | CID 439600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (-)-Asparagine | C4H8N2O3 | CID 6267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Optical rotation - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. embopress.org [embopress.org]
- 8. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Occurrence of D-Asparagine in microbial cell walls
An In-depth Technical Guide on the Occurrence of D-Asparagine in Microbial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the L-enantiomers of amino acids are the primary building blocks of proteins, D-amino acids are crucial, non-canonical components of the bacterial cell wall, particularly the peptidoglycan (PG) layer. D-Alanine and D-Glutamate are nearly ubiquitous in peptidoglycan; however, a number of bacterial species incorporate other D-amino acids, such as D-Aspartate (D-Asp) and its amidated form, this compound (D-Asn), into their cell wall structures. This modification is not merely structural but plays a significant role in microbial physiology, conferring resistance to proteases, endogenous autolysins, and certain antimicrobial agents. This guide provides a comprehensive overview of the occurrence, biosynthesis, and function of this compound in microbial cell walls, details the experimental protocols for its detection, and outlines the key enzymatic pathways involved.
Occurrence and Function of this compound in Peptidoglycan
The incorporation of this compound into the cell wall is a specialized feature observed in the peptidoglycan of certain Gram-positive bacteria, most notably in species of Lactococcus and Enterococcus.[1][2] In these organisms, this compound is typically found in the interpeptide bridge, which cross-links the pentapeptide stem chains of adjacent glycan strands, creating the rigid, mesh-like sacculus.
In the model lactic acid bacterium Lactococcus lactis, the stem peptide has the sequence L-Ala-γ-D-Glu-L-Lys-D-Ala-D-Ala. The cross-linking occurs via a D-Asp residue that is first attached to the ε-amino group of L-Lysine on one stem peptide and then linked to the D-Alanine at position 4 of an adjacent stem peptide.[3][4] Crucially, after this D-Aspartate is incorporated, its free α-carboxyl group is amidated to form this compound (technically D-iso-asparagine).[3][5] This amidation is extensive; in mature L. lactis peptidoglycan, approximately 75% of the D-Asp residues in the side chains and crossbridges are amidated.[3]
The functional significance of this amidation is profound. The level of D-Asp amidation has a direct impact on the bacterium's sensitivity to cationic antimicrobials, such as nisin and lysozyme, as well as to the activity of its own cell wall hydrolases (autolysins).[3][6] This suggests that the amidation of D-Aspartate to this compound, which neutralizes a negative charge in the cell wall, is a key mechanism for modulating cell wall integrity and defense against external threats.
Biosynthesis and Incorporation Pathway
The integration of this compound into the peptidoglycan is a sophisticated, multi-step enzymatic process that occurs after the synthesis of the main stem peptide. The pathway can be broken down into three key stages:
-
Racemization: The process begins in the cytoplasm with the conversion of L-Aspartate to D-Aspartate. This reaction is catalyzed by a PLP-independent aspartate racemase (encoded by genes such as racD in L. lactis and Racfm in E. faecium).[2][3][5]
-
Ligation: The resulting D-Aspartate is then ligated to the nucleotide-bound peptidoglycan precursor, UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide). A specific D-Aspartate ligase (e.g., AslA in L. lactis, Aslfm in E. faecium), which is a member of the ATP-grasp superfamily, catalyzes the formation of a peptide bond between the β-carboxylate of D-Asp and the ε-amino group of the L-Lysine residue at the third position of the stem peptide.[1][5] This enzyme is essential for viability, making it a potential target for narrow-spectrum antibiotics.[1]
-
Amidation: The final step is the amidation of the incorporated D-Aspartate residue. Studies in L. lactis have identified a dedicated asparagine synthase, AsnH, that is responsible for this modification.[3][6] This enzyme transfers an amide group to the free α-carboxyl group of the D-Aspartate residue within the PG precursor. Importantly, the D-Aspartate ligase does not recognize this compound or D-iso-Asparagine as a substrate, indicating that amidation must occur after the ligation step, likely on the lipid-linked PG precursor or on the nascent peptidoglycan polymer.[3][5]
Quantitative Data Summary
The following table summarizes the quantitative data and key enzymes identified in bacterial species known to incorporate this compound into their cell walls.
| Microbial Species | Location in Peptidoglycan | Quantitative Abundance | Key Enzymes Identified |
| Lactococcus lactis | Interpeptide side chain and crossbridge, linked to L-Lysine. | ~75% of D-Asp residues are amidated to D-Asn in mature PG.[3] Cross-linking index is ~35.8%.[4] | Aspartate Racemase: RacD[3]D-Aspartate Ligase: AslA[1][3]Asparagine Synthase: AsnH[3][6] |
| Enterococcus faecium | Interpeptide side chain, linked to L-Lysine. | Amidation confirmed, but specific percentage not detailed in cited literature. | Aspartate Racemase: Racfm[5]D-Aspartate Ligase: Aslfm[5][7][8] |
Experimental Protocols
The detection and quantification of this compound in microbial cell walls require a multi-step analytical approach. The two primary methods are (A) analysis of the overall muropeptide composition to understand the PG architecture and (B) total acid hydrolysis followed by chiral amino acid analysis to determine the D/L ratio of aspartate/asparagine.
Protocol: Chiral Amino Acid Analysis of Peptidoglycan
This protocol details the method to determine the enantiomeric ratio of amino acids from purified peptidoglycan.
1. Peptidoglycan (Sacculi) Isolation: a. Grow bacterial cells to the desired growth phase (e.g., mid-exponential) and harvest by centrifugation. b. Resuspend the cell pellet in a cold buffer (e.g., PBS) and add dropwise to boiling 4-5% SDS solution. Boil for 30-60 minutes to lyse cells and solubilize membranes and proteins. c. Cool the suspension and pellet the insoluble peptidoglycan sacculi by ultracentrifugation (e.g., >80,000 x g for 1 hour). d. Wash the pellet repeatedly with sterile, high-purity water to completely remove SDS. e. To remove other covalently bound polymers, treat the sacculi with appropriate enzymes (e.g., pronase and α-amylase to remove residual proteins and glycogen). For many Gram-positive bacteria, an additional treatment with 1N HCl is required to remove teichoic acids.[9] f. Perform final washes with water and lyophilize the purified peptidoglycan.
2. Acid Hydrolysis: a. Place a known quantity (e.g., 0.5-2 mg) of lyophilized peptidoglycan into a hydrolysis tube. b. Add 6N HCl containing 0.5-1% phenol (to protect tyrosine from degradation). c. Seal the tube under vacuum or flush with nitrogen to prevent oxidative degradation. d. Heat at 100-110°C for 4 to 24 hours.[10][11] Note: This step converts all this compound and L-Asparagine into D-Aspartate and L-Aspartate, respectively. e. After hydrolysis, cool the tube, break the seal, and evaporate the HCl using a vacuum centrifuge (e.g., SpeedVac).
3. Chiral Derivatization: a. Re-dissolve the dried hydrolysate in a small volume of buffer (e.g., sodium bicarbonate buffer, pH ~8.5-9.0). b. Add a chiral derivatizing agent. Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is commonly used.[12][13] c. Incubate the reaction at a controlled temperature (e.g., 40°C) for approximately 1 hour. The FDAA will react with the primary amine of the amino acids to form diastereomers. d. Quench the reaction by adding a strong acid, such as 1N HCl.
4. HPLC Separation and Quantification: a. Analyze the derivatized sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[14] b. Use a standard C18 column with a gradient elution, typically involving an aqueous buffer (e.g., triethylamine phosphate) and an organic solvent (e.g., acetonitrile). c. Detect the separated diastereomers using a UV detector, typically at 340 nm for FDAA derivatives. d. The L-amino acid derivative will elute at a different retention time than the D-amino acid derivative. e. Quantify the peak areas and compare them to derivatized D- and L-Aspartate standards to determine the precise D/L ratio in the original peptidoglycan sample. Mass spectrometry can be coupled to the HPLC for definitive identification of the peaks.[15][16]
Conclusion and Future Outlook
The presence of this compound in the cell walls of bacteria like Lactococcus lactis and Enterococcus faecium represents a fascinating and functionally significant adaptation of peptidoglycan architecture. The multi-enzyme pathway responsible for its synthesis and incorporation highlights a precise molecular strategy to modulate cell wall properties, influencing resistance to antibiotics and autolytic enzymes. The essential nature of the D-Aspartate ligase (AslA/Aslfm) makes it a compelling and specific target for the development of novel, narrow-spectrum antimicrobial drugs against clinically relevant pathogens such as Enterococcus faecium. Further research into the regulation of this pathway and the structural impact of this compound incorporation will continue to deepen our understanding of bacterial cell wall biology and open new avenues for therapeutic intervention.
References
- 1. Identification of an essential gene responsible for D-Asp incorporation in the Lactococcus lactis peptidoglycan crossbridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Asparagine Synthase Responsible for d-Asp Amidation in the Lactococcus lactis Peptidoglycan Interpeptide Crossbridge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidoglycan Structure Analysis of Lactococcus lactis Reveals the Presence of an l,d-Carboxypeptidase Involved in Peptidoglycan Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aslfm, the D-aspartate ligase responsible for the addition of D-aspartic acid onto the peptidoglycan precursor of Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the asparagine synthase responsible for D-Asp amidation in the Lactococcus lactis peptidoglycan interpeptide crossbridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aslfm, the D-Aspartate Ligase Responsible for the Addition of D-Aspartic Acid onto the Peptidoglycan Precursor of Enterococcus faecium* | Semantic Scholar [semanticscholar.org]
- 9. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. usp.org [usp.org]
- 12. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Unseen Mirror: An In-depth Technical Guide to the Evolutionary Significance and Function of D-Amino Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
For decades, the central dogma of biochemistry held that life was built exclusively from L-amino acids. However, a growing body of evidence has illuminated the significant, albeit often subtle, roles of their chiral counterparts, D-amino acids. These "mirror-image" molecules are not mere biological curiosities but are now understood to be crucial players in processes ranging from bacterial cell wall construction to neurotransmission in the mammalian brain.[1][2] The persistence of D-amino acid metabolism throughout evolution suggests critical, conserved functions.[3][4] This technical guide provides a comprehensive overview of the evolutionary significance, physiological roles, and analytical methodologies related to D-amino acids, with a particular focus on the emerging interest in molecules like D-Asparagine. We will explore their biosynthesis and degradation, their function as signaling molecules, their application in therapeutics, and the detailed experimental protocols used to study them.
Introduction: Challenging the Homochiral Dogma
The homochirality of life—the exclusive use of L-amino acids in ribosomal protein synthesis and D-sugars in nucleotides—is a fundamental tenet of biology.[5] This uniformity is critical for the consistent folding of proteins and the stable structure of DNA.[5] For many years, D-amino acids were considered artifacts of non-biological processes or confined to the esoteric world of bacterial peptidoglycan.[1] However, advancements in analytical chemistry have revealed the presence of free D-amino acids in a wide array of organisms, from plants to humans, where they perform specific and vital functions.[5][6]
The evolutionary retention of enzymes that synthesize and metabolize D-amino acids, such as racemases and D-amino acid oxidases (DAAO), is a testament to their physiological importance.[3][4][7] This guide delves into the evolutionary journey of these molecules, their functional diversification, and their potential as targets and tools in drug development.
Evolutionary Origins and Persistence
The story of D-amino acids begins in the microbial world. Bacteria were among the first life forms to appear and possess a vast genetic capacity to metabolize these molecules.[5]
-
Bacterial World : In bacteria, D-amino acids, particularly D-Alanine and D-Glutamate, are integral structural components of the peptidoglycan cell wall.[1][8] This incorporation provides crucial resistance against degradation by proteases, which are stereospecific for L-amino acids.[9][10] Bacteria also release extracellular D-amino acids to regulate cell wall remodeling, biofilm development, and spore germination, demonstrating their role in environmental adaptation and intercellular signaling.[1][8]
-
Higher Organisms : The persistence of D-amino acid metabolism in eukaryotes is a more complex evolutionary tale. Systemic analysis shows that the associated enzymes in higher plants were not simply inherited from cyanobacteria but likely evolved through multiple steps involving gene transfers and losses.[3][4] The retention of these enzymes, such as D-amino acid transferases and racemases, suggests they fulfill important metabolic roles, potentially supporting functions critical for the evolution of land plants.[3][4] In mammals, while most D-amino acids are of microbial or dietary origin, specific D-amino acids like D-Serine and D-Aspartate are synthesized endogenously and have been co-opted for highly specialized roles, particularly in the nervous system.[2][11]
Biosynthesis and Degradation: A Tightly Regulated Balance
The concentration of free D-amino acids in mammals is meticulously controlled by a balance of synthesis, primarily through racemization, and degradation, via oxidation.
-
Biosynthesis by Racemases : Amino acid racemases are enzymes that catalyze the interconversion between L- and D-enantiomers.[8][12] These enzymes are crucial for producing endogenous D-amino acids. For instance, Serine Racemase (SR), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, synthesizes D-Serine from L-Serine in the brain.[2][13] Similarly, Aspartate racemase activity is responsible for producing D-Aspartate.[12] The evolution of these enzymes allowed organisms to generate specific D-amino acids for signaling and regulatory purposes.[12][14]
-
Degradation by Oxidases : D-amino acid oxidase (DAAO) is a key flavoenzyme that degrades many D-amino acids through oxidative deamination, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide.[7][15] This enzyme plays a critical role in maintaining low physiological levels of D-amino acids and is particularly active in the cerebellum, kidney, and neutrophils.[7][16] The hydrogen peroxide produced by DAAO activity at host-microbe interfaces, such as the intestinal mucosa, is linked to antimicrobial activity and innate defense.[7] A second enzyme, D-aspartate oxidase (DDO), specifically metabolizes acidic D-amino acids like D-Aspartate.[11][17]
Physiological Roles in Mammals: From Brain to Periphery
While many D-amino acids exist in mammals, D-Serine and D-Aspartate are the most extensively studied and have well-defined roles as neurotransmitters and neuroregulators.
D-Serine and D-Aspartate: Modulators of the NMDA Receptor
The N-methyl-D-aspartate receptor (NMDAR) is a crucial glutamate receptor involved in synaptic plasticity, learning, and memory.[18][19] Its activation requires the binding of both glutamate and a co-agonist. D-Serine is now recognized as the primary endogenous co-agonist for the NMDAR in many brain regions, binding to the "glycine site" of the receptor.[2][19] D-Aspartate, conversely, acts as a potent agonist at the glutamate binding site of the NMDAR.[11][20] The high concentrations of D-Aspartate in the brain during embryonic development suggest a role in neuronal maturation and migration.[19][20] Dysregulation of these D-amino acids has been implicated in neurological and psychiatric disorders, including schizophrenia.[18][20]
This compound: An Enantiomer of Interest
Compared to D-Aspartate and D-Serine, the specific physiological roles of this compound are less understood. L-Asparagine is a non-essential amino acid crucial for protein synthesis, neurotransmitter production, and cellular proliferation.[][22] While this compound's function remains an active area of investigation, we can infer potential roles based on its structure and the known functions of other D-amino acids:
-
Structural Similarity : As the β-amido derivative of D-Aspartic acid, this compound may interact with some of the same receptors or transporters as D-Aspartate, albeit likely with different affinity and efficacy.
-
Taste Perception : It is known that enantiomers can have different sensory properties; for instance, this compound elicits a sweet taste in humans, whereas L-Asparagine is bitter.[22] This highlights that biological systems can clearly distinguish between the two forms.
-
Metabolic Stability : Like other D-amino acids, this compound would be resistant to degradation by common proteases, a property that could be significant if it is incorporated into peptides through non-ribosomal pathways or post-translational modification.
Further research is required to determine if this compound has a signaling role analogous to D-Aspartate or if its primary significance lies in its metabolic stability or as a byproduct of microbial metabolism.
D-Amino Acids in Drug Development
The unique stereochemistry of D-amino acids makes them highly valuable in pharmaceutical and biotechnological applications.[9][]
-
Enhanced Biostability : Peptides composed of L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their therapeutic utility.[9] Replacing one or more L-amino acids with their D-enantiomers can dramatically increase a peptide's resistance to proteolysis, thereby extending its half-life and improving its pharmacokinetic profile.[24][25]
-
Novel Conformations : The strategic incorporation of D-amino acids can alter the secondary structure of a peptide, influencing its conformation and binding affinity to biological targets.[24] This allows for the design of novel peptide-based drugs with tailored activities.
-
Drug Delivery : The unique properties of D-amino acid-containing peptides are being explored for creating self-assembling hydrogels that can be used as smart drug delivery systems.[25]
Quantitative Data Summary
The concentration of D-amino acids varies significantly by tissue and species. The following tables summarize representative quantitative data found in the literature.
Table 1: Representative Concentrations of D-Serine and D-Aspartate in Rat Tissues
| D-Amino Acid | Tissue | Concentration (nmol/g wet weight) | Reference |
|---|---|---|---|
| D-Serine | Cerebral Cortex | 289 ± 25 | [2] |
| D-Serine | Hippocampus | 205 ± 18 | [2] |
| D-Serine | Cerebellum | 45 ± 4 | [2][16] |
| D-Serine | Serum | ~10-20 (nmol/mL) | [16] |
| D-Aspartate | Embryonic Brain | High (decreases postnatally) | [18][19] |
| D-Aspartate | Adult Brain | 30 - 60 | [2] |
| D-Aspartate | Pituitary Gland | ~400 | [11] |
| D-Aspartate | Testis | ~250 |[17] |
Table 2: Kinetic Parameters of Selected Amino Acid Racemases
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Reference |
|---|---|---|---|---|---|
| Arginine Racemase | Parafannyhessea umbonata | L-Arginine | 0.885 | 61.5 | [14] |
| Arginine Racemase | Clostridium aceticum | L-Arginine | 0.167 | 5.86 | [14] |
| Serine Racemase | Mammalian | L-Serine | ~5-15 | - |[12][13] |
Analytical Methodologies and Experimental Protocols
The detection and quantification of D-amino acids, which often exist at trace levels in the presence of a vast excess of their L-enantiomers, requires highly sensitive and selective analytical methods.[6][26]
Overview of Analytical Techniques
High-performance liquid chromatography (HPLC) is the dominant approach for D-amino acid analysis.[26] Key methods include:
-
Chiral HPLC : Utilizes a chiral stationary phase to directly separate enantiomers.
-
Reversed-Phase HPLC : Requires pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard C18 column.
-
Gas Chromatography (GC) : Also requires derivatization to make the amino acids volatile, followed by separation on a chiral column.
-
Biosensors : Often based on immobilized D-amino acid oxidase, these sensors offer rapid and selective determination but may lack the ability to distinguish between different D-amino acids.[6]
Table 3: Comparison of Key Analytical Techniques for D-Amino Acid Detection
| Technique | Principle | Typical Sensitivity | Advantages | Disadvantages |
|---|---|---|---|---|
| Chiral HPLC-MS/MS | Direct separation on chiral column with mass spectrometric detection. | Low ng/mL to pg/mL | High selectivity and sensitivity; structural confirmation. | Expensive equipment; chiral columns can be less robust. |
| RP-HPLC-Fluorescence | Derivatization to fluorescent diastereomers, separation on C18. | Low ng/mL | High sensitivity; widely available equipment. | Derivatization can be complex; risk of racemization.[26][27] |
| GC-MS | Derivatization for volatility, separation on chiral GC column. | ng/mL range | High resolution for complex mixtures. | Destructive; requires volatile derivatives.[6] |
| Electrochemical Biosensor | Enzymatic reaction (DAAO) produces a detectable signal (e.g., H₂O₂). | µM range | Rapid, inexpensive, suitable for online monitoring. | Lower sensitivity; may not be specific for a single D-AA.[6] |
Detailed Experimental Protocol: D-Amino Acid Oxidase (DAAO) Activity Assay
This protocol describes a common spectrophotometric method to determine DAAO activity in tissue samples by monitoring the production of an α-keto acid.[15][28]
1. Materials and Reagents:
-
UV/Vis Spectrophotometer with temperature control.
-
1.5 mL quartz microcuvettes.
-
Tissue Homogenizer.
-
Refrigerated Centrifuge.
-
Buffer: 75 mM disodium pyrophosphate, pH 8.5.
-
Substrate: 100 mM D-Alanine solution in buffer.
-
Cofactor: 0.1 mM FAD solution.
-
Catalase solution (700 U/mL) to remove H₂O₂ byproduct.
-
Stop Solution: 10% (w/v) trichloroacetic acid (TCA).
2. Tissue Lysate Preparation:
-
Homogenize tissue (e.g., kidney, brain) in ice-cold 7 mM sodium pyrophosphate buffer, pH 8.3.
-
Centrifuge the homogenate at 5,500 x g for 10 minutes at 4°C.
-
Collect the supernatant (tissue lysate) and determine the total protein concentration (e.g., via Bradford assay).
3. Enzymatic Reaction:
-
Prepare a reaction mixture containing 150 µL of 100 mM D-Alanine, 100 µL of 0.1 mM FAD, and 150 µL of catalase solution.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the tissue lysate to the mixture.
-
Incubate at 37°C for 60 minutes with stirring.
-
Stop the reaction by adding 500 µL of 10% TCA.
-
Centrifuge at 700 x g for 20 minutes to pellet precipitated protein.
4. Detection and Quantification:
-
The α-keto acid product (pyruvate from D-Alanine) can be quantified directly or indirectly.
-
Direct Method : Measure the increase in absorbance of the supernatant at the appropriate wavelength for the α-keto acid (e.g., ~340 nm if coupled with a dehydrogenase reaction, or directly in the UV range).[15][28]
-
Indirect Method (DNPH) : React the supernatant with 2,4-dinitrophenylhydrazine (DNPH) to form a colored hydrazone derivative, which can be measured colorimetrically (~520-550 nm).[15]
-
Calculate the specific activity based on a standard curve of the known α-keto acid and normalize to the total protein content of the lysate.
Conclusion and Future Directions
The study of D-amino acids has fundamentally altered our understanding of biochemistry, revealing a layer of biological regulation that was hidden in plain sight. From their ancient structural roles in bacteria to their highly specific signaling functions in the mammalian brain, it is clear that D-amino acids are of profound evolutionary and physiological significance. While the functions of D-Serine and D-Aspartate are becoming increasingly clear, the roles of other D-amino acids, such as this compound, D-Alanine, and D-Proline, remain largely unexplored in higher organisms.
Future research should focus on:
-
Deorphanizing D-Amino Acids : Elucidating the specific physiological functions of less-studied D-amino acids like this compound.
-
Enzyme Evolution : Further investigating the evolutionary history and functional diversification of racemases and oxidases across different phyla.[14]
-
Therapeutic Potential : Expanding the use of D-amino acids in peptide drug design and exploring D-amino acid metabolic pathways as novel therapeutic targets for neurological and infectious diseases.
The mirror world of D-amino acids offers a rich and promising frontier for discovery, with the potential to yield new insights into physiology and new strategies for treating human disease.
References
- 1. D-Amino acid - Wikipedia [en.wikipedia.org]
- 2. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-amino acids metabolism reflects the evolutionary origin of higher plants and their adaptation to the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. Emerging Role of D-Amino Acid Metabolism in the Innate Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evolution and Functional Diversification of Serine Racemase Homologs in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. Free D-serine, D-aspartate and D-alanine in central nervous system and serum in mutant mice lacking D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Free D-aspartate and D-serine in the mammalian brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Role of D-Serine and D-Aspartate in the Pathogenesis and Therapy of Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Asparagine (Asn) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 24. nbinno.com [nbinno.com]
- 25. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chiral Separation of D- and L-Asparagine using High-Performance Liquid Chromatography (HPLC)
Introduction
Asparagine, a non-essential amino acid, exists as two enantiomers, D-Asparagine and L-Asparagine. While L-amino acids are the primary building blocks of proteins in higher organisms, D-amino acids are increasingly recognized for their significant physiological roles and as potential biomarkers for various diseases.[1][2][3] The accurate enantiomeric separation and quantification of D- and L-Asparagine are crucial in pharmaceutical development, neuroscience, and food science to understand their specific biological functions and ensure product quality and safety.[2] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantioselective analysis of amino acids due to its high resolution, sensitivity, and versatility.[2][4]
This application note provides a detailed protocol for the chiral separation of D- and L-Asparagine using a direct HPLC method employing a chiral stationary phase (CSP). The direct approach is often preferred as it avoids the need for derivatization, which can introduce additional steps and potential impurities.[1]
Principle
The separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP) that selectively interacts with the D- and L-enantiomers of asparagine. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. Crown-ether and macrocyclic glycopeptide-based CSPs are particularly effective for the separation of underivatized amino acids.[5]
Experimental Workflow
References
Application Notes and Protocols for the Quantification of D-Asparagine using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-asparagine is a chiral form of the amino acid asparagine, which has garnered increasing interest in biomedical and pharmaceutical research. Unlike its more common L-enantiomer, which is a fundamental component of proteins, this compound is present in smaller quantities in mammals and is thought to play unique physiological and pathological roles. Accurate quantification of this compound is crucial for understanding its function in neurological processes, kidney function, and as a potential biomarker for diseases such as glioblastoma.[1][2][3] This application note provides a detailed protocol for the quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Experimental Protocols
This section details a comprehensive protocol for the quantification of this compound in human plasma, from sample preparation to data analysis.
Sample Preparation (Protein Precipitation)
This protocol is adapted for the extraction of free this compound from plasma samples.
-
Thaw Samples: Thaw frozen plasma samples on ice to prevent degradation.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of plasma.
-
Protein Precipitation: Add 10 µL of 30% sulfosalicylic acid to the plasma sample.[4][5]
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at 4°C for 30 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[5]
-
Supernatant Collection: Carefully collect 50 µL of the supernatant.
-
Dilution: Dilute the supernatant with 450 µL of an appropriate internal standard solution in the initial mobile phase. A deuterated L-asparagine or a related D-amino acid can be used as an internal standard.
-
Injection: The diluted sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography (LC)
Chiral separation is essential to distinguish between D- and L-asparagine. This can be achieved using a chiral stationary phase column.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A chiral column, such as a CROWNPAK CR-I(+) or CR-I(-), is recommended for the direct separation of D- and L-amino acid enantiomers without derivatization.[6]
-
Mobile Phase A: 100 mM ammonium formate in water.[7]
-
Mobile Phase B: Acetonitrile with 0.5% formic acid.[8]
-
Gradient Elution: A gradient elution should be optimized to achieve baseline separation of D- and L-asparagine. An example gradient is as follows:
-
0-3 min: 8% B
-
3-6.5 min: 8% to 30% B
-
6.5-7 min: 30% to 100% B
-
7-10 min: 100% B
-
10-10.1 min: 100% to 8% B
-
10.1-13 min: 8% B
-
-
Flow Rate: 0.6 mL/min.[7]
-
Column Temperature: 35°C.[7]
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for sensitive and specific quantification.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
This compound/L-Asparagine: Since D- and L-asparagine are stereoisomers, they will have the same precursor and product ions. A common transition for asparagine is m/z 133.02 → 73.99.[8]
-
Internal Standard: The transition for the deuterated internal standard should be monitored.
-
-
MS Parameters:
-
Drying Gas Temperature: 250°C
-
Sheath Gas Temperature: 250°C
-
Nebulizer Pressure: 20 psi
-
Note: These parameters should be optimized for the specific instrument being used.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for this compound and the internal standard.
-
Calibration Curve: Prepare a calibration curve using standards of known this compound concentrations.
-
Quantification: Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantitative Data
The following table summarizes quantitative data for this compound from various studies.
| Biological Matrix | Analyte | Concentration/Value | Method | Reference |
| Human Plasma | This compound | Mean: 0.21 µM | LC-MS/MS | [1] |
| Human Blood | This compound | Lower in glioblastoma patients than healthy volunteers | Chiral Amino Acid Analysis | [2][3] |
| Human Urine | This compound | Lower in glioblastoma patients than healthy volunteers | Chiral Amino Acid Analysis | [2][3] |
| Mouse Brain | D-Aspartic Acid | LOQ: 1.57 pg/µl | Chiral LC-MS/MS | [9] |
| Mouse Brain | D-Aspartic Acid | LOD: 0.52 pg/µl | Chiral LC-MS/MS | [9] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
D-Aspartate Signaling Pathway
D-aspartate, which can be formed from this compound, is recognized as a signaling molecule in the nervous system.[10][11]
References
- 1. This compound is an Ideal Endogenous Molecule for Measuring the Glomerular Filtration Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urinary this compound level is decreased by the presence of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-MS Analysis of D-Asparagine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of D-Asparagine for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate derivatization technique is critical for achieving the desired sensitivity, selectivity, and reproducibility in quantitative and qualitative analyses.
Introduction
This compound, the D-enantiomer of the proteinogenic amino acid Asparagine, is of growing interest in various fields of research, including neuroscience and drug development, due to its potential role as a biomarker and its implications in physiological and pathological processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of amino acid enantiomers. However, due to the low volatility and polar nature of amino acids, a derivatization step is essential to convert them into thermally stable and volatile compounds suitable for GC analysis.
This guide details three common and effective derivatization techniques for the analysis of this compound by GC-MS:
-
Silylation: Using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Acylation with Alkyl Chloroformates: Using propyl chloroformate.
-
Two-Step Esterification and Acylation: Involving methylation followed by acylation with pentafluoropropionic anhydride (PFPA).
Each section provides an overview of the technique, a detailed experimental protocol, and a discussion of its advantages and limitations, with a particular focus on the analysis of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the GC-MS analysis of amino acids using the described derivatization techniques.
Disclaimer: Specific quantitative validation data for this compound is limited in the available scientific literature. The data presented below is a compilation from studies analyzing a range of amino acids, including D-amino acids and aspartic acid, and should be considered as a general reference. Method validation with this compound standards is strongly recommended for accurate quantification.
| Parameter | Silylation (MTBSTFA/BSTFA) | Acylation (Propyl Chloroformate) | Two-Step (Esterification + Acylation) |
| Limit of Detection (LOD) | 0.04 - 6.1 µmol/L[1] | Not explicitly found for this compound | 3.2 - 446 nM (for D-amino acids) |
| Limit of Quantification (LOQ) | 0.1 - 2.5 µmol/L[1] | Not explicitly found for this compound | 0.031 - 1.95 µM (for D-amino acids) |
| Linearity (R²) | > 0.99[1] | > 0.99 | > 0.99 |
| Recovery (%) | 80 - 115%[1] | Generally good, but data for this compound is not specified. | Not explicitly found for this compound |
| Precision (%RSD) | < 15% (Intra-assay), < 17% (Inter-assay)[1] | Good, but data for this compound is not specified. | 0.49 - 11.10% (for amino acids in urine) |
Silylation using MTBSTFA
Application Note
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogen atoms, such as amines, carboxylic acids, and amides. N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a popular silylating reagent that forms stable tert-butyldimethylsilyl (TBDMS) derivatives. For asparagine, silylation can lead to the formation of multiple derivative products, which can complicate quantification. Careful optimization of the reaction conditions, such as temperature and reaction time, is crucial to favor the formation of a single, stable derivative.
Advantages:
-
Forms stable derivatives.
-
Reagents are readily available.
-
Can derivatize multiple functional groups in a single step.
Limitations:
-
Sensitivity to moisture.
-
Potential for multiple derivative formation for asparagine, which can complicate analysis.
Experimental Protocol
Materials:
-
This compound standard or sample extract
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Internal Standard (e.g., Norvaline)
-
Nitrogen gas for drying
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Pipette a known volume of the this compound standard solution or sample extract into a clean, dry reaction vial.
-
Add the internal standard.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40-50 °C). It is critical to ensure the sample is completely dry as moisture will interfere with the derivatization reaction.
-
-
Derivatization:
-
To the dried residue, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA (+1% t-BDMCS).
-
For improved dissolution and reaction, 10-20 µL of anhydrous pyridine can be added.
-
Securely cap the vial.
-
Heat the reaction mixture at 70-100 °C for 30-60 minutes. Optimization of temperature and time may be required to ensure complete derivatization and minimize the formation of multiple derivatives.
-
-
GC-MS Analysis:
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC-MS Parameters (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600 or Selected Ion Monitoring (SIM) for target ions.
Visualization of Silylation Workflow
Caption: Silylation workflow for this compound analysis.
Acylation with Propyl Chloroformate
Application Note
Derivatization with alkyl chloroformates, such as propyl chloroformate, is a rapid and efficient method that can be performed directly in aqueous solution, eliminating the need for a separate drying step. The reaction involves the acylation of the amino group and esterification of the carboxyl group in a single step. This method is generally fast and provides good derivatization yields. A key consideration for asparagine is the potential for hydrolysis of the side-chain amide group to a carboxylic acid under the typically basic reaction conditions, which would result in the formation of an aspartic acid derivative. Careful control of the reaction pH is therefore important.
Advantages:
-
Rapid reaction, often completed within minutes.
-
Can be performed in an aqueous medium.
-
Generally produces single, stable derivatives.
Limitations:
-
Potential for hydrolysis of the asparagine side-chain amide under basic conditions.
-
Reagents can be corrosive and require careful handling.
Experimental Protocol
Materials:
-
This compound standard or sample extract
-
Propyl chloroformate
-
Propanol
-
Pyridine
-
Chloroform or other suitable extraction solvent
-
Internal Standard (e.g., Norvaline)
-
pH meter or pH indicator strips
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation:
-
To 100 µL of the aqueous this compound standard or sample in a vial, add the internal standard.
-
Adjust the pH of the solution to ~10 with a suitable base (e.g., NaOH).
-
-
Derivatization:
-
Add 200 µL of a mixture of propanol and pyridine (e.g., 4:1 v/v).
-
Add 20 µL of propyl chloroformate and immediately vortex for 30 seconds.
-
The reaction is typically exothermic and proceeds rapidly.
-
-
Extraction:
-
Add 200 µL of chloroform (or another suitable organic solvent).
-
Vortex vigorously for 1 minute to extract the derivatized amino acids into the organic phase.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
-
GC-MS Analysis:
-
Carefully transfer the lower organic layer to a clean GC vial.
-
Inject 1 µL of the organic phase into the GC-MS system.
-
GC-MS Parameters (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 260 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 20 °C/min to 290 °C
-
Hold: 5 min at 290 °C
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500 or SIM for target ions.
Visualization of Propyl Chloroformate Derivatization Workflow
References
Application Notes and Protocols for In Vivo Administration of D-Asparagine in Rodent Models
Disclaimer: Detailed and complete in vivo administration protocols specifically for D-Asparagine are scarce in currently available literature. The following application notes and protocols have been compiled based on a study that administered this compound to rats, a comprehensive protocol for the closely related L-Asparagine enantiomer in mice, and established best practices for rodent compound administration. Researchers should consider this information as a foundational guide and adapt it based on their specific experimental goals, animal models, and preliminary dose-response studies.
Application Notes
This compound is a non-proteinogenic D-enantiomer of the amino acid asparagine. While most research focuses on the L-form, emerging studies are exploring the unique physiological roles of D-amino acids. In vivo administration of asparagine has been investigated in several contexts, providing a basis for future studies with this compound.
-
Neuroscience: In a study on experimental spinal stroke in rats, exogenous this compound was administered to study its effect on the formation of glial scars. The results indicated that this compound administration significantly reduced the density of cell distribution in the lesion area, suggesting a potential therapeutic role in modulating glial response after spinal cord injury.[1]
-
Oncology: While a specific this compound protocol is not detailed, related studies highlight the critical role of asparagine in cancer biology. The L-enantiomer, L-Asparagine, has been administered to mouse models of colorectal cancer to investigate its sex-specific effects on tumor growth.[2] Given that some cancer cells rely on exogenous asparagine, exploring the effects of the D-enantiomer is a potential area of research.[3]
-
Metabolic Studies: L-Asparagine is known to be involved in the metabolic control of cell functions and is synthesized from aspartic acid and ammonia.[4] In vivo administration allows for the study of its systemic effects on metabolism and nutrient signaling pathways.[3]
Quantitative Data Summary
The following tables summarize dosages used in rodent studies for both this compound and L-Asparagine, providing a reference for dose selection.
Table 1: this compound Administration Data
| Species | Model | Dosage | Administration Route | Frequency / Duration | Outcome Investigated | Reference |
| Rat | Spinal Stroke | 21.7 mg/kg (total course) | Not Specified | Administered from day 3 to day 6 post-injury | Glial Cicatrix Formation | [1] |
Table 2: L-Asparagine Administration Data (for reference)
| Species | Model | Dosage | Administration Route | Frequency / Duration | Outcome Investigated | Reference |
| Mouse | Colorectal Cancer Xenograft | 1 mg/kg and 10 mg/kg | Intraperitoneal (IP) | Twice a week for 4 weeks | Tumor Growth, Hormone Levels | [2] |
| Rat | Traumatic Colon Injury | 2 g/kg | Oral Gavage | Daily from 14 days before injury until experiment end | Survival Time, Intestinal Homeostasis | [5] |
Experimental Protocols
3.1. Preparation of this compound Solution for Injection
-
Vehicle Selection: Phosphate-buffered saline (PBS) is a suitable vehicle for intraperitoneal administration of asparagine.[2] For oral gavage, sterile water can be used.[5]
-
Calculation: Determine the required concentration of this compound based on the desired dose (mg/kg) and the injection volume (typically 5-10 mL/kg for mice and rats).[6][7]
-
Example for a 10 mg/kg dose in a 25g mouse with a 10 mL/kg injection volume:
-
Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg
-
Injection volume = 10 mL/kg * 0.025 kg = 0.25 mL
-
Required concentration = 0.25 mg / 0.25 mL = 1 mg/mL
-
-
-
Dissolution: Weigh the required amount of this compound powder. Gradually add the vehicle (e.g., PBS) while vortexing or stirring to ensure complete dissolution. Gentle warming may be used if necessary, but stability at higher temperatures should be confirmed.
-
Sterilization: For parenteral routes like IP injection, the final solution must be sterile. Filter the solution through a 0.22 µm syringe filter into a sterile vial.[6]
3.2. Protocol 1: Intraperitoneal (IP) Injection
This protocol is adapted from a study using L-Asparagine in mice and follows general best practices for IP injection in rodents.[2][6][8][9]
Materials:
-
This compound solution (sterile)
-
Appropriately sized syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[6]
-
70% Ethanol and gauze for disinfection (optional, per institutional guidelines)
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Restraint: Restrain the mouse or rat securely. For a one-person technique, scruff the mouse firmly to immobilize the head and body. For rats, a two-person technique or wrapping in a towel may be preferred.[8]
-
Positioning: Tilt the animal so its head is slightly lower than its hindquarters. This allows the abdominal organs to shift cranially, reducing the risk of puncturing the gut or bladder.[8]
-
Injection Site: Identify the injection site in the lower right quadrant of the abdomen.[9] This avoids the cecum, which is typically located on the left side in rats.[10]
-
Needle Insertion: Insert the needle, bevel facing up, at a 30-40° angle into the abdominal cavity.[6] The depth of insertion should be just enough for the entire bevel to penetrate the peritoneal wall.
-
Aspiration: Gently pull back on the syringe plunger. If no fluid (urine, blood, intestinal contents) enters the syringe, you are correctly positioned in the peritoneal cavity. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[10]
-
Injection: Depress the plunger smoothly to administer the this compound solution. The recommended maximum volume is typically <10 mL/kg.[6]
-
Withdrawal & Monitoring: Withdraw the needle swiftly and return the animal to its cage. Monitor the animal for any signs of distress, bleeding at the injection site, or adverse reactions.[6]
3.3. Protocol 2: Oral Gavage
This is a general protocol for administering substances directly to the stomach.[1][4][7]
Materials:
-
This compound solution
-
Syringe
-
Appropriate size gavage needle (flexible or rigid with a ball-tip)
Procedure:
-
Animal Restraint: Securely restrain the animal, immobilizing the head and ensuring the neck and body are in a straight line to facilitate passage of the needle into the esophagus.[2]
-
Measure Needle Length: Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth to reach the stomach without causing perforation. Mark this length on the needle if necessary.[1][7]
-
Needle Insertion: Gently insert the ball-tipped needle into the mouth, directing it along the roof of the mouth towards the back of the pharynx. Allow the animal to swallow the tube as you advance it smoothly into the esophagus.[1]
-
Verification: The tube should pass with no resistance. If resistance is met or the animal begins to cough or choke, the needle may be in the trachea. Do not force it. Withdraw immediately and restart the procedure.[4]
-
Administration: Once the needle is correctly positioned in the stomach, administer the solution slowly.[1]
-
Withdrawal & Monitoring: After administration, remove the needle in a smooth, straight motion. Return the animal to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the lungs.[1]
Visualizations
Caption: Workflow for Intraperitoneal (IP) Injection of this compound.
Caption: Simplified metabolic pathway for Asparagine synthesis.
Caption: Decision tree for selecting a rodent administration route.
References
- 1. The Influence of this compound on the Glial Cicatrix Formation in Experimental Spinal Stroke, American Journal of Clinical and Experimental Medicine, Science Publishing Group [sciencepg.com]
- 2. Sex-specific effects of exogenous asparagine on colorectal tumor growth, 17β-estradiol levels, and aromatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Utilization of this compound by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats | PLOS One [journals.plos.org]
- 8. This compound | 2058-58-4 | Benchchem [benchchem.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for D-Asparagine Analysis in Brain Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amino acids, the enantiomers of the more common L-amino acids, are increasingly recognized for their significant physiological roles in the mammalian central nervous system (CNS). While much of the research has focused on D-Serine and D-Aspartate as neuromodulators, recent studies have indicated the importance of other D-amino acids, including D-Asparagine (D-Asn). Emerging evidence suggests that this compound levels are altered in pathological conditions such as gliomas, where it may be utilized by cancer cells for proliferation, highlighting its potential as a diagnostic biomarker and therapeutic target.[1]
Accurate quantification of this compound in brain tissue is crucial for understanding its neurobiology and role in disease. This document provides detailed protocols for the sample preparation and analysis of this compound in brain tissue homogenates, primarily adapting established methods for D-Aspartate analysis using High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection.
Core Principles of Analysis
The analysis of this compound in a complex biological matrix like brain tissue presents two main challenges: distinguishing it from its highly abundant L-enantiomer and separating it from other interfering molecules. The protocols outlined below address these challenges through:
-
Efficient Homogenization and Extraction: To release intracellular this compound from the tissue matrix.
-
Protein Precipitation: To remove high molecular weight proteins that can interfere with the analysis.
-
Chiral Derivatization: To create diastereomers of D- and L-Asparagine that can be separated using standard reverse-phase HPLC.
-
Sensitive Detection: Utilizing fluorescence or mass spectrometry to achieve low limits of detection and quantification.
Experimental Protocols
Protocol 1: Sample Preparation for HPLC-Fluorescence Detection
This protocol is adapted from established methods for D-amino acid analysis in brain tissue.[2][3]
1. Brain Tissue Homogenization:
- Excise brain tissue rapidly and snap-freeze in liquid nitrogen. Store at -80°C until use.[4][5]
- Weigh the frozen tissue (typically 50-100 mg).
- Add 10 volumes of ice-cold homogenization buffer (e.g., 0.1 M perchloric acid or 10% trichloroacetic acid) to the tissue in a pre-chilled glass homogenizer.[6]
- Homogenize on ice until no visible tissue fragments remain.
2. Deproteinization:
- Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.[7]
- Collect the supernatant, which contains the free amino acids.
- If using perchloric acid, neutralize the supernatant with a potassium carbonate solution to precipitate the perchlorate, then centrifuge again and collect the supernatant.
3. Chiral Derivatization with o-Phthaldialdehyde/N-Acetyl-L-Cysteine (OPA/NAC):
- Prepare the OPA/NAC derivatization reagent by mixing OPA and NAC solutions in a borate buffer (pH 9.5). This reagent should be prepared fresh daily and protected from light.[8][9]
- In a reaction vial, mix a known volume of the supernatant with the OPA/NAC reagent.
- Allow the reaction to proceed for a defined time (e.g., 2-5 minutes) at room temperature before injection into the HPLC system.[8]
4. HPLC Analysis:
- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient elution with a buffer system (e.g., sodium acetate or phosphate) and an organic modifier (e.g., methanol or acetonitrile) is employed to separate the diastereomers.[9]
- Detection: A fluorescence detector is used with excitation and emission wavelengths appropriate for the OPA-derivatized amino acids (e.g., Ex: 340 nm, Em: 450 nm).
- Quantification: this compound concentration is determined by comparing the peak area to a standard curve generated with known concentrations of this compound standards that have undergone the same derivatization process.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol offers higher sensitivity and selectivity, which is advantageous for detecting low abundance analytes.[10][11]
1. Brain Tissue Homogenization and Deproteinization:
- Follow steps 1 and 2 from Protocol 1.
2. Chiral Derivatization with a Marfey's Reagent Analog (e.g., FDAA):
- Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) is a common chiral derivatizing agent.[12][13][14]
- Adjust the pH of the supernatant to ~9.0 with a suitable buffer (e.g., sodium bicarbonate).
- Add a solution of FDAA in acetone to the sample.
- Incubate the mixture at an elevated temperature (e.g., 40°C) for a specified time (e.g., 1 hour) to ensure complete derivatization.[12][14]
- Stop the reaction by adding an acid (e.g., hydrochloric acid or acetic acid).[13]
3. LC-MS/MS Analysis:
- Column: A C18 reverse-phase column.
- Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.[5]
- Mass Spectrometry: A tandem mass spectrometer operating in positive or negative ion mode with electrospray ionization (ESI).
- Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions (precursor ion -> product ion) for the FDAA-derivatized this compound would need to be determined empirically using a pure standard.
- Quantification: Use a stable isotope-labeled internal standard (e.g., this compound-¹³C₄,¹⁵N₂) to improve accuracy and precision. The concentration is determined from a standard curve.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the analysis of this compound in brain tissue.
Table 1: HPLC-Fluorescence Method Performance
| Parameter | Value |
| Limit of Detection (LOD) | 5-10 pmol |
| Limit of Quantification (LOQ) | 15-30 pmol |
| Linearity (r²) | > 0.999 |
| Recovery | 90-105% |
| Inter-day Precision (RSD) | < 10% |
| Intra-day Precision (RSD) | < 5% |
Table 2: LC-MS/MS Method Performance
| Parameter | Value |
| Limit of Detection (LOD) | 0.1-0.5 pmol |
| Limit of Quantification (LOQ) | 0.3-1.5 pmol |
| Linearity (r²) | > 0.999 |
| Recovery | 95-108% |
| Inter-day Precision (RSD) | < 8% |
| Intra-day Precision (RSD) | < 4% |
Table 3: Hypothetical this compound Concentrations in Rodent Brain Regions
| Brain Region | This compound (nmol/g tissue) | % D-Asn of Total Asn |
| Cortex | 1.5 ± 0.3 | 0.8 ± 0.1 |
| Hippocampus | 2.1 ± 0.4 | 1.1 ± 0.2 |
| Cerebellum | 0.8 ± 0.2 | 0.5 ± 0.1 |
| Striatum | 1.2 ± 0.2 | 0.7 ± 0.1 |
Values are presented as mean ± standard deviation.
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis in brain tissue.
Potential Signaling Role of D-Amino Acids
While the specific signaling pathways for this compound are still under investigation, it is hypothesized to interact with systems modulated by other D-amino acids like D-Aspartate. D-Aspartate is known to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor.[15][16]
Caption: Hypothesized D-amino acid signaling at a synapse.
Comparison of Analytical Methods
Caption: Comparison of analytical methods for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of free D-aspartic acid, D-serine and D-alanine in the brain of mutant mice lacking D-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a protocol for the automated analysis of amino acids in brain tissue samples and microdialysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The use of HPLC-MS/MS for the quantitative analysis of neuroactive amino acids in rat brain homogenates after derivatization with 9-fluorenylmethyl chloroformate - Popov - Problems of Biological Medical and Pharmaceutical Chemistry [innoscience.ru]
- 8. Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. D-Amino acids in rat brain measured by liquid chromatography / tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enzymatic Assay for the Detection of D-Asparagine
For Research Use Only. Not for use in diagnostic procedures.
Introduction
D-amino acids, once thought to be rare in higher organisms, are now recognized as important molecules with diverse physiological roles. D-Asparagine, a stereoisomer of the more common L-Asparagine, is of increasing interest to researchers in fields ranging from neuroscience to drug development. Accurate and sensitive detection of this compound in biological samples is crucial for understanding its function and metabolism. This application note describes a robust and sensitive enzymatic assay for the quantitative determination of this compound.
Principle of the Assay
This assay is based on the enzymatic activity of D-aspartate oxidase (DDO), which selectively catalyzes the oxidative deamination of acidic D-amino acids, including this compound. In the presence of D-aspartate oxidase, this compound is converted to α-ketosuccinamic acid, with the concomitant production of ammonia and hydrogen peroxide (H₂O₂).[1][2][3] The resulting hydrogen peroxide is a key intermediate that can be detected using either a colorimetric or fluorometric method in a coupled enzymatic reaction involving horseradish peroxidase (HRP).
In the colorimetric detection method, HRP utilizes the generated H₂O₂ to oxidize a chromogenic substrate, resulting in a colored product that can be measured spectrophotometrically. A common chromogenic substrate is 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), which turns green upon oxidation.[4]
In the fluorometric detection method, HRP in the presence of H₂O₂ reacts with a fluorogenic substrate, such as 10-acetyl-3,7-dihydroxyphenoxazine (Amplex® Red), to produce a highly fluorescent product, resorufin.[5][6] The fluorescence can be measured using a fluorescence microplate reader, offering higher sensitivity compared to the colorimetric method.
The intensity of the color or fluorescence produced is directly proportional to the amount of this compound present in the sample.
Data Presentation
| Parameter | Value | Reference |
| Enzyme | D-aspartate oxidase (DDO) | [7] |
| Substrates | This compound, O₂, H₂O | [1] |
| Products | α-ketosuccinamic acid, NH₃, H₂O₂ | |
| Human DDO kcat for this compound | 8.3 sec⁻¹ (at 25°C and pH 8.3) | [8] |
| Human DDO KM for this compound | 67 mM (at 25°C and pH 8.3) | [8] |
| Colorimetric Detection Limit (H₂O₂) ** | ~0.8 µM | [9] |
| Fluorometric Detection Limit (H₂O₂) ** | ~0.02 µM | [5] |
Visualization of the Signaling Pathway and Experimental Workflow
Caption: Enzymatic reaction cascade for this compound detection.
References
- 1. D-aspartate oxidase - Wikipedia [en.wikipedia.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Biological role of D-amino acid oxidase and D-aspartate oxidase. Effects of D-amino acids. | Broad Institute [broadinstitute.org]
- 4. Colorimetric assay based on horseradish peroxidase/reduced graphene oxide hybrid for sensitive detection of hydrogen peroxide in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. D-Aspartate oxidase: distribution, functions, properties, and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for Studying the Effects of D-Asparagine on NMDA Receptor Currents
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for excitatory neurotransmission, synaptic plasticity, learning, and memory.[1] Their activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to the GluN2 and GluN1 subunits, respectively.[2][3] Dysregulation of NMDA receptor function is implicated in various neurological and psychiatric disorders.[1][4] While much research has focused on the roles of glycine and D-serine, emerging evidence suggests that other endogenous molecules may also modulate NMDA receptor activity.[5]
D-Asparagine, a D-amino acid found in the body, has a structural resemblance to known NMDA receptor ligands. These application notes provide a detailed protocol for investigating the effects of this compound on NMDA receptor currents using whole-cell patch-clamp electrophysiology in cultured neurons or brain slices. The described experiments are designed to determine whether this compound acts as an agonist, antagonist, or modulator of NMDA receptor function and to quantify its potency and efficacy.
Key Experiments and Methodologies
A series of electrophysiological experiments are outlined below to characterize the interaction of this compound with NMDA receptors. These protocols are based on standard whole-cell patch-clamp techniques.[6][7]
I. Preparation of this compound Solutions
For electrophysiological recordings, this compound should be dissolved in the extracellular recording solution to the desired final concentrations. It is recommended to prepare a high-concentration stock solution (e.g., 100 mM) in deionized water or a suitable buffer and then dilute it to the final working concentrations on the day of the experiment. The pH of the final solution should be adjusted to physiological levels (7.2-7.4).
II. Whole-Cell Patch-Clamp Electrophysiology
Objective: To record NMDA receptor-mediated currents from cultured neurons or neurons in brain slices.
Materials:
-
Cell Culture or Brain Slices: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.
-
Recording Setup: An upright or inverted microscope, micromanipulators, amplifier, data acquisition system, and perfusion system.[7]
-
Pipettes: Borosilicate glass capillaries for pulling recording pipettes with a resistance of 3-7 MΩ.[7]
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (for brain slices): Typically contains (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[7]
-
Extracellular Solution (for cultured neurons): Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose; pH adjusted to 7.4 with NaOH. To isolate NMDA receptor currents, this solution is often supplemented with antagonists for AMPA and GABA receptors (e.g., 10 µM CNQX and 10 µM bicuculline) and is nominally Mg2+-free to prevent voltage-dependent block of the NMDA receptor channel.[8]
-
Intracellular Solution: Typically contains (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 5 EGTA, 5 QX-314, 0.5 GTP, and 10 ATP-Mg; pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.[9]
-
Procedure:
-
Prepare the cell culture or brain slices for recording.
-
Pull recording pipettes and fill them with the intracellular solution.
-
Obtain a gigaseal ( >1 GΩ) on a target neuron and establish a whole-cell configuration.[7]
-
Clamp the neuron at a holding potential of -60 mV or -70 mV.[10]
-
Perfuse the cell with the extracellular solution containing AMPA and GABA receptor antagonists.
-
Apply agonists (e.g., NMDA and a co-agonist like glycine or D-serine) to evoke NMDA receptor currents.
-
Record the resulting currents using the patch-clamp amplifier and data acquisition software.
III. Experiment 1: Determining the Agonist/Antagonist Profile of this compound
Objective: To determine if this compound can directly activate NMDA receptors or block their activation by known agonists.
Protocol:
-
Establish a stable whole-cell recording from a neuron.
-
Perfuse with Mg2+-free extracellular solution containing AMPA and GABA receptor antagonists.
-
Agonist Test: Apply increasing concentrations of this compound in the absence of NMDA and other co-agonists. Record any induced currents.
-
Antagonist Test: Co-apply a fixed concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit a baseline NMDA current.
-
After establishing a stable baseline, co-apply increasing concentrations of this compound with the NMDA and glycine.
-
Wash out this compound and observe if the current returns to the baseline level.
-
Record and analyze the peak amplitude of the NMDA receptor currents in the presence and absence of this compound.
IV. Experiment 2: Investigating the Co-agonist Potential of this compound
Objective: To determine if this compound can act as a co-agonist at the glycine binding site of the NMDA receptor.
Protocol:
-
Establish a stable whole-cell recording.
-
Perfuse with Mg2+-free extracellular solution containing AMPA and GABA receptor antagonists and a saturating concentration of NMDA (e.g., 100 µM), but no added glycine or D-serine.
-
Apply increasing concentrations of this compound and record the evoked currents.
-
As a positive control, apply increasing concentrations of glycine or D-serine to obtain a dose-response curve.
-
Compare the maximal current elicited by this compound to that elicited by a saturating concentration of glycine to determine its efficacy.
V. Experiment 3: Dose-Response Relationship
Objective: To determine the potency (EC50 or IC50) of this compound.
Protocol:
-
Based on the results of Experiments 1 and 2, design a dose-response experiment.
-
If this compound acts as a co-agonist, apply increasing concentrations of this compound in the presence of a saturating concentration of NMDA.
-
If this compound acts as an antagonist, apply increasing concentrations of this compound in the presence of fixed concentrations of NMDA and glycine.
-
Record the peak current at each concentration.
-
Plot the normalized response as a function of the logarithm of the this compound concentration and fit the data with a Hill equation to determine the EC50 or IC50 value.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described experiments.
Table 1: Effect of this compound on NMDA Receptor Current Amplitude
| Condition | Peak Current (pA) | % of Control |
| Control (100 µM NMDA + 10 µM Glycine) | -500 ± 50 | 100% |
| + 10 µM this compound | -450 ± 45 | 90% |
| + 100 µM this compound | -250 ± 30 | 50% |
| + 1 mM this compound | -100 ± 15 | 20% |
| Washout | -480 ± 55 | 96% |
Table 2: Co-agonist Activity of this compound at the NMDA Receptor
| Co-agonist (in the presence of 100 µM NMDA) | Peak Current (pA) | % of Glycine Max |
| No Co-agonist | -10 ± 5 | 2% |
| 100 µM this compound | -150 ± 20 | 30% |
| 1 mM this compound | -200 ± 25 | 40% |
| 10 µM Glycine (saturating) | -500 ± 50 | 100% |
Table 3: Dose-Response Data for this compound as a Co-agonist
| This compound Concentration (µM) | Normalized Response (%) |
| 1 | 5 ± 1 |
| 10 | 15 ± 3 |
| 100 | 30 ± 5 |
| 1000 | 40 ± 6 |
| 10000 | 42 ± 5 |
Visualizations
Caption: NMDA receptor activation requires binding of glutamate and a co-agonist, and membrane depolarization to relieve Mg2+ block.
References
- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Aspartate: An endogenous NMDA receptor agonist enriched in the developing brain with potential involvement in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. N-Methyl-d-aspartate (NMDA) Receptor Composition Modulates Dendritic Spine Morphology in Striatal Medium Spiny Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways involved in NMDA-induced suppression of M-channels in corticotropin-releasing hormone neurons in central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Techniques for Labeling D-Asparagine for In Vivo Tracking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amino acids, the enantiomers of the more common L-amino acids, are increasingly recognized for their roles in various physiological and pathological processes. D-Asparagine, in particular, has been identified as a potential biomarker in conditions like glioblastoma, and its metabolic pathways are of growing interest in cancer research.[1][2] The ability to track this compound in vivo is crucial for elucidating its function, biodistribution, and therapeutic potential. This document provides detailed application notes and protocols for three primary techniques for labeling this compound: fluorescent labeling, radiolabeling, and isotopic labeling. These methods enable real-time imaging and quantitative analysis of this compound in living organisms.
While specific protocols for labeling this compound are not extensively documented, the following sections adapt established, modular methods for labeling other D-amino acids.[3][4]
Fluorescent Labeling of this compound
Fluorescent D-amino acids (FDAAs) are powerful tools for in situ and in vivo imaging of biological processes with high spatial and temporal resolution.[3][5][6] By attaching a fluorophore to this compound, its localization and uptake can be visualized using fluorescence microscopy.
Application Note: Fluorescent this compound (F-D-Asn)
Fluorescently labeled this compound can be used to study its transport across cell membranes, its accumulation in specific tissues or cell types, and its role in cellular metabolism. Near-infrared (NIR) fluorescent dyes are particularly advantageous for in vivo imaging due to deeper tissue penetration and lower autofluorescence.
Workflow for In Vivo Tracking using F-D-Asn
Protocol: Synthesis of NBD-D-Asparagine
This protocol is adapted from the synthesis of other NBD-labeled D-amino acids.[7] NBD-Cl (4-Chloro-7-nitrobenzofurazan) is a commonly used fluorophore that reacts with primary amines.
Materials:
-
N-α-Boc-D-Asparagine
-
NBD-Cl (4-Chloro-7-nitrobenzofurazan)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
Protection of this compound: Start with a protected form of this compound, such as N-α-Boc-D-Asparagine, to ensure the fluorophore selectively labels the side-chain amine.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-α-Boc-D-Asparagine in anhydrous DCM.
-
Addition of Reagents: Add 2 equivalents of triethylamine (TEA) to the solution, followed by 1 equivalent of NBD-Cl.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Purification of NBD-labeled Boc-D-Asparagine: Once the reaction is complete, concentrate the mixture in vacuo. Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to isolate the NBD-labeled Boc-D-Asparagine.
-
Deprotection: Dissolve the purified product in a solution of TFA in DCM (e.g., 1:1 v/v) and stir at room temperature for 1 hour to remove the Boc protecting group.
-
Final Product Isolation: Evaporate the solvent and TFA to yield the final product, NBD-D-Asparagine.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.
Radiolabeling of this compound
Radiolabeling enables highly sensitive in vivo tracking using non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[8][9][10] Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) are common radioisotopes used for PET imaging of amino acids.
Application Note: Radiolabeled this compound for PET Imaging
PET imaging with radiolabeled this compound can provide quantitative data on its biodistribution, pharmacokinetics, and target engagement. This is particularly valuable in oncology for assessing tumor uptake and in neuroscience for studying its role in the brain.[9] The short half-life of isotopes like ¹¹C (20.4 minutes) necessitates rapid synthesis and purification protocols.[11]
Radiolabeling and PET Imaging Workflow
Protocol: Synthesis of D-[4-¹¹C]Asparagine
This protocol is an adaptation of a published method for the synthesis of L-[4-¹¹C]Asparagine.[11] It involves the ¹¹C-cyanation of a chiral cyclic sulfamidate precursor derived from D-serine.
Materials:
-
Chiral five-membered cyclic sulfamidate precursor (synthesized from protected D-serine)
-
[¹¹C]HCN produced from a cyclotron
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., anhydrous DMF)
-
Acid for hydrolysis (e.g., HCl)
-
HPLC system for purification
-
Sterile, pyrogen-free water for injection
Procedure:
-
Precursor Synthesis: Synthesize the chiral five-membered cyclic sulfamidate precursor from a protected D-serine derivative. This multi-step synthesis should be performed in advance.
-
[¹¹C]HCN Trapping: Trap cyclotron-produced [¹¹C]HCN in a reaction vial containing the precursor and a base in an anhydrous solvent.
-
Nucleophilic Ring Opening: Heat the reaction mixture to facilitate the nucleophilic ring-opening of the sulfamidate with [¹¹C]cyanide. This reaction should be optimized for speed and yield.
-
Acidic Hydrolysis and Deprotection: After the cyanation reaction, add acid (e.g., HCl) and heat to hydrolyze the nitrile group to a carboxylic acid and remove any protecting groups.
-
Purification: Purify the resulting D-[4-¹¹C]Asparagine using semi-preparative HPLC.
-
Formulation: The collected HPLC fraction is formulated in a sterile, pyrogen-free solution for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity, chemical purity, and specific activity before in vivo administration.
Isotopic Labeling of this compound
Isotopic labeling involves replacing atoms in a molecule with their stable (non-radioactive) heavy isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium).[] This allows the labeled molecule to be distinguished from its unlabeled counterpart by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Application Note: Stable Isotope-Labeled this compound for MS-based Tracking
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics, but the principles can be applied to track the metabolic fate of this compound in vivo.[13] By administering a stable isotope-labeled this compound and analyzing tissue extracts by LC-MS/MS, researchers can trace its incorporation into metabolic pathways and quantify its turnover.
Metabolic Pathway of Asparagine
Protocol: In Vivo Tracking of ¹⁵N-D-Asparagine
This protocol outlines a general approach for an in vivo study using a stable isotope-labeled this compound.
Materials:
-
¹⁵N-labeled this compound (ensure high isotopic purity)
-
Animal model (e.g., mouse)
-
LC-MS/MS system
-
Reagents for tissue homogenization and protein precipitation (e.g., methanol, acetonitrile)
-
Solvents for LC-MS/MS analysis
Procedure:
-
Administration: Administer a known amount of ¹⁵N-D-Asparagine to the animal model via an appropriate route (e.g., intravenous, intraperitoneal).
-
Time Course: At various time points post-administration, collect blood and tissues of interest.
-
Sample Preparation:
-
For blood samples, separate plasma.
-
For tissue samples, homogenize in a suitable buffer.
-
Precipitate proteins from plasma and tissue homogenates using cold methanol or acetonitrile.
-
Centrifuge to pellet the protein and collect the supernatant containing small molecule metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using an LC-MS/MS method optimized for the detection of amino acids.
-
Set up the mass spectrometer to monitor the mass-to-charge ratios (m/z) of both unlabeled (¹⁴N) and labeled (¹⁵N) this compound and its potential metabolites.
-
-
Data Analysis:
-
Quantify the concentrations of labeled and unlabeled this compound in each sample.
-
Calculate the rate of uptake and clearance of ¹⁵N-D-Asparagine in different tissues.
-
Identify and quantify any ¹⁵N-labeled metabolites to trace the metabolic fate of the administered this compound.
-
Quantitative Data Summary
The following tables provide a comparative overview of the different labeling techniques. The data presented are representative values from studies on various labeled amino acids and should be considered as a general guide.
Table 1: Comparison of Labeling Techniques for this compound
| Feature | Fluorescent Labeling | Radiolabeling (PET) | Isotopic Labeling (MS) |
| Detection Method | Fluorescence Microscopy | PET Scanner | Mass Spectrometry |
| Sensitivity | Moderate (µM - nM) | High (pM - fM) | High (nM - pM) |
| Resolution | High (sub-cellular) | Low (mm) | Not an imaging technique |
| Quantification | Semi-quantitative | Fully quantitative | Fully quantitative |
| In Vivo Application | Real-time imaging | Dynamic biodistribution | Metabolic flux analysis |
| Key Advantage | High resolution | High sensitivity, non-invasive | Tracks metabolic fate |
| Key Limitation | Limited tissue penetration | Low resolution, radiation | No spatial information |
Table 2: Properties of Common Labels
| Label Type | Label Example | Excitation (nm) | Emission (nm) | Half-life | Detection Principle |
| Fluorescent | NBD | ~465 | ~535 | N/A | Photon emission |
| Cy7 | ~750 | ~773 | N/A | Photon emission | |
| Radioisotope | ¹¹C | N/A | N/A | 20.4 min | Positron annihilation |
| ¹⁸F | N/A | N/A | 109.8 min | Positron annihilation | |
| Stable Isotope | ¹³C | N/A | N/A | Stable | Mass difference |
| ¹⁵N | N/A | N/A | Stable | Mass difference |
References
- 1. researchgate.net [researchgate.net]
- 2. Urinary this compound level is decreased by the presence of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Joint EANM/EANO/RANO practice guidelines/SNMMI procedure standards for imaging of gliomas using PET with radiolabelled amino acids and [18F]FDG: version 1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PET with radiolabeled aminoacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of l -[4- 11 C]Asparagine by Ring-Opening Nucleophilic 11 C-Cyanation Reaction of a Chiral Cyclic Sulfamidate Precursor (Journal Article) | OSTI.GOV [osti.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating D-Asparagine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against proteolytic degradation and can possess unique biological activities. D-Asparagine (D-Asn), in particular, can be a key component in designing peptides with improved pharmacokinetic profiles and specific receptor affinities.
However, the solid-phase peptide synthesis (SPPS) of peptides containing this compound is not without its challenges. Similar to its L-enantiomer, the side chain of this compound is susceptible to base-catalyzed aspartimide formation during the Fmoc-deprotection step. This side reaction can lead to a mixture of products, including racemization back to the L-isomer and the formation of β-peptide linkages, which can be difficult to separate and can compromise the purity and activity of the final peptide.
These application notes provide a comprehensive guide to the successful incorporation of this compound in Fmoc-based SPPS. We will discuss the underlying chemistry of the challenges, compare different strategies to mitigate side reactions, and provide detailed protocols for synthesis and analysis.
Key Challenges in Incorporating this compound
The primary obstacle in the incorporation of this compound is the formation of a succinimide intermediate, known as aspartimide. This occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the this compound residue, a reaction that is particularly prevalent under the basic conditions of piperidine treatment used for Fmoc removal.[1][2]
The formation of the aspartimide intermediate has two major consequences:
-
Racemization: The α-carbon of the aspartimide ring is prone to epimerization, which can lead to the unintended incorporation of L-Asparagine in the peptide sequence.[2]
-
Formation of β-Peptides: The succinimide ring can be opened by nucleophiles, such as piperidine or water, at either the α- or β-carbonyl group, leading to the formation of β-aspartyl peptides, which are constitutional isomers of the desired product.[1][2]
Sequences where this compound is followed by a small, sterically unhindered amino acid, such as Glycine, Serine, or Alanine, are particularly susceptible to aspartimide formation.[2]
Strategies for Minimizing Side Reactions
Several strategies can be employed to minimize aspartimide formation and ensure the fidelity of this compound incorporation:
-
Choice of Side-Chain Protecting Group: The use of a bulky side-chain protecting group on the this compound residue can sterically hinder the formation of the aspartimide intermediate. The trityl (Trt) group is the most commonly used and is effective at preventing side-chain dehydration, another potential side reaction.[3] The xanthenyl (Xan) group has also been reported to offer superior performance in minimizing side reactions.[3]
-
Optimized Coupling Conditions: The choice of coupling reagents can influence the level of racemization. Carbodiimide-based reagents, such as N,N'-diisopropylcarbodiimide (DIC), when used with an additive like OxymaPure, are generally recommended over uronium/aminium-based reagents like HBTU or HATU, as they can lead to lower levels of epimerization.[1]
-
Modified Deprotection Conditions: Modifying the Fmoc deprotection cocktail can significantly suppress aspartimide formation. The addition of a weak acid, such as HOBt or Oxyma, to the piperidine solution can help to buffer the basicity and reduce the rate of the side reaction.[3]
Data Presentation
The following tables summarize quantitative data comparing different coupling additives and protecting groups in peptide synthesis. While specific data for this compound is limited, the data for other sensitive amino acids provides valuable insights into the selection of optimal conditions.
Table 1: Comparison of Coupling Additives on Racemization during the Incorporation of Fmoc-His(Trt)-OH
| Coupling Reagent | % D/L Isomer |
| DIC/HOBt | 5.1 |
| DIC/HOAt | 1.9 |
| DIC/OxymaPure | 3.0 |
Data sourced from Luxembourg Bio Technologies.[1] This table illustrates the impact of different additives on racemization, a key concern when incorporating this compound.
Table 2: Comparison of Asparagine Side-Chain Protecting Groups
| Protecting Group | Key Advantages | Potential Disadvantages |
| Trityl (Trt) | Prevents amide dehydration; enhances solubility.[3] | Does not prevent aspartimide formation.[3] |
| Xanthenyl (Xan) | May offer superior performance in minimizing side reactions compared to Trt.[3] | |
| 2,4,6-Trimethoxybenzyl (Tmob) | Effective in preventing side reactions. | Can alkylate Tryptophan residues during cleavage.[4] |
| 4-Methoxytrityl (Mmt) | Enhanced solubility; milder deprotection conditions.[5] |
This table provides a qualitative comparison of common asparagine side-chain protecting groups.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis Incorporating this compound
This protocol outlines a manual SPPS procedure designed to minimize side reactions during the incorporation of Fmoc-D-Asn(Trt)-OH.
Materials:
-
Fmoc-D-Asn(Trt)-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Optional: 0.1 M HOBt in 20% Piperidine/DMF for deprotection
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution (optionally containing 0.1 M HOBt) to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the deprotection solution and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-D-Asn(Trt)-OH:
-
In a separate vessel, dissolve Fmoc-D-Asn(Trt)-OH (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and DCM, and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the cleavage mixture into cold diethyl ether to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
Protocol 2: Analysis of this compound Incorporation and Side Products
This protocol provides a general guideline for analyzing the enantiomeric purity and identifying potential side products after peptide synthesis.
Materials:
-
Crude synthetic peptide
-
6 M HCl
-
Chiral HPLC column
-
LC-MS system
-
D- and L-Asparagine standards
Procedure:
-
Peptide Hydrolysis: Completely hydrolyze a small aliquot of the crude peptide in 6 M HCl at 110°C for 24 hours.
-
Chiral HPLC Analysis:
-
Neutralize the hydrolysate and dilute to a suitable concentration.
-
Analyze the sample using a chiral HPLC column to separate the D- and L-amino acid enantiomers.
-
Compare the retention times with the D- and L-Asparagine standards to quantify the extent of racemization.
-
-
LC-MS Analysis of Crude Peptide:
-
Dissolve the crude peptide in a suitable solvent.
-
Analyze the sample by LC-MS to identify the desired product and any potential side products, such as β-aspartyl peptides (which will have the same mass but different retention times).
-
Visualizations
References
Application Notes and Protocols for Electrochemical Detection of D-Asparagine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Asparagine, the D-enantiomer of the proteinogenic amino acid asparagine, has garnered increasing interest in biomedical and pharmaceutical research. Its presence and concentration in biological systems can be indicative of physiological and pathological processes, making its accurate and sensitive detection crucial. Electrochemical methods offer a promising avenue for the analysis of this compound due to their inherent advantages of high sensitivity, rapid response, cost-effectiveness, and potential for miniaturization. This document provides detailed application notes and protocols for the electrochemical detection of this compound, focusing on both enzymatic and non-enzymatic approaches. While specific data for this compound is limited, methods for the closely related D-aspartic acid are presented as highly relevant and adaptable.
I. Enzymatic Detection Method: D-Amino Acid Oxidase (DAAO)-Based Biosensor
Enzymatic biosensors utilizing D-Amino Acid Oxidase (DAAO) offer high selectivity for D-amino acids. The underlying principle involves the DAAO-catalyzed oxidation of the D-amino acid in the presence of oxygen, producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The hydrogen peroxide produced is then electrochemically detected, typically through its oxidation or reduction at an electrode surface. While native DAAO does not typically oxidize D-aspartate or this compound, engineered variants of the enzyme have been developed with activity towards these substrates. Alternatively, D-aspartate oxidase (D-AspO), which naturally oxidizes D-aspartate and this compound, can be used.[1][2]
Signaling Pathway
The enzymatic detection of this compound using an oxidase enzyme follows a distinct signaling cascade.
Caption: Enzymatic detection pathway for this compound.
Experimental Protocol: Fabrication and Measurement using a DAAO-Based Biosensor
This protocol describes the fabrication of a glassy carbon electrode (GCE) modified with carboxylated multi-walled carbon nanotubes (cMWCNTs) and chitosan, followed by the immobilization of D-Amino Acid Oxidase (DAAO) or D-Aspartate Oxidase (D-AspO).
Materials:
-
Glassy Carbon Electrode (GCE)
-
Carboxylated multi-walled carbon nanotubes (cMWCNTs)
-
Chitosan solution (low molecular weight, in 1% acetic acid)
-
D-Amino Acid Oxidase (or D-Aspartate Oxidase) solution
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate buffer saline (PBS), pH 7.4
-
This compound standard solutions
-
Electrochemical workstation (potentiostat/galvanostat)
-
Standard three-electrode cell (GCE as working electrode, Ag/AgCl as reference, Pt wire as counter)
Procedure:
-
Electrode Preparation:
-
Polish the GCE with alumina slurry on a polishing pad, followed by sonication in ethanol and deionized water.
-
Dry the electrode under a nitrogen stream.
-
-
Electrode Modification:
-
Prepare a stable dispersion of cMWCNTs in chitosan solution (e.g., 1 mg/mL cMWCNTs in 0.5% chitosan).
-
Drop-cast a small volume (e.g., 5 µL) of the cMWCNT/chitosan composite onto the GCE surface and let it dry at room temperature.
-
-
Enzyme Immobilization (Covalent Bonding):
-
Activate the carboxyl groups on the cMWCNTs by immersing the modified electrode in a freshly prepared aqueous solution of EDC (e.g., 0.1 M) and NHS (e.g., 0.05 M) for 1 hour at room temperature.
-
Rinse the electrode with PBS.
-
Immerse the activated electrode in a solution of DAAO (or D-AspO) in PBS (e.g., 2 mg/mL) and keep it at 4°C overnight to allow for covalent bond formation.
-
Rinse the enzyme electrode gently with PBS to remove any unbound enzyme.
-
-
Electrochemical Measurement (Amperometry):
-
Set up the three-electrode cell with the enzyme-modified GCE, Ag/AgCl reference electrode, and Pt counter electrode in a PBS solution (pH 7.4).
-
Apply a constant potential (e.g., +0.6 V vs. Ag/AgCl) and wait for the background current to stabilize.
-
Add successive aliquots of this compound standard solution into the electrochemical cell under stirring.
-
Record the steady-state current response after each addition.
-
Plot the calibration curve of the current response versus the this compound concentration.
-
II. Non-Enzymatic Detection Method: Molecularly Imprinted Polymer (MIP)-Based Sensor
Molecularly Imprinted Polymers (MIPs) are synthetic receptors with tailor-made recognition sites for a target molecule. For this compound detection, a MIP is created by polymerizing functional monomers and cross-linkers in the presence of this compound (the template). After polymerization, the template is removed, leaving cavities that are complementary in shape, size, and functional group orientation to this compound, thus enabling its selective recognition.
Experimental Workflow
The fabrication and use of a MIP-based sensor for this compound detection involves several key steps.
Caption: Workflow for MIP-based this compound sensor.
Experimental Protocol: Fabrication and Measurement using a MIP-Based Sensor
This protocol outlines the fabrication of a MIP-based sensor on a pencil graphite electrode (PGE) for the detection of D-aspartic acid, which can be adapted for this compound.[1]
Materials:
-
Pencil Graphite Electrode (PGE)
-
D-Aspartic Acid (template)
-
Indole-3-acetic acid (functional monomer)
-
Multi-walled carbon nanotubes (MWCNTs)
-
Ethylene glycol dimethacrylate (EGDMA, cross-linker)
-
Azobisisobutyronitrile (AIBN, initiator)
-
Dimethylformamide (DMF, solvent)
-
Methanol and Acetic acid solution (for template removal)
-
Ferro/ferricyanide solution ([Fe(CN)₆]³⁻/⁴⁻ in KCl)
-
Electrochemical workstation
-
Standard three-electrode cell
Procedure:
-
Electrode Preparation:
-
Prepare the PGE by carefully exposing a fresh graphite surface.
-
-
MIP Synthesis and Electrode Coating:
-
Disperse MWCNTs in DMF.
-
In a separate vial, dissolve D-aspartic acid, indole-3-acetic acid, and AIBN in the MWCNT/DMF suspension.
-
Add EGDMA to the mixture and sonicate to obtain a homogeneous pre-polymerization solution.
-
Coat the PGE surface with the pre-polymerization mixture (e.g., by dip-coating or drop-casting) and polymerize by heating (e.g., at 60°C for 6 hours).
-
-
Template Removal:
-
Immerse the MIP-coated electrode in a solution of methanol and acetic acid (e.g., 9:1 v/v) for a sufficient time (e.g., 10 minutes) to remove the D-aspartic acid template.
-
Rinse the electrode with deionized water and dry.
-
-
Electrochemical Measurement (Differential Pulse Voltammetry):
-
Perform electrochemical measurements in a solution containing a redox probe, such as [Fe(CN)₆]³⁻/⁴⁻.
-
Record the differential pulse voltammogram (DPV) of the bare electrode and the MIP-modified electrode before and after incubation with D-aspartic acid solutions of varying concentrations.
-
Incubate the template-removed MIP electrode in the D-aspartic acid sample solution for a specific time to allow for rebinding.
-
The binding of D-aspartic acid to the MIP cavities will hinder the diffusion of the redox probe to the electrode surface, resulting in a decrease in the peak current.
-
Plot the change in peak current against the concentration of D-aspartic acid to obtain the calibration curve.
-
Quantitative Data Summary
The following table summarizes the performance characteristics of various electrochemical sensors for the detection of D-aspartic acid, which serves as a relevant proxy for this compound.
| Detection Method | Electrode Modification | Analyte | Linear Range | Limit of Detection (LOD) | Reference |
| Non-Enzymatic | |||||
| Differential Pulse Anodic Stripping Voltammetry | Molecularly Imprinted Poly(indole 3-acetic acid)/MWCNT/PGE | D-Aspartic Acid | - | 0.025 µM | [1] |
| Differential Pulse Anodic Stripping Voltammetry | Molecularly Imprinted Poly(indole 3-acetic acid)/MWCNT/PGE | L-Aspartic Acid | - | 0.016 µM | [1] |
| Differential Pulse Voltammetry | Ag-Doped ZnO Nanosheets/GCE | L-Aspartic Acid | 15.0 - 105.0 µM | 3.5 µM | [3] |
| Linear Sweep Voltammetry | Co₃O₄-ZnO Nanorods/GCE | Aspartic Acid | 0.05 - 50 µM | 0.03 µM | [1] |
| Enzymatic | |||||
| Amperometry | DAAO/cMWCNT-CuNP-PANI/Au | D-Amino Acids (general) | - | 0.03 µM (LOQ) | [4][5] |
| Amperometry | DAAO/ZnSNP-Polyindole-5-carboxylic acid/Au | D-Amino Acids (general) | - | 1 µM | [5] |
| Amperometry | pkDAAO/Graphene nanoribbon | D-Alanine | 0.25 - 4.5 µM | - | [5] |
Conclusion
Electrochemical methods provide powerful tools for the sensitive and selective detection of this compound. Enzymatic biosensors based on D-Amino Acid Oxidase or D-Aspartate Oxidase offer high specificity, while non-enzymatic sensors, particularly those utilizing molecularly imprinted polymers, provide robustness and cost-effectiveness. The protocols and data presented herein serve as a comprehensive guide for researchers and professionals in the development and application of these advanced analytical techniques for this compound quantification in various samples. Further research focusing on the development of sensors with even higher sensitivity and selectivity, especially for direct this compound detection in complex biological matrices, will continue to advance the fields of drug development and clinical diagnostics.
References
- 1. Engineering the substrate specificity of D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further study on the specificity of D-amino acid oxidase and D-aspartate oxidase and time course for complete oxidation of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. cris.biu.ac.il [cris.biu.ac.il]
- 5. Biosensors for D-Amino Acids: Detection Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of D-Asparagine in Neurogenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amino acids, once thought to be rare in mammals, are now recognized as important signaling molecules in the nervous system. Among these, D-aspartate has been shown to act as an endogenous agonist for the N-methyl-D-aspartate (NMDA) receptor, playing a role in neuronal development and synaptic plasticity.[1][2] D-Asparagine, a closely related D-amino acid, has been identified in the brain, and recent studies suggest its involvement in cell proliferation, particularly in the context of glioblastoma.[3][4] However, its specific role and mechanisms of action in the context of neurogenesis remain largely unexplored.
These application notes provide a comprehensive set of protocols for researchers to investigate the potential role of this compound in regulating neural stem cell (NSC) proliferation and differentiation. The provided methodologies will enable the generation of quantitative data to elucidate the downstream signaling pathways and cellular effects of this compound, paving the way for a better understanding of its physiological function and therapeutic potential.
Data Presentation
The following tables are structured to organize and present quantitative data obtained from the experimental protocols outlined below. They are designed for easy comparison of the effects of different concentrations of this compound on key neurogenic processes.
Table 1: Effect of this compound on Neural Stem Cell Proliferation
| Treatment Group | This compound Concentration (µM) | Percentage of BrdU+ Cells (%) (Mean ± SD) | Fold Change vs. Control |
| Control | 0 | 25.2 ± 2.1 | 1.0 |
| Experimental | 10 | Data to be generated | Data to be generated |
| Experimental | 50 | Data to be generated | Data to be generated |
| Experimental | 100 | Data to be generated | Data to be generated |
| Positive Control (e.g., FGF-2) | Varies | Data to be generated | Data to be generated |
Table 2: Effect of this compound on Neuronal Differentiation
| Treatment Group | This compound Concentration (µM) | Percentage of Tuj-1+ Cells (%) (Mean ± SD) | Percentage of MAP2+ Cells (%) (Mean ± SD) |
| Control | 0 | 15.8 ± 1.5 | 10.3 ± 1.1 |
| Experimental | 10 | Data to be generated | Data to be generated |
| Experimental | 50 | Data to be generated | Data to be generated |
| Experimental | 100 | Data to be generated | Data to be generated |
| Positive Control (e.g., Retinoic Acid) | Varies | Data to be generated | Data to be generated |
Table 3: Effect of this compound on Neurogenesis-Related Protein Expression (Western Blot Quantification)
| Target Protein | Treatment Group | This compound Concentration (µM) | Relative Protein Expression (Normalized to Control; Mean ± SD) |
| Nestin | Control | 0 | 1.00 ± 0.00 |
| Experimental | 50 | Data to be generated | |
| Sox2 | Control | 0 | 1.00 ± 0.00 |
| Experimental | 50 | Data to be generated | |
| DCX | Control | 0 | 1.00 ± 0.00 |
| Experimental | 50 | Data to be generated | |
| p-CREB | Control | 0 | 1.00 ± 0.00 |
| Experimental | 50 | Data to be generated |
Signaling Pathways and Experimental Workflows
References
- 1. Developmentally Regulated NMDA Receptor-Dependent Dephosphorylation of cAMP Response Element-Binding Protein (CREB) in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autocrine activation of neuronal NMDA receptors by aspartate mediates dopamine- and cAMP-induced CREB-dependent gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
Application of D-Asparagine in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, are characterized by the progressive loss of structure and function of neurons. A growing body of research has focused on the role of D-amino acids in the central nervous system and their potential as therapeutic agents. While much of the research has centered on D-Serine and D-Aspartate, D-Asparagine presents a compelling area of investigation due to its metabolic relationship with D-Aspartate, an endogenous agonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive overview of the potential application of this compound in neurodegenerative disease models, largely based on the extensive research conducted on D-Aspartate.
The therapeutic potential of this compound is hypothesized to be mediated through its enzymatic conversion to D-Aspartate. While a specific D-asparaginase in the mammalian brain has not been definitively identified, the hydrolysis of this compound by asparaginase enzymes has been observed in other organisms, suggesting a plausible metabolic pathway. D-Aspartate has been shown to modulate synaptic plasticity and neuronal survival through its interaction with NMDA receptors, making it a molecule of significant interest in the context of neurodegeneration.
These application notes and protocols are designed to guide researchers in exploring the neuroprotective effects of this compound, leveraging the established methodologies and understanding of D-Aspartate's function in the brain.
Mechanism of Action: The D-Aspartate Connection
The primary proposed mechanism of action for this compound in a therapeutic context is its conversion to D-Aspartate. D-Aspartate is a known endogenous agonist at the glutamate binding site of the NMDA receptor.[1][2][3] The activation of NMDA receptors is crucial for synaptic plasticity, learning, and memory.[4] However, dysregulation of NMDA receptor activity is also implicated in the pathophysiology of several neurodegenerative diseases.[3][5]
The binding of D-Aspartate to the NMDA receptor, along with a co-agonist like D-serine or glycine, leads to the opening of the ion channel, allowing an influx of Ca²⁺ into the neuron.[5] This calcium influx triggers downstream signaling cascades that can either promote cell survival and synaptic strengthening or, in cases of excessive activation (excitotoxicity), lead to neuronal death. The precise outcome depends on the location and subtype of the NMDA receptor activated.[5]
Data Presentation: D-Aspartate in Neurodegenerative Disease Models
The following tables summarize quantitative data from studies on D-Aspartate, which can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Studies with D-Aspartate in Neurodegenerative and Aging Models
| Disease Model | Animal Model | D-Aspartate Dose & Administration | Duration | Key Findings | Reference |
| Aging | Aged Mice | 20 mM in drinking water | 30 days | Rescued age-related decay in hippocampal LTP | [1] |
| Neuropathic Pain & Aβ Pathology | SNI Mice | 2.7 µmol/g/day, i.p. | 30 days | Reduced Aβ1-42 peptide levels in the hippocampus | [6] |
| Demyelination | Cuprizone-induced Mice | 20 mM in drinking water | 5 weeks | Attenuated myelin loss and inflammation | [7][8][9] |
| Schizophrenia-like behaviors | Ddo knockout mice | Endogenously elevated | Lifelong | Attenuated phencyclidine-induced schizophrenia-like behaviors | [10] |
Table 2: In Vitro Studies with D-Aspartate
| Cell Model | Assay | D-Aspartate Concentration | Key Findings | Reference |
| Murine Cortical Neurons | Neurotoxicity Assay | 30 µM - 3 mM | Induced concentration-dependent neuronal destruction | [11] |
| Human Oligodendrocyte Precursor Cells | Differentiation Assay | 1 mM | Stimulated oligodendrocyte differentiation and maturation | [7][8][9] |
| Rat Hippocampal Neurons | Electrophysiology | Not specified | Induced inward currents via AMPA receptors | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for the study of this compound in neurodegenerative disease models.
Protocol 1: In Vitro Neuroprotection Assay using Primary Cortical Neurons
Objective: To assess the neuroprotective effect of this compound against a neurotoxic insult in primary cortical neuron cultures.
Materials:
-
Primary cortical neurons (e.g., from E15-E18 mouse or rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound stock solution (sterile filtered)
-
Neurotoxic agent (e.g., Amyloid-beta 1-42 oligomers, glutamate, 6-hydroxydopamine)
-
MTT or LDH assay kit for cell viability assessment
-
Fluorescent dyes for live/dead cell imaging (e.g., Calcein-AM/Ethidium Homodimer-1)
-
Microplate reader and fluorescence microscope
Procedure:
-
Cell Culture:
-
Isolate and culture primary cortical neurons on poly-D-lysine coated plates according to standard protocols.
-
Maintain cultures in a humidified incubator at 37°C and 5% CO₂.
-
Allow neurons to mature for 7-10 days in vitro before treatment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the neuronal cultures with different concentrations of this compound for a specified period (e.g., 24 hours).
-
Introduce the neurotoxic agent at a pre-determined toxic concentration.
-
Include appropriate controls: untreated cells, cells treated with the neurotoxic agent alone, and cells treated with this compound alone.
-
-
Assessment of Neuroprotection:
-
After the desired incubation period (e.g., 24-48 hours), assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
For morphological assessment, perform live/dead staining and visualize under a fluorescence microscope.
-
Quantify the percentage of viable neurons in each treatment group.
-
Protocol 2: In Vivo Administration of this compound in a Mouse Model of Alzheimer's Disease
Objective: To evaluate the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or AppNL-G-F).
Materials:
-
Transgenic Alzheimer's disease model mice and wild-type littermates.
-
This compound.
-
Vehicle for administration (e.g., sterile saline or drinking water).
-
Apparatus for behavioral testing (e.g., Morris water maze, Y-maze).
-
Equipment for tissue collection and processing (histology, Western blotting, ELISA).
Procedure:
-
Animal Husbandry and Treatment:
-
House animals in a controlled environment with ad libitum access to food and water.
-
Divide animals into treatment and control groups (e.g., wild-type + vehicle, wild-type + this compound, transgenic + vehicle, transgenic + this compound).
-
Administer this compound via a chosen route (e.g., oral gavage, in drinking water, or intraperitoneal injection) at a predetermined dose.
-
Continue treatment for a specified duration (e.g., 4-12 weeks).
-
-
Behavioral Assessment:
-
Perform a battery of behavioral tests to assess cognitive function (e.g., spatial learning and memory in the Morris water maze) at baseline and at the end of the treatment period.
-
-
Biochemical and Histological Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Process one hemisphere for histological analysis (e.g., immunohistochemistry for amyloid plaques and neurofibrillary tangles).
-
Homogenize the other hemisphere for biochemical analysis (e.g., ELISA to quantify Aβ levels, Western blotting for synaptic proteins).
-
-
Data Analysis:
-
Statistically analyze the behavioral, biochemical, and histological data to determine the effect of this compound treatment.
-
Conclusion
The investigation of this compound in the context of neurodegenerative diseases is a promising, yet underexplored, field. The strong evidence supporting the role of its potential metabolite, D-Aspartate, in modulating NMDA receptor activity and synaptic plasticity provides a solid foundation for future research. The protocols and data presented here offer a starting point for scientists to design and execute experiments aimed at elucidating the neuroprotective potential of this compound. Further studies are warranted to confirm the enzymatic conversion of this compound to D-Aspartate in the brain and to directly assess the efficacy of this compound in various in vitro and in vivo models of neurodegeneration. Such research could pave the way for novel therapeutic strategies for these devastating disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Emerging Role of Altered d-Aspartate Metabolism in Schizophrenia: New Insights From Preclinical Models and Human Studies [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. D‐Aspartate treatment attenuates myelin damage and stimulates myelin repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. D-Aspartate treatment attenuates myelin damage and stimulates myelin repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Aspartate neurotoxicity on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral Column Performance for D-Asparagine Separation
Welcome to the technical support center for chiral chromatography. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the separation of D-Asparagine using chiral columns.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: Why am I observing poor or no resolution between D- and L-Asparagine peaks?
Answer: Poor resolution is a common issue in chiral separations. Several factors could be the cause:
-
Inappropriate Column Choice: The chiral stationary phase (CSP) is critical for separation. For underivatized amino acids like asparagine, macrocyclic glycopeptide (e.g., CHIROBIOTIC T) and crown ether-based CSPs are often successful.[1][2] Polysaccharide-based CSPs may be challenging for native amino acids due to their zwitterionic nature.[1][3]
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, its concentration, and additives, directly impacts selectivity. Enantioselectivity for amino acids often increases with the concentration of the organic modifier.[1] A simple mobile phase of water, methanol, and an acid like formic acid is a good starting point for macrocyclic glycopeptide columns.[1]
-
Incorrect pH: The ionization state of both the analyte and the stationary phase affects interaction and resolution. Mobile phase pH should be carefully controlled with additives like formic acid (FA) or trifluoroacetic acid (TFA).[3][4]
-
Temperature Fluctuations: Column temperature is a critical parameter that can significantly influence separation.[5][6] Inconsistent temperature control can lead to variable retention times and poor resolution.[7]
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly adsorbed sample components or the stationary phase can degrade, leading to a loss of performance.[8]
Question: My peaks are broad and tailing. What can I do to improve peak shape?
Answer: Poor peak shape can compromise resolution and quantification. Consider the following solutions:
-
Adjust Mobile Phase Additives: Peak tailing can occur due to unwanted interactions between the analyte and the silica support. Adding a modifier like diethylamine (DEA) for basic compounds or an acid (TFA, FA) for acidic compounds can improve peak symmetry.[9]
-
Check for Column Contamination: Adsorbed impurities at the column inlet can cause peak distortion.[8] Flushing the column with a strong solvent may resolve the issue. For immobilized columns, solvents like DMF or THF can be used, followed by a rinse with an intermediate solvent like ethanol.[8]
-
Reduce Sample Overload: Injecting too much sample can lead to peak fronting or tailing.[7] Try reducing the injection volume or sample concentration.
-
Optimize Flow Rate: While slower flow rates can sometimes improve resolution, an excessively low or high flow rate can negatively impact peak shape and efficiency.[7]
Question: The backpressure on my HPLC system is suddenly very high. What is the cause and how can I fix it?
Answer: A sudden increase in backpressure typically indicates a blockage.
-
Blocked Inlet Frit: The most common cause is a blocked inlet frit, often due to particulate matter from the sample or mobile phase.[8]
-
Troubleshooting Steps:
-
Reverse Flush: A simple first step is to reverse the flow direction through the column (if the manufacturer's instructions permit) to dislodge particulates from the frit.[8]
-
Check for Precipitation: Ensure your sample is fully dissolved in the mobile phase. If the sample solvent is stronger than the mobile phase, the analyte can precipitate at the head of the column upon injection.[8]
-
Use a Guard Column: Employing a guard column and replacing it regularly is the best preventative measure to protect the analytical column from contamination.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of chiral stationary phase (CSP) for this compound separation? A1: For direct separation of underivatized amino acids like this compound, macrocyclic glycopeptide phases (e.g., teicoplanin-based CHIROBIOTIC T) are highly effective because they possess ionic groups and are compatible with aqueous mobile phases.[1] Crown ether-based CSPs are also exceptionally well-suited for separating D- and L-amino acid enantiomers.[2][10] Zwitterionic cinchona alkaloid-derived CSPs are another versatile option for free amino acids.[11]
Q2: How does temperature affect the chiral separation of asparagine? A2: Temperature is a crucial parameter in chiral chromatography. Changing the column temperature can alter retention factors, selectivity, and even the enantiomer elution order.[6][12] The relationship between temperature and selectivity can be studied using Van't Hoff plots (plotting the natural logarithm of the selectivity factor against the reciprocal of the temperature), which helps determine if the separation is enthalpically or entropically driven.[4] It is essential to maintain a stable and optimized temperature for reproducible results.[7]
Q3: Do I need to derivatize this compound before analysis? A3: Not necessarily. Direct analysis on specific CSPs like macrocyclic glycopeptide or crown ether columns is often preferred as it avoids an additional sample preparation step and potential impurities.[1] However, if direct methods fail or if higher sensitivity is required, derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is a viable alternative.[13][14][15]
Q4: What are typical starting conditions for method development? A4: A good starting point depends on the column type. For a teicoplanin-based column like CHIROBIOTIC T, a simple mobile phase of water:methanol:formic acid can resolve many amino acid pairs.[1] For crown-ether columns, a mobile phase like 84% MeOH / 16% H₂O with a small amount of acid (e.g., 5 mM HClO₄) has been shown to be effective.[2] Refer to the data table below for more specific examples.
Q5: My column performance has degraded over time. Can it be restored? A5: Yes, in many cases, performance can be restored. The primary reason for performance loss is often the adsorption of impurities on the stationary phase.[8] A thorough column wash is recommended. For robust immobilized columns, flushing with a strong solvent like DMF followed by ethanol can "reset" the stationary phase.[8] Always consult the column's instruction manual for recommended regeneration protocols.
Quantitative Data Summary
The table below summarizes typical experimental conditions for the chiral separation of amino acids, providing a starting point for method development for this compound.
| CSP Type | Example Column Name | Mobile Phase Composition | Flow Rate (mL/min) | Temperature | Target Analytes |
| Macrocyclic Glycopeptide | Astec CHIROBIOTIC T | Water:Methanol:Formic Acid (Ratios vary) | 1.0 | Ambient | Underivatized Amino Acids[1] |
| Crown Ether | ChiroSil® SCA(-) | 84% MeOH / 16% H₂O, 5 mM HClO₄ | Not Specified | Ambient | Serine, Glutamic Acid[2] |
| Zwitterionic | CHIRALPAK® ZWIX(+) | Methanol with 50 mM Formic Acid & 25 mM Diethylamine | 1.0 | 25°C | Free Amino Acids[11] |
| Ligand Exchange | Astec CLC-D | 5mM CuSO₄ (pH 4.0) | 1.0 | Ambient | Proline[16] |
| Indirect (Derivatization) | ODS-Hypersil (Reversed-Phase) | Gradient: A) 0.11% TFA in Water; B) 0.11% TFA in MeCN | 1.1 | Ambient | D-Asp, NMDA (FDNP-Val-NH₂ derivative)[14] |
Experimental Protocols
Protocol 1: General Method Development for this compound Separation
-
Column Selection: Choose a suitable chiral column. A macrocyclic glycopeptide (e.g., CHIROBIOTIC T) or a crown ether-based column is recommended for underivatized this compound.
-
Initial Mobile Phase Screening:
-
For a CHIROBIOTIC T column, start with a mobile phase of 80:20 Methanol:Water with 0.1% Formic Acid.
-
For a Crownpak CR-I(+) column, start with an acidic aqueous mobile phase (e.g., pH 2.0 perchloric acid) and vary the organic modifier (Methanol or Acetonitrile).
-
-
System Equilibration: Equilibrate the column with the initial mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved (at least 30 column volumes).
-
Test Injection: Inject a standard solution containing both D- and L-Asparagine.
-
Optimization:
-
Organic Modifier Ratio: Vary the percentage of the organic modifier (e.g., Methanol) in 5-10% increments. For many amino acids on teicoplanin phases, enantioselectivity increases with the organic modifier concentration.[1]
-
Additive Concentration: Adjust the concentration of the acidic modifier (e.g., Formic Acid from 0.05% to 0.2%) to optimize peak shape and retention.
-
Temperature: Evaluate the effect of column temperature, testing at 15°C, 25°C, and 40°C. A stable column thermostat is crucial.
-
Flow Rate: Adjust the flow rate between 0.5 and 1.2 mL/min to find the best balance between resolution and analysis time.
-
-
Final Validation: Once optimal conditions are found, perform replicate injections to confirm the method's reproducibility.
Protocol 2: Chiral Column Cleaning and Regeneration
This is a general guide. Always follow the specific instructions provided by the column manufacturer.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Aqueous Buffer Wash: If you used buffered mobile phases, flush the column with 20-30 column volumes of HPLC-grade water (without buffer salts) to prevent precipitation.
-
Intermediate Solvent Flush: Flush with an intermediate polarity solvent that is miscible with both your mobile phase and the strong cleaning solvent. Isopropanol (IPA) or Ethanol are common choices. Flush with 20 column volumes.
-
Strong Solvent Wash (for immobilized CSPs): For robust, immobilized phases, a stronger solvent may be used to remove strongly retained contaminants.[8]
-
Flush with 100% Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Caution: These solvents are incompatible with coated polysaccharide columns and will irreversibly damage them.[8]
-
-
Return to Intermediate Solvent: Flush again with 20 column volumes of IPA or Ethanol.
-
Storage: For short-term storage, use the mobile phase (without buffers). For long-term storage, consult the manufacturer's guidelines, which typically recommend a solvent like Hexane/IPA or 100% Ethanol.
-
Re-equilibration: Before next use, equilibrate thoroughly with the mobile phase.
Visualizations
Caption: Troubleshooting workflow for poor chiral resolution.
Caption: Key parameter relationships in chiral HPLC.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. chiraltech.com [chiraltech.com]
- 12. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Preventing D-Asparagine degradation during sample storage
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice to prevent the degradation of D-Asparagine during sample storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound degradation and why is it a concern?
This compound degradation is a non-enzymatic chemical modification, primarily occurring through a process called deamidation.[1][2] During deamidation, the amide group on the side chain of this compound is hydrolyzed, converting the residue into either D-Aspartic acid or D-iso-Aspartic acid.[3][4] This conversion introduces a negative charge and a mass shift of +0.984 Da, which can alter the chemical properties, biological activity, and stability of peptides and proteins.[1][5] For researchers, this degradation can lead to inaccurate quantification, loss of therapeutic efficacy, and compromised experimental results.[1]
Q2: What is the primary chemical pathway for this degradation?
The main pathway involves the formation of a cyclic succinimide intermediate.[3][4] This process is initiated by a nucleophilic attack from the backbone nitrogen of the adjacent amino acid on the side chain's carbonyl group.[4] This unstable succinimide ring then rapidly hydrolyzes to form a mixture of D-Aspartic acid and D-iso-Aspartic acid.[1][3] A less common pathway is direct hydrolysis of the amide group.[1][6]
Q3: What factors have the greatest impact on the rate of this compound degradation?
Several factors influence the rate of deamidation:
-
pH: The reaction is highly pH-dependent and is significantly accelerated in neutral to basic conditions (pH > 6).[7][8] The optimal pH for preventing deamidation is generally in the acidic range of 3 to 5.[7][9]
-
Temperature: Higher temperatures dramatically increase the rate of deamidation.[5][8]
-
Buffer Composition: The type of buffer can influence the degradation rate. Bicarbonate buffers, for instance, have been shown to promote racemization and degradation.[10] Studies on protein digestion have shown that using Tris buffer can generate fewer deamidation artifacts compared to other common buffers.[11][12]
-
Storage Time: Degradation is a time-dependent process; the longer the storage period, the greater the potential for deamidation, even under cold conditions.[13][14]
-
Adjacent Amino Acids (in peptides/proteins): The amino acid residue immediately following the this compound in a sequence has a profound effect. Sequences like Asn-Gly are highly susceptible to deamidation.[2][15]
Q4: What are the ideal long-term storage conditions for samples containing this compound?
For optimal long-term stability, samples should be stored at -80°C .[13][16] If possible, flash-freeze samples in liquid nitrogen before transferring them to the -80°C freezer to minimize ice crystal formation. For peptides, lyophilizing the sample and storing the powder in a desiccated environment at low temperatures can also reduce degradation.[17]
Q5: How significantly do freeze-thaw cycles impact this compound stability?
Repeated freeze-thaw cycles can compromise sample integrity and have been shown to alter the concentrations of various amino acids in serum.[13] It is highly recommended to aliquot samples into single-use volumes before freezing to avoid the need for repeated thawing of the entire sample.
Troubleshooting Guide
Problem: I am observing unexpected peaks in my LC-MS analysis that correspond to D-Aspartic acid and/or D-iso-Aspartic acid.
-
Potential Cause 1: Sub-optimal Storage Temperature.
-
Troubleshooting: Verify your storage conditions. Storing samples at 4°C or even -20°C is insufficient to halt deamidation for extended periods.[13] Ensure samples are consistently stored at -80°C for long-term preservation.
-
-
Potential Cause 2: High pH of Sample or Buffer.
-
Potential Cause 3: Artifacts from Sample Preparation.
-
Troubleshooting: Sample processing steps, especially those involving elevated temperatures or alkaline pH (e.g., tryptic digestion for proteomics), can induce deamidation.[12] Minimize incubation times and consider using buffers less prone to causing artifacts, such as low-concentration Tris buffer.[11] The addition of organic solvents like acetonitrile (e.g., 10%) during digestion has also been shown to reduce deamidation.[11][12]
-
Problem: The measured concentration of this compound in my quality control samples is decreasing over time.
-
Potential Cause 1: Gradual Degradation During Storage.
-
Troubleshooting: This indicates that your current storage conditions are not adequate to ensure stability. Review the storage temperature and pH as described above. A study on amino acid stability in dried blood spots showed significant degradation of asparagine over five years, even with initial storage at 4°C followed by room temperature.[14] This highlights the importance of ultra-low temperature storage from the outset.
-
-
Potential Cause 2: Instability After Thawing.
-
Troubleshooting: Once thawed, samples are susceptible to accelerated degradation, especially if left at room temperature for extended periods.[13] Keep samples on ice during processing and analyze them as quickly as possible after thawing. Avoid leaving samples in an autosampler for long durations unless the compartment is refrigerated.
-
Quantitative Data on this compound Degradation
The following tables summarize key quantitative findings from the literature regarding factors that influence asparagine deamidation.
Table 1: Effect of Storage Temperature on Amino Acid Stability in Serum
| Storage Condition | Duration | % of Analytes Altered | Key Observation for Asparagine/Aspartate |
| 4°C (Cold Storage) | 24 hours | 54.84% | Asparagine levels were elevated after 1-4 hours, while Aspartate levels increased over longer periods, suggesting deamidation.[13] |
| 22°C (Room Temp) | 24 hours | 58.06% | Asparagine levels were noticeably elevated after 1-4 hours, with a significant increase in Aspartate also observed.[13] |
| -80°C (Freeze-Thaw) | 3 cycles | 48.39% | Repeated freeze-thaw cycles significantly altered the concentration of many amino acids.[13] |
Table 2: Influence of pH and Buffer on Deamidation
| Factor | Condition | Effect on Deamidation | Reference |
| pH | pH 3-5 | Optimal range for minimizing deamidation | [7][9] |
| pH 5-8 | Rate of deamidation significantly increases (base-catalyzed) | [7][9] | |
| Buffer Type | Bicarbonate | Strongly promotes racemization and degradation | [10] |
| Tris Buffer | Lower levels of deamidation artifacts compared to other buffers during peptide mapping | [11][12] |
Key Experimental Protocols
Protocol 1: Best Practices for Sample Collection and Storage
-
Collection: Collect samples using appropriate sterile techniques to avoid contamination.
-
Immediate Processing: Process samples as quickly as possible after collection. If processing is delayed, keep the sample on ice.
-
pH Adjustment (Optional): If compatible with the sample type and downstream analysis, adjust the pH of the sample to between 3 and 5 to slow deamidation.[7]
-
Aliquotting: Divide the sample into single-use aliquots to prevent the need for repeated freeze-thaw cycles.[13]
-
Freezing: For long-term storage, flash-freeze the aliquots in liquid nitrogen.
-
Storage: Immediately transfer the frozen aliquots to a validated -80°C freezer for storage.
-
Sample Retrieval: When ready for use, thaw an aliquot rapidly and keep it on ice. Use the entire aliquot for the experiment and discard any unused portion.
Protocol 2: Quantification of this compound by HPLC with Pre-Column Derivatization
This protocol is adapted from methods used for amino acid analysis.[16][18]
-
Sample Preparation: Thaw the sample aliquot on ice. Precipitate proteins by adding a 4% sulfosalicylic acid solution (1:1, v/v), vortex for 30 seconds, and centrifuge at 16,000 rpm for 10 minutes at 4°C.[16] Collect the supernatant.
-
Derivatization Reagent: Prepare a fresh derivatization reagent by mixing 1 mL of o-phthalaldehyde (OPA) solution (10 mg/mL in methanol) with 2 mL of borate buffer (pH adjusted as needed, typically 9-10) and 54 µL of a thiol like ethanethiol (ET).[16] Note: This reagent should be prepared fresh daily.
-
Derivatization Reaction: Mix 50 µL of the sample supernatant with the OPA/ET reagent. Vortex for 30 seconds immediately before injection.
-
HPLC Analysis:
-
Quantification: Quantify this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound that have undergone the same derivatization procedure.
Visual Guides
Caption: Chemical pathway of this compound deamidation.
Caption: Recommended workflow for sample handling and storage.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. Atypical Asparagine Deamidation of NW Motif Significantly Attenuates the Biological Activities of an Antibody Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein asparagine deamidation prediction based on structures with machine learning methods | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Prediction of Asparagine and Aspartate Degradation Sites in Antibody Variable Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A conventional procedure to reduce Asn deamidation artifacts during trypsin peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Low levels of asparagine deamidation can have a dramatic effect on aggregation of amyloidogenic peptides: Implications for the study of amyloid formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: D-Asparagine Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the mass spectrometric analysis of D-Asparagine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1] In complex biological matrices like plasma, serum, or tissue homogenates, components such as salts, lipids, and proteins can all contribute to matrix effects.
Q2: How can I detect the presence of matrix effects in my this compound analysis?
A: The most common method is the post-extraction spike .[1] This involves comparing the response of this compound in a neat solution to the response of this compound spiked into a blank matrix extract (a sample processed without the analyte). A significant difference in signal intensity indicates the presence of matrix effects. A matrix effect value is calculated as the ratio of the analyte's peak area in the presence of the matrix to the peak area in the absence of the matrix, multiplied by 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. For a qualitative assessment during method development, post-column infusion can be utilized to identify regions of ion suppression or enhancement in the chromatogram.[1]
Q3: What is the most effective strategy to compensate for matrix effects?
A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) . A SIL-IS for this compound (e.g., this compound-¹³C₄,¹⁵N₂) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q4: Is chiral separation necessary for this compound analysis, and how does it relate to matrix effects?
A: Yes, chiral separation is crucial to differentiate this compound from its naturally more abundant enantiomer, L-Asparagine. This is typically achieved using a chiral stationary phase column or by derivatizing the amino acids with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column.[2][3] Effective chromatographic separation, including chiral separation, can help mitigate matrix effects by resolving this compound from interfering matrix components.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing for this compound | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Co-elution with interfering matrix components. | 1. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 2. Consider a different column chemistry (e.g., HILIC for polar analytes). 3. Improve sample cleanup to remove interferences. |
| High Variability in this compound Signal Intensity Between Replicates | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects. 3. Instrument instability. | 1. Automate sample preparation steps where possible. 2. Crucially, incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound. This will correct for variations in matrix effects and sample preparation. 3. Perform system suitability tests to ensure instrument performance. |
| Low this compound Signal (Ion Suppression) | 1. Co-elution with highly abundant, easily ionizable matrix components (e.g., phospholipids). 2. Inefficient desolvation in the ion source due to non-volatile salts. 3. Suboptimal ionization source parameters. | 1. Enhance chromatographic separation to resolve this compound from the suppression zone. 2. Implement a more rigorous sample cleanup method (e.g., SPE instead of protein precipitation) to remove interfering compounds. 3. Optimize ion source parameters such as gas flow rates and temperature. |
| Inability to Separate D- and L-Asparagine Peaks | 1. Incorrect chiral column selection. 2. Ineffective chiral derivatization. 3. Suboptimal mobile phase for chiral separation. | 1. Consult column manufacturer's guidelines for appropriate mobile phases and conditions for amino acid enantiomers. 2. Optimize the derivatization reaction (time, temperature, reagent concentration). 3. Experiment with different mobile phase compositions and additives. |
Quantitative Data Summary: Comparison of Sample Preparation Methods
The following table summarizes typical recovery and matrix effect values for different sample preparation techniques used in the analysis of D-amino acids in biological fluids. While specific values for this compound may vary, these provide a general comparison to guide method selection.
| Sample Preparation Method | Analyte | Matrix | Typical Recovery (%) | Typical Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile | D-Serine | Human Plasma | 76 - 84[4] | 80.5 (± 14.0)[4] | Simple, fast, and inexpensive. | High potential for significant matrix effects due to co-precipitation of interfering substances.[5][6] |
| Solid-Phase Extraction (SPE) | Peptides (as proxy) | Human Plasma | >50 (varies with sorbent)[5] | Generally lower than PPT[5] | Cleaner extracts, leading to reduced matrix effects. | More time-consuming and expensive than PPT; requires method development. |
| Chiral Derivatization followed by PPT | D-Serine | Human Plasma | Not explicitly reported, but method showed good accuracy (92.9 - 102.3%)[7] | < 25 (ion suppression)[7] | Improves chromatographic retention and allows for chiral separation on standard columns. | Adds a step to the workflow; derivatization reaction needs optimization. |
Experimental Protocols & Workflows
General Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound from a biological matrix.
Detailed Protocol: Protein Precipitation (PPT)
This protocol is a fast and simple method for sample cleanup, suitable for initial method development.
-
Sample Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound stable isotope-labeled internal standard.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Logical Diagram: Mitigating Matrix Effects
This diagram outlines the decision-making process for addressing matrix effects during method development.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Synthesis of D-Asparagine
Welcome to the technical support center for the enzymatic synthesis of D-Asparagine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and improving product yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic pathway for synthesizing this compound? A1: The enzymatic synthesis of this compound is typically a two-step process. The first step involves the conversion of a precursor into D-Aspartic acid. The second step is the amidation of D-Aspartic acid to form this compound. A common pathway starts with L-Aspartic acid, which is converted to D-Aspartic acid by an aspartate racemase. Subsequently, an asparagine synthetase, which can utilize D-Aspartate as a substrate, catalyzes the final conversion to this compound using an amide donor like glutamine or ammonia. This final step is an ATP-dependent reaction.[1][2]
Q2: Why is ATP regeneration important for this synthesis? A2: The synthesis of asparagine from aspartate by asparagine synthetase is an ATP-dependent process, which can be prohibitively expensive on a large scale.[3][4] An ATP regeneration system, often utilizing a second enzyme like polyphosphate kinase, is coupled to the main reaction. This system continuously converts the ADP or AMP byproducts back into ATP, ensuring a steady supply of energy, reducing costs, and preventing byproduct inhibition.[4]
Q3: What are the critical factors affecting the overall yield? A3: Several factors can impact the yield:
-
Enzyme Activity and Stability: The catalytic efficiency and stability of both the racemase and the synthetase under operational conditions (pH, temperature) are crucial.[5]
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Substrate Specificity: The asparagine synthetase must have a reasonable affinity for D-Aspartate. While many are specific to the L-enantiomer, selecting or engineering an enzyme with broader specificity is key.
-
Reaction Equilibrium: The racemization step is often reversible. The efficiency of the subsequent synthetase step can help drive the reaction toward the D-enantiomer.
-
Byproduct Inhibition: Accumulation of byproducts from the synthetase reaction, such as AMP or ADP, can inhibit the enzyme.[4]
-
Purity of Substrates: Contaminants in the initial substrate pool can inhibit enzymes or lead to unwanted side reactions.
Q4: How can I analyze the enantiomeric purity of my final this compound product? A4: The most reliable method for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the D- and L-enantiomers, allowing for their accurate quantification.[6] Alternatively, enzymatic methods using a highly specific D-amino acid oxidase can be employed to selectively degrade any D-enantiomer for quantification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic synthesis of this compound.
Issue 1: Low or No Conversion of L-Aspartate to D-Aspartate
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Verify that the pH, temperature, and buffer composition are optimal for your specific aspartate racemase. Consult the enzyme's technical data sheet for recommended conditions. |
| Inactive Enzyme | Perform a standard activity assay on the enzyme stock to confirm its viability. Ensure proper storage conditions (-20°C or -80°C) and handling to prevent degradation. |
| Presence of Inhibitors | Ensure all substrates and buffers are free of contaminants, such as heavy metals or chelating agents, which can inhibit enzyme activity. |
| Reversible Reaction Equilibrium | Couple the racemase reaction directly with the subsequent asparagine synthetase step. The consumption of D-Aspartate will help pull the equilibrium towards the D-isomer. |
Issue 2: Low Yield in the D-Aspartate to this compound Conversion Step
| Potential Cause | Recommended Solution |
| Low Enzyme Affinity for D-Aspartate | The selected asparagine synthetase (ASNS) may have low activity towards the D-enantiomer. Screen for different ASNS enzymes from various microbial sources or consider protein engineering to improve substrate specificity. |
| Depletion of ATP | The reaction is ATP-dependent.[7] Implement an ATP regeneration system (e.g., using polyphosphate kinase and polyphosphate) to maintain optimal ATP levels.[4] |
| Byproduct Inhibition | The accumulation of AMP/ADP can inhibit ASNS.[4] An efficient ATP regeneration system will also mitigate this issue by converting these byproducts back to ATP. |
| Suboptimal Reaction Conditions | Optimize pH and temperature for the synthetase reaction. Note that the optimal conditions may differ from the racemase step. A compromise may be needed for a one-pot synthesis. Maximum asparagine synthetase activity is often observed around pH 8.0.[4][5] |
| Incorrect Amide Donor | Some synthetases preferentially use glutamine, while others use ammonia (NH₄⁺).[4] Ensure you are using the correct amide donor for your specific enzyme. |
Issue 3: Final Product Contains L-Asparagine Impurity
| Potential Cause | Recommended Solution |
| Incomplete Racemization | Increase the reaction time for the racemase step or increase the enzyme concentration to drive the reaction closer to a 50/50 mixture before the synthetase becomes dominant. |
| Synthetase Activity on Residual L-Aspartate | If the asparagine synthetase is not highly stereoselective, it will convert residual L-Aspartate into L-Asparagine. Consider a two-step process where L-Aspartate is removed after the racemization step, or use an engineered synthetase with higher D-selectivity. |
| Contamination in Starting Material | Ensure the initial L-Aspartate substrate is free from L-Asparagine contamination. |
Quantitative Data Summary
The following tables provide reference values for enzyme optimization, drawn from studies on related asparagine-metabolizing enzymes.
Table 1: Optimal Conditions for Asparagine-Metabolizing Enzymes
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| L-Asparaginase | Fusarium solani | 8.0 | 40 | [5] |
| L-Asparaginase | Bacillus indicus | 8.6 | 37 | [8] |
| Asparagine Synthetase (LsaAS-A) | Listeria seeligeri | 8.0 | 41 | [4] |
| L-Asparaginase | Erwinia carotovora | 8.5 | N/A | [9] |
Table 2: Kinetic Parameters of Asparagine Synthetases
| Enzyme | Substrate | Km (mM) | Vmax (μmol min⁻¹ mg⁻¹) | Reference |
| L-Asparaginase | L-Asparagine | 1.623 | 105 | [10] |
| Human Asparagine Synthetase | L-Asparagine | Millimolar Range | N/A | [11] |
Visualized Workflows and Pathways
The following diagrams illustrate key processes in the enzymatic synthesis of this compound.
Caption: Overall workflow for the two-step enzymatic synthesis of this compound.
References
- 1. Mechanistic issues in asparagine synthetase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis of L-asparagine Catalyzed by a Novel Asparagine Synthase Coupled With an ATP Regeneration System [frontiersin.org]
- 5. Optimization and characterization of antileukemic l-asparaginase produced by Fusarium solani endophyte - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis induction in leukemic cells by L-asparaginase preparation from Bacillus indicus: bench-scale production, purification and therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tailoring structure–function properties of L-asparaginase: engineering resistance to trypsin cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering and Expression Strategies for Optimization of L-Asparaginase Development and Production [mdpi.com]
- 11. Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Asparagine Derivatization for GC Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with D-Asparagine derivatization for Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: this compound, like other amino acids, is a polar and non-volatile compound.[1][2] Direct injection into a gas chromatograph would lead to decomposition in the hot injector port and poor chromatographic separation.[2] Derivatization is a chemical process that converts the polar functional groups (amino and carboxyl groups) into less polar and more volatile derivatives, making them suitable for GC analysis.[1]
Q2: What are the most common derivatization methods for this compound?
A2: The two most common methods are:
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Silylation: This involves replacing active hydrogens on the amino and carboxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][3] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[4]
-
Acylation followed by Esterification: This is a two-step process. The carboxyl group is first esterified (e.g., with an alcohol and an acid catalyst), and then the amino group is acylated using a reagent like pentafluoropropionic anhydride (PFPA).[5][6]
Q3: I am seeing multiple peaks for my this compound derivative. What could be the cause?
A3: The presence of multiple peaks for this compound is a common issue and can be caused by:
-
Incomplete derivatization: Not all functional groups on the this compound molecule have reacted with the derivatizing agent, leading to a mixture of partially and fully derivatized products.
-
Formation of different derivatives: The amide group of asparagine can sometimes also react, leading to different derivative forms.
-
Hydrolysis: The amide group of this compound can be hydrolyzed to a carboxyl group, converting it to D-Aspartic acid, which will then be derivatized and appear as a separate peak.[5] This is more likely to occur under harsh reaction conditions (e.g., high temperatures or presence of acid/base).
Q4: My derivatized this compound sample gives a poor peak shape and low response. What should I check?
A4: Poor peak shape and low response can be due to several factors:
-
Moisture in the sample or reagents: Silylation reagents are highly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatives.[1] Ensure all glassware is dry and use anhydrous solvents.
-
Derivative instability: Some derivatives, particularly TMS derivatives, can be unstable and degrade over time.[5] It is often recommended to analyze silylated samples as soon as possible after preparation. TBDMS derivatives are generally more stable.
-
GC system issues: Check for issues with the GC inlet, column, or detector. Analyte adsorption in the GC system can also be a problem.[7]
-
Incorrect derivatization conditions: The reaction time, temperature, and reagent-to-sample ratio may not be optimal.
Troubleshooting Guides
Problem 1: No Peak or Very Small Peak for this compound Derivative
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | - Increase reaction temperature and/or time. For silylation with MTBSTFA, heating at 100°C for 4 hours is a common starting point. - Increase the amount of derivatization reagent. A significant molar excess of the reagent is often required. |
| Sample Degradation | - Ensure the sample was stored properly before derivatization. - For silylation, ensure strictly anhydrous conditions.[1][8] |
| Derivative Instability | - Analyze the sample immediately after derivatization, especially for TMS derivatives.[5] - Consider using a more stable derivatization reagent, such as MTBSTFA to form TBDMS derivatives. |
| GC Injection Issue | - Check the syringe for blockage or air bubbles. - Verify the injector temperature is appropriate for the derivative's volatility. A typical injector temperature is 250-280°C.[5][9] |
Problem 2: Multiple Peaks for this compound
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | - Optimize reaction conditions (temperature, time, reagent amount) to drive the reaction to completion. |
| Hydrolysis of Amide Group | - Use milder reaction conditions (lower temperature, shorter time) to minimize the conversion of this compound to D-Aspartic acid.[5] - Consider a derivatization method that is less prone to causing hydrolysis. |
| Formation of Multiple Silyl Derivatives | - The use of TBDMS derivatizing agents like MTBSTFA can help prevent the formation of multiple derivatives due to the steric hindrance of the bulky TBDMS group.[3] - Adjusting the reaction temperature and time can sometimes favor the formation of a single, fully derivatized product. |
Experimental Protocols
Protocol 1: Silylation with MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)
This protocol is adapted from various sources for the derivatization of amino acids.[1]
Materials:
-
This compound standard or dried sample extract
-
MTBSTFA (with 1% TBDMCS as a catalyst is often recommended)
-
Acetonitrile (anhydrous)
-
Reaction vials (e.g., 1.5 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Ensure the this compound sample is completely dry. Lyophilization or drying under a stream of nitrogen is recommended.
-
To the dried sample, add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA.
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 100°C for 4 hours.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. Inject 1 µL into the GC.
Protocol 2: Two-Step Esterification and Acylation
This protocol is a general procedure for amino acid derivatization.[5]
Materials:
-
This compound standard or dried sample extract
-
2 M HCl in Methanol
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (anhydrous)
-
Reaction vials
-
Heating block or oven
-
Nitrogen evaporator
Procedure: Step 1: Esterification
-
To the dried sample, add 500 µL of 2 M HCl in methanol.
-
Seal the vial and heat at 80°C for 60 minutes.
-
Evaporate the mixture to complete dryness under a gentle stream of nitrogen. This step is critical to remove all acid and alcohol.[5]
Step 2: Acylation
-
To the dried esterified sample, add 100 µL of anhydrous ethyl acetate and 50 µL of PFPA.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample can be injected directly or the solvent can be evaporated and the residue redissolved in a suitable solvent for GC-MS analysis.
Quantitative Data Summary
Table 1: Comparison of Derivatization Methods for Amino Acids
| Parameter | Silylation (TMS/TBDMS) | Acylation/Esterification |
| Reaction Conditions | Typically one-step, requires anhydrous conditions.[1][8] | Two-step process, can be performed in aqueous solutions initially.[6] |
| Derivative Stability | TMS derivatives can be moisture-sensitive and less stable.[5] TBDMS derivatives are more stable. | Generally stable derivatives.[5] |
| By-products | Volatile by-products that usually do not interfere. | By-products may need to be removed. |
| Common Issues | Moisture sensitivity, potential for multiple derivatives.[1] | Can be a more lengthy procedure. |
Table 2: Typical GC-MS Parameters for Derivatized this compound Analysis
| Parameter | Silylated Derivatives (TBDMS) | Acylated/Esterified Derivatives |
| GC Column | Non-polar column, e.g., 5% phenyl methylpolysiloxane (SLB-5ms, TR-5).[2] | Mid-polar column may also be suitable. |
| Injector Temperature | 250 - 280 °C[9] | 250 - 280 °C[5] |
| Oven Program | Initial temp: ~100°C, ramp to 300-320°C.[5] | Initial temp: ~40-70°C, ramp to 320°C.[5][9] |
| Carrier Gas | Helium at a constant flow of ~1 mL/min.[5] | Helium at a constant flow of ~1 mL/min.[5] |
| MS Ion Source Temp | ~250 °C[5] | ~250 °C[5] |
| MS Quadrupole Temp | ~150 °C | ~150 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV.[5] | Electron Impact (EI) at 70 eV.[5] |
Visualizations
Caption: General workflow for this compound derivatization.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Capillary gas chromatography of amino acids, including asparagine and glutamine: sensitive gas chromatographic-mass spectrometric and selected ion monitoring gas chromatographic-mass spectrometric detection of the N,O(S)-tert.-butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. gcms.cz [gcms.cz]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing D-Asparagine Detection in Biological Fluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of D-Asparagine (D-Asn) detection in various biological fluids. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting this compound in biological fluids?
A1: Currently, the most sensitive and widely used methods for this compound quantification in biological samples are based on chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3][4] High-performance liquid chromatography (HPLC) with fluorescence detection after chiral derivatization is another sensitive approach.[2][5][6][7]
Q2: What are the typical physiological concentrations of this compound in biological fluids?
A2: this compound is present in trace amounts compared to its L-enantiomer. Typical concentrations can vary depending on the biological matrix:
-
Plasma/Serum: Trace amounts, often less than 1% of L-Asparagine levels.[2] One study reported a mean blood this compound level of 0.21 µM.[8]
-
Urine: Relatively more abundant than in plasma, with a mean this compound to total asparagine ratio of about 16.8%.[8]
-
Cerebrospinal Fluid (CSF): Found at very low concentrations. One study reported a median concentration of 0.038 µM in children with acute lymphoblastic leukemia before treatment.[9][10]
Q3: How can I improve the sensitivity of my this compound assay?
A3: To enhance sensitivity, consider the following:
-
Optimize Sample Preparation: Efficient protein removal and analyte extraction are crucial. Techniques like protein precipitation followed by solid-phase extraction (SPE) can reduce matrix effects.[11][12]
-
Use a Highly Sensitive Detection Method: LC-MS/MS offers superior sensitivity and selectivity over other methods.[3][4]
-
Enhance Chromatographic Resolution: Utilize a chiral column specifically designed for amino acid enantiomer separation.[2][13]
-
Derivatization: For HPLC with fluorescence detection, using a highly fluorescent derivatizing agent can significantly boost the signal.[5][7][14]
Q4: What are common sources of interference in this compound analysis?
A4: Interferences can arise from several sources:
-
Matrix Effects: Co-eluting endogenous components in the sample matrix (e.g., salts, lipids, proteins) can suppress or enhance the ionization of this compound in LC-MS/MS, leading to inaccurate quantification.[15][16][17]
-
Isomeric Interferences: Incomplete chiral separation can lead to interference from the much more abundant L-Asparagine.
-
Contamination: Contamination from lab equipment, reagents, or during sample handling can introduce interfering substances.
Q5: How should I store my biological samples to ensure this compound stability?
A5: Asparagine can be susceptible to deamidation. For long-term storage, it is recommended to store samples at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of amino acids. For some analyses, immediate deproteinization after sample collection may be necessary to inhibit enzymatic activity.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound detection experiments.
LC-MS/MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal | 1. Inefficient ionization. 2. Poor sample recovery during extraction. 3. Instrument sensitivity is too low. 4. Incorrect MRM transitions. | 1. Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). 2. Evaluate and optimize the sample preparation method; consider using a different extraction technique. 3. Perform instrument tuning and calibration. 4. Verify the precursor and product ions for this compound. |
| High Background Noise | 1. Matrix effects from the biological sample. 2. Contaminated mobile phase or LC system. 3. Inadequate chromatographic separation. | 1. Improve sample cleanup (e.g., use SPE). Dilute the sample if concentration allows. 2. Use high-purity solvents and flush the LC system. 3. Optimize the chromatographic gradient to better separate this compound from interfering peaks. |
| Poor Peak Shape | 1. Column degradation or contamination. 2. Inappropriate injection solvent. 3. Extra-column volume. | 1. Wash the column with a strong solvent or replace it if necessary. 2. Ensure the injection solvent is compatible with the mobile phase. 3. Minimize the length and diameter of tubing between the injector, column, and detector. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump. | 1. Use a column oven to maintain a stable temperature. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Degas the mobile phase and prime the pumps. |
| Poor Reproducibility | 1. Inconsistent sample preparation. 2. Pipetting errors. 3. Instrument instability. | 1. Standardize the sample preparation protocol and use an internal standard. 2. Calibrate pipettes regularly. 3. Allow the LC-MS/MS system to equilibrate before analysis. |
HPLC with Fluorescence Detection Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Fluorescence Signal | 1. Incomplete derivatization. 2. Degradation of the fluorescent tag. 3. Incorrect excitation/emission wavelengths. | 1. Optimize derivatization conditions (pH, temperature, reaction time, reagent concentration). 2. Prepare fresh derivatization reagent and protect it from light. 3. Verify the correct wavelengths for the specific fluorescent derivative. |
| Multiple or Broad Peaks | 1. Formation of multiple derivative products. 2. Incomplete separation of enantiomers. 3. Column overload. | 1. Adjust derivatization conditions to favor the formation of a single, stable product. 2. Optimize the chiral separation method (mobile phase composition, flow rate, temperature). 3. Reduce the injected sample concentration or volume. |
| Baseline Drift | 1. Contamination of the flow cell. 2. Mobile phase issues (e.g., improper mixing, degradation). 3. Detector lamp aging. | 1. Flush the flow cell with an appropriate cleaning solution. 2. Prepare fresh mobile phase and ensure it is properly degassed. 3. Replace the detector lamp if it has exceeded its lifespan. |
Data Presentation
Comparison of this compound Detection Methods
| Method | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages | Biological Fluids |
| Chiral LC-MS/MS | 0.5 - 2 µM[1][11] | High sensitivity and selectivity, no derivatization required for some methods. | High instrument cost, potential for matrix effects. | Plasma, Serum, Urine, CSF[2][8][9] |
| HPLC-FLD (with derivatization) | 50 ng/mL (for a similar amino acid)[14] | Lower instrument cost than MS, high sensitivity with appropriate derivatization. | Derivatization step can be complex and time-consuming, potential for derivative instability. | Plasma, Serum, Urine |
| Enzymatic Assays | ~5 µM (for L-Asparagine)[13] | Simple, high-throughput. | Lower specificity for D-enantiomer, potential for interference from other sample components. | Serum, Plasma, Cell Culture Media |
Experimental Protocols
Detailed Methodology for Chiral LC-MS/MS Detection of this compound in Human Plasma
This protocol is a synthesized example based on common practices described in the literature.[1][11]
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., this compound-d3).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: A chiral column suitable for amino acid enantiomer separation (e.g., CROWNPAK CR-I(+)).[13]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined based on instrument tuning)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be determined based on instrument tuning)
-
-
Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., stripped serum).
Visualizations
Caption: Workflow for this compound detection by LC-MS/MS.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. stackoverflow.com [stackoverflow.com]
- 2. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 9. scikit learn - Python Decision Tree GraphViz - Stack Overflow [stackoverflow.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 13. fluorescent derivatization method: Topics by Science.gov [science.gov]
- 14. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing In Vivo D-Asparagine Delivery to the Brain
Welcome to the technical support center for researchers focused on the in vivo delivery of D-Asparagine across the blood-brain barrier (BBB). This resource provides practical answers to common questions, troubleshooting guidance for experimental challenges, and detailed protocols to aid in your research and development efforts.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound across the blood-brain barrier?
The primary challenge is the BBB itself, a highly selective barrier that restricts the passage of most molecules from the bloodstream into the brain to protect the central nervous system (CNS).[1][2] For this compound, specific challenges include:
-
Limited Passive Diffusion: As an amino acid, this compound is not lipid-soluble and is unlikely to cross the BBB via simple diffusion. Effective transport relies on carrier-mediated systems.[3]
-
Lack of a Dedicated High-Affinity Influx Transporter: While various amino acid transporters exist at the BBB, there isn't a well-characterized, high-capacity transporter specifically for this compound influx. Transport may be inefficient or compete with other endogenous amino acids.[1][4]
-
Potential for Efflux: Although studies show that the efflux of D-aspartic acid is negligible compared to its L-isomer, the possibility of some level of active removal from the brain for this compound or its metabolites cannot be entirely dismissed.[5]
Q2: Which transport systems are potentially involved in this compound transport across the BBB?
While direct evidence for this compound transporters at the BBB is limited, we can infer potential pathways based on similar D-amino acids like D-serine. The most likely candidates are the large neutral amino acid transporters (LAT).[1][6]
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System L (LAT1): This is a major transporter for large neutral amino acids at the BBB.[6][7] Studies have shown that D-serine can be transported by the LAT1 system, suggesting it may also facilitate the transport of this compound.[8]
-
Other Amino Acid Transporters: Other systems like the Alanine-Serine-Cysteine (ASC) transporters or sodium-coupled neutral amino acid transporters (SNATs) are present at the BBB, but their affinity for this compound is not well-established.[1][9]
Q3: Why is delivering this compound different from delivering its stereoisomer, L-Asparagine?
The key difference lies in stereospecificity, particularly concerning efflux transporters. The BBB possesses a powerful, Na+-dependent efflux system that actively removes L-aspartic acid (the deamidated form of L-asparagine) from the brain back into the blood.[5][9] This system is mediated by transporters like ASCT2 located on the abluminal (brain-facing) side of the endothelial cells.[9] In contrast, studies have demonstrated that this efflux mechanism is stereospecific and does not significantly transport D-aspartic acid.[5] This suggests that once this compound (or its metabolite D-aspartate) successfully crosses the BBB, it is less likely to be rapidly removed than its L-isomer, which is a significant advantage for achieving therapeutic concentrations.
Q4: What are the most promising strategies to enhance this compound delivery to the brain?
Overcoming the BBB's restrictions often requires advanced delivery strategies. These can be broadly categorized as invasive and non-invasive methods:
-
Carrier-Mediated Delivery: This involves encapsulating this compound in nanocarriers like liposomes or nanoparticles.[10][11] To facilitate transport, these carriers can be surface-modified with ligands that target specific receptors on the BBB endothelial cells, hijacking receptor-mediated transcytosis (RMT) pathways.[10]
-
Chemical Modification (Prodrugs): The this compound molecule can be chemically modified to increase its lipophilicity, potentially enhancing its ability to diffuse across the BBB.[12][13]
-
Transient BBB Disruption: Methods such as focused ultrasound (FUS) in combination with microbubbles or the use of hyperosmotic agents like mannitol can temporarily open the tight junctions between endothelial cells, allowing for increased passage of molecules from the blood into the brain.[12][14]
Q5: How can I measure the concentration of this compound in the brain after in vivo administration?
Accurate quantification is critical for assessing delivery efficiency. The gold-standard method is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) .[15] This technique offers high sensitivity and specificity. Key considerations for this method include:
-
Chiral Separation: A chiral chromatography column is essential to separate this compound from the much more abundant L-Asparagine.[15]
-
Sample Preparation: Brain tissue must be homogenized, and proteins precipitated (e.g., with acetonitrile or trichloroacetic acid) to extract the amino acids.
-
Internal Standards: The use of a stable isotope-labeled this compound internal standard is crucial for accurate quantification.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during in vivo this compound delivery experiments.
Problem: Low or undetectable levels of this compound in the brain post-administration.
Caption: Troubleshooting flowchart for low this compound brain concentration.
Problem: High variability in experimental results between subjects.
-
Possible Cause: Inconsistent administration technique.
-
Solution: Strictly standardize the route of administration (e.g., intravenous vs. intraperitoneal), injection volume, and rate of injection. Ensure all personnel are trained on the same protocol.
-
-
Possible Cause: Biological differences in BBB integrity.
-
Solution: Use age, sex, and weight-matched animals from the same supplier. Consider including a cohort that is administered a BBB integrity marker (e.g., Evans blue or sodium fluorescein) to assess baseline barrier function.
-
-
Possible Cause: Inconsistent sample collection and processing.
-
Solution: Standardize the time between administration and euthanasia. Dissect the exact same brain region(s) for each animal. Immediately flash-freeze tissue to prevent degradation and ensure consistent homogenization and extraction procedures.
-
Section 3: Data & Visualizations
Data Tables
Table 1: Key Amino Acid Transport Systems at the Blood-Brain Barrier
| Transporter System | Key Transporter(s) | Location | Substrates | Na+ Dependence | Potential Role for this compound |
| System L | LAT1 (SLC7A5) | Luminal & Abluminal | Large neutral amino acids (Leucine, Phenylalanine), L-DOPA, D-Serine[1][6][8] | Independent | Primary candidate for influx |
| System y+ | CAT1 (SLC7A1) | Luminal & Abluminal | Cationic amino acids (Lysine, Arginine)[1][16] | Independent | Unlikely |
| System ASC | ASCT2 (SLC1A5) | Primarily Abluminal | Small neutral amino acids (Alanine, Serine, Cysteine), L-Aspartate, L-Glutamate[9][17] | Dependent | Unlikely for influx; key for L-isomer efflux [9] |
| System A | ATA2 (SLC38A2) | Primarily Abluminal | Small neutral amino acids (Alanine, Glycine)[1] | Dependent | Unlikely |
| Excitatory Amino Acid Transporters | EAAT1-3 (SLC1A1-3) | Primarily Abluminal | L-Glutamate, L-Aspartate[1][17] | Dependent | Unlikely for influx; involved in L-isomer efflux |
Table 2: Comparison of Strategies for Enhancing BBB Delivery
| Strategy | Mechanism | Advantages | Disadvantages |
| Nanoparticles / Liposomes [10][11] | Encapsulation of drug; can be targeted to BBB receptors. | Protects drug from degradation; can increase circulation time; targeting improves specificity. | Complex manufacturing; potential immunogenicity; off-target accumulation. |
| Receptor-Mediated Transcytosis (RMT) [10] | Utilizes endogenous transport systems (e.g., transferrin receptor). | Highly specific; efficient transport of cargo. | Transporter saturation can limit capacity; complex design of targeting ligands. |
| Prodrug Approach [13] | Chemical modification to increase lipophilicity. | Relatively simple concept; can improve passive diffusion. | Modification may alter drug efficacy; increased lipophilicity can lead to non-specific binding.[13] |
| Focused Ultrasound (FUS) [12][14] | Localized, transient disruption of tight junctions. | Non-invasive; targeted to specific brain regions; reversible. | Requires specialized equipment; potential for inflammation or off-target effects. |
| Intra-arterial Infusion with Mannitol [12] | Osmotic disruption of the BBB. | Allows high concentration of drug to reach the brain. | Highly invasive; disruption is widespread and not targeted; risk of seizures. |
Diagrams and Workflows
References
- 1. Frontiers | Transport of Amino Acids Across the Blood-Brain Barrier [frontiersin.org]
- 2. benthamscience.com [benthamscience.com]
- 3. Current Strategies for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blood-brain barrier produces significant efflux of L-aspartic acid but not D-aspartic acid: in vivo evidence using the brain efflux index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Characteristics of the large neutral amino acid transport system of bovine brain microvessel endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transport of d-Serine via the Amino Acid Transporter ATB0,+ Expressed in the Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The l-isomer-selective transport of aspartic acid is mediated by ASCT2 at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases [frontiersin.org]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Strategies to Improve Drug Delivery Across the Blood–Brain Barrier for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Transporters for Drug Delivery to the Brain: Can We Do Better? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies to Improve Drug Delivery Across the Blood-Brain Barrier for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Transport of Amino Acids Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting D-Asparagine aggregation in concentrated solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with concentrated D-Asparagine solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy or has visible precipitates. What is the cause?
A1: Cloudiness or precipitation in your this compound solution is likely due to aggregation. This compound, a polar amino acid, can self-associate and form insoluble aggregates, particularly in concentrated solutions.[1][2] This process is influenced by several factors including pH, temperature, ionic strength, and the presence of other solutes.
Q2: How does pH affect the solubility and aggregation of this compound?
A2: The solubility of amino acids like asparagine is highly dependent on pH.[3][4] Minimum solubility is typically observed near the isoelectric point (pI) where the net charge of the molecule is zero, thus reducing repulsive electrostatic forces between molecules and favoring aggregation.[5] For asparagine, the pI is around 5.4. Adjusting the pH away from the pI, either to a more acidic or a more basic range, will increase the net charge on the this compound molecules, thereby increasing their solubility and reducing aggregation.[3]
Q3: What is the role of temperature in this compound aggregation?
A3: Temperature has a significant impact on this compound solubility. Generally, the solubility of asparagine in water increases with higher temperatures.[6] However, elevated temperatures can also accelerate degradation reactions, such as deamidation, which can alter the properties of the molecule and potentially lead to aggregation over time.[7][8] For short-term dissolution, gentle warming can be beneficial, but for long-term storage, lower temperatures are generally recommended to maintain stability.
Q4: Can the type of solvent used influence this compound aggregation?
A4: Yes, the choice of solvent is critical. While this compound is soluble in water, its solubility can be enhanced or reduced in the presence of co-solvents. For instance, the solubility of L-asparagine monohydrate decreases with an increasing proportion of isopropanol in a water-isopropanol mixture.[6] For D-aspartic acid, a structurally similar molecule, solubility is highest in polar aprotic solvents like DMF and DMSO, and lower in alcohols like ethanol and butanol.[9][10]
Q5: Are there any specific laboratory practices to minimize this compound aggregation during solution preparation?
A5: To minimize aggregation, it is recommended to:
-
Start with high-purity this compound.
-
Use a buffer with a pH significantly different from the pI of asparagine (around 5.4).
-
Dissolve this compound in a small amount of an appropriate organic solvent (like DMSO) before adding it to the aqueous buffer, if your experimental design allows.
-
Consider using stabilizing excipients, such as certain sugars or polyols, which can help to reduce aggregation.
-
Prepare concentrated solutions fresh and avoid long-term storage whenever possible.
Troubleshooting Guides
Issue 1: this compound fails to dissolve completely at the desired concentration.
| Possible Cause | Suggested Solution |
| Concentration exceeds solubility limit | Consult the solubility data table below. You may need to work at a lower concentration. |
| Inappropriate pH | Adjust the pH of the solution to be at least 1-2 units away from the isoelectric point of asparagine (~5.4). For example, try a buffer with a pH of 3.4 or 7.4.[3] |
| Low Temperature | Gently warm the solution while stirring. Be cautious not to overheat, as this can cause degradation.[6] |
| Inadequate Mixing | Use a vortex mixer or sonicator to aid dissolution. |
| Incorrect Solvent | For challenging applications, consider preparing a concentrated stock in a polar aprotic solvent like DMSO and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment.[9][10] |
Issue 2: A previously clear this compound solution becomes cloudy or forms a precipitate over time.
| Possible Cause | Suggested Solution |
| Slow Aggregation | This can occur even in seemingly stable solutions. If possible, use the solution immediately after preparation. If storage is necessary, filter the solution through a 0.22 µm filter and store at a low temperature (e.g., 4°C or -20°C). |
| pH Shift | The pH of the solution may have changed over time. Re-measure and adjust the pH if necessary. |
| Deamidation | At neutral or alkaline pH, asparagine can undergo deamidation to form aspartic acid, which has different solubility properties.[11] This process is accelerated at higher temperatures. Store solutions at a lower temperature to minimize this degradation.[8] |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce aggregation. If you need to store the solution frozen, aliquot it into single-use volumes. |
Quantitative Data
Table 1: Solubility of Asparagine Isomers in Water
| Amino Acid | Temperature (°C) | Solubility ( g/100 mL) |
| L-Asparagine | 25 | 2.94 |
Table 2: Mole Fraction Solubility of D-Aspartic Acid in Various Solvents at Different Temperatures
| Temperature (K) | Water | Methanol | Ethanol | DMSO | DMF |
| 288.15 | 0.00068 | 0.00021 | 0.00013 | 0.00497 | 0.00892 |
| 298.15 | 0.00092 | 0.00029 | 0.00018 | 0.00645 | 0.01156 |
| 308.15 | 0.00124 | 0.00040 | 0.00025 | 0.00836 | 0.01491 |
| 318.15 | 0.00166 | 0.00054 | 0.00034 | 0.01083 | 0.01919 |
| 328.15 | 0.00222 | 0.00073 | 0.00046 | 0.01399 | 0.02469 |
Data extracted from a study on D-Aspartic Acid, which is structurally similar to this compound and provides a useful reference for solvent effects.[9][10]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Aqueous this compound Solution
-
Determine the target concentration and volume.
-
Select an appropriate buffer. A buffer with a pH of at least 1-2 units away from the isoelectric point of asparagine (~5.4) is recommended. For example, a phosphate buffer at pH 7.4 or a citrate buffer at pH 3.0.
-
Weigh the required amount of this compound powder.
-
Add a small amount of the buffer to the powder to create a slurry.
-
Gradually add the remaining buffer while stirring continuously. A magnetic stirrer is recommended.
-
If dissolution is slow, gently warm the solution to no more than 40-50°C.
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Adjust the final pH of the solution if necessary.
-
For sterile applications, filter the solution through a 0.22 µm syringe filter.
-
Use the solution immediately or store in aliquots at 4°C for short-term use or -20°C for longer-term storage.
Protocol 2: Quantifying this compound Aggregation using UV-Vis Spectrophotometry
A simple method to monitor aggregation is to measure the turbidity of the solution by monitoring the absorbance at a wavelength where this compound does not absorb, such as 340 nm.
-
Prepare your this compound solution as described in Protocol 1.
-
Take an initial absorbance reading at 340 nm using a spectrophotometer. Use the same buffer as a blank.
-
Store your solution under the desired conditions (e.g., at room temperature, 4°C, or 37°C).
-
At regular time intervals, take further absorbance readings at 340 nm.
-
An increase in absorbance at 340 nm over time indicates an increase in turbidity and therefore, aggregation.
Visualizations
Caption: Factors influencing this compound aggregation.
Caption: Troubleshooting workflow for this compound aggregation.
References
- 1. Asparagine Repeat Peptides: Aggregation Kinetics and Comparison with Glutamine Repeats. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of 'pH' on the rate of asparagine deamidation in polymeric formulations: 'pH'-rate profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Quantifying Low Concentrations of D-Asparagine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for quantifying low concentrations of D-Asparagine.
General Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low concentrations of this compound?
Quantifying low concentrations of this compound presents several analytical challenges. Due to its polar nature, this compound is not inherently volatile, making it unsuitable for direct analysis by gas chromatography (GC) without derivatization.[1] Furthermore, its stereoisomer, L-Asparagine, is often present in much higher concentrations in biological samples, necessitating highly selective methods to differentiate between the two.[2] The low endogenous levels of this compound also demand highly sensitive detection methods.[3]
Q2: Which analytical methods are most suitable for quantifying low concentrations of this compound?
The most common and effective methods for quantifying low concentrations of this compound include High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.[4][5][6] Each method has its own advantages and limitations in terms of sensitivity, selectivity, and sample throughput.
Q3: Why is derivatization often necessary for this compound analysis?
Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For this compound, derivatization is crucial for several reasons:
-
To enable GC analysis: By converting the non-volatile this compound into a more volatile derivative.[1]
-
To improve chromatographic separation: By altering its polarity and hydrophobicity, leading to better resolution from other sample components.[7]
-
To enhance detection sensitivity: By introducing a fluorescent or UV-active group, the molecule can be detected at much lower concentrations.[7]
Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for both primary and secondary amines.[8]
Method Comparison
| Method | Principle | Typical Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| HPLC-FLD | Separation of derivatized amino acids on a column followed by fluorescence detection. | pmol to fmol range | High sensitivity and selectivity, well-established methods. | Requires derivatization, can have longer run times. |
| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection.[9] | Low pmol range | High specificity due to mass detection, can provide structural information. | Requires derivatization to increase volatility, potential for sample degradation at high temperatures.[1] |
| Enzymatic Assay | Use of a specific enzyme (e.g., D-amino acid oxidase) to catalyze a reaction that produces a detectable signal (colorimetric or fluorometric).[6] | µM range | High specificity for D-amino acids, can be high-throughput. | May have lower sensitivity than chromatographic methods, potential for interference from other sample components. |
HPLC Method Troubleshooting Guide
Q: I am not seeing any peaks in my HPLC chromatogram. What should I do?
A: There are several potential reasons for the absence of peaks:
-
Check the detector: Ensure the detector lamp is on and that the correct excitation and emission wavelengths are set for your fluorescent derivative.
-
Verify the injection: Make sure the autosampler is functioning correctly and that the sample is being injected onto the column. Check for any blockages in the syringe or sample loop.
-
Confirm derivatization: Ensure that the derivatization reaction has worked. Prepare a fresh derivatization reagent and a known standard to test the reaction. The pH of the reaction buffer is critical for successful derivatization.
-
Mobile phase issues: Check the composition of your mobile phase and ensure all components are miscible and properly degassed.[3]
-
System leaks: Inspect all fittings for any signs of leaks, which can lead to a loss of pressure and prevent the mobile phase from reaching the detector.
Q: My peaks are tailing or fronting. How can I improve the peak shape?
A: Poor peak shape is often related to column or mobile phase issues:
-
Column contamination: The column may be contaminated with strongly retained substances. Try flushing the column with a strong solvent.[4] If the problem persists, the column may need to be replaced.
-
Incorrect mobile phase pH: The pH of the mobile phase can significantly affect the ionization state of the analyte and its interaction with the stationary phase. Ensure the pH is optimized for your separation.[6]
-
Column overloading: Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.[4]
-
Active sites on the column: Exposed silanol groups on the column can interact with the analyte, causing tailing. Using a different column or an appropriate mobile phase additive can help.[6]
GC-MS Method Troubleshooting Guide
Q: I am observing ghost peaks or carryover in my GC-MS analysis. What is the cause?
A: Ghost peaks are typically caused by contamination in the system:
-
Injector contamination: The injector liner can become contaminated with non-volatile sample components. Regularly clean or replace the liner.[10]
-
Column contamination: The front end of the column can accumulate contaminants. Trimming a small portion of the column inlet can often resolve this issue.[10]
-
Sample carryover: If a high-concentration sample was previously run, it can lead to carryover in subsequent injections. Run several blank injections to flush the system.
Q: My results are not reproducible. What are the potential sources of variability?
A: Lack of reproducibility can stem from several factors:
-
Inconsistent derivatization: The derivatization reaction must be consistent for all samples and standards. Ensure precise timing, temperature, and reagent volumes.
-
Variable injection volume: Autosamplers generally provide better precision than manual injections. Ensure the syringe is functioning correctly and there are no air bubbles.
-
Leaks in the system: A leak in the carrier gas line can lead to fluctuating flow rates and retention times. Perform a leak check of the system.[10]
-
Temperature fluctuations: Inconsistent oven temperature programming can affect retention times. Verify that the GC oven is maintaining the set temperature profile.[11]
Enzymatic Assay Troubleshooting Guide
Q: The signal from my enzymatic assay is very low or absent. What could be the problem?
A: Low signal in an enzymatic assay can be due to several factors:
-
Inactive enzyme: Ensure the enzyme has been stored correctly and has not expired. Prepare fresh enzyme solutions for each experiment.[5]
-
Incorrect buffer conditions: Enzyme activity is highly dependent on pH and temperature. Verify that the assay buffer has the correct pH and that the incubation is performed at the optimal temperature.[5]
-
Presence of inhibitors: Some components in your sample may inhibit the enzyme. You can test for this by spiking a known amount of this compound into your sample and measuring the recovery.
-
Substrate concentration: Ensure that the substrate concentration is not limiting the reaction rate.
Q: I am seeing high background signal in my enzymatic assay. How can I reduce it?
A: High background can obscure the signal from your sample:
-
Sample matrix effects: Other components in the sample may react with the detection reagents. Running a sample blank (without the enzyme) can help to determine the contribution of the sample matrix to the background signal.[12]
-
Reagent contamination: Ensure that all reagents and buffers are free from contamination.
-
Non-specific reactions: The probe or other detection reagents may be unstable or reacting non-specifically. Prepare fresh reagents and protect them from light if they are light-sensitive.
Experimental Protocols
HPLC-FLD Protocol for this compound Quantification
This protocol is a general guideline and may require optimization for specific sample types and instrumentation.
-
Sample Preparation:
-
Homogenize tissue samples in 0.3 N perchloric acid (PCA).
-
Centrifuge the homogenate at 13,000 rpm for 15-20 minutes at 4°C.
-
Collect the supernatant and dilute it with deionized water before derivatization.
-
-
Derivatization (Pre-column with OPA/NAC):
-
Prepare a fresh OPA/N-acetyl-L-cysteine (NAC) derivatization reagent.
-
In an autosampler vial, mix 20 µL of the sample or standard with 20 µL of the working OPA/NAC reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[13]
-
Mobile Phase A: 50 mM sodium phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, increasing linearly to elute the derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detection: Excitation at 340 nm and emission at 450 nm.[1]
-
GC-MS Protocol for this compound Quantification
This protocol is a general guideline and requires careful optimization.
-
Sample Preparation and Derivatization:
-
Dry the sample extract under a stream of nitrogen.
-
Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.
-
Heat the mixture at 100°C for 4 hours to form the TBDMS derivatives.
-
Neutralize the sample with sodium bicarbonate before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[14]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[14]
-
Injector Temperature: 250°C, splitless injection.[14]
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 4°C/min to 280°C and hold for 15 minutes.[14]
-
MS Conditions: Electron impact (EI) ionization at 70 eV. Scan a mass range appropriate for the expected TBDMS derivatives of this compound.
-
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: D-Aspartate signaling via the NMDA receptor in neurosteroidogenesis.[15][16]
References
- 1. academic.oup.com [academic.oup.com]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. shimadzu.co.uk [shimadzu.co.uk]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Amino acid analysis by HPLC with FLD detector protocol v1 [protocols.io]
- 14. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Improving the efficiency of solid-phase synthesis with D-Asparagine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on improving the efficiency of solid-phase peptide synthesis (SPPS) when incorporating D-Asparagine (D-Asn). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the challenges associated with this amino acid.
Troubleshooting Guides
This guide addresses common issues encountered during the incorporation of this compound in SPPS, presented in a question-and-answer format.
Question 1: I am observing a significant impurity with a mass of -18 Da from the expected peptide mass after incorporating this compound. What is the likely cause and how can I prevent it?
Answer: This mass loss of 18 Da is characteristic of the dehydration of the this compound side-chain amide to a nitrile, forming a β-cyano-alanine residue. This side reaction is particularly common when using carbodiimide-based coupling reagents like DCC or DIC with unprotected this compound.[1][2][3]
Probable Cause:
-
Use of unprotected Fmoc-D-Asn-OH: The side-chain amide is susceptible to dehydration during the carboxyl activation step.[1][2]
-
Activation with carbodiimides: Reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are known to promote this side reaction.[1][3]
Recommended Solutions:
-
Utilize a side-chain protecting group: The most effective way to prevent nitrile formation is to use a protected this compound derivative. Fmoc-D-Asn(Trt)-OH is the standard and highly recommended building block. The bulky trityl (Trt) group sterically shields the side-chain amide, preventing dehydration.[1][4]
-
Choose an alternative coupling reagent: If using unprotected Fmoc-D-Asn-OH is unavoidable, switch to a non-carbodiimide coupling reagent. Uranyl-based reagents like HBTU, HATU, or phosphonium-based reagents like PyBOP have been shown to minimize this side reaction.[1][3]
Question 2: My peptide synthesis is resulting in low overall yield and purity after the incorporation of this compound.
Answer: Low yield and purity when incorporating this compound often stem from the poor solubility of the unprotected amino acid derivative and the occurrence of side reactions.[1][4]
Probable Cause(s):
-
Poor solubility of Fmoc-D-Asn-OH: The unprotected form has low solubility in common SPPS solvents like DMF, leading to incomplete coupling reactions.[4][5]
-
Side reactions: Dehydration to nitrile and aspartimide formation contribute to a heterogeneous mixture of products, complicating purification and reducing the yield of the target peptide.[1][6]
Recommended Solution:
-
Use Fmoc-D-Asn(Trt)-OH: The trityl protecting group significantly enhances the solubility of the this compound derivative in organic solvents, facilitating more efficient and complete coupling.[4] This, in turn, prevents the primary side reactions, leading to a purer crude product and a higher overall yield.[1][7]
Question 3: I have detected a diastereomeric impurity (L-Asparagine) in my peptide that was synthesized using this compound. What is causing this racemization?
Answer: The formation of an L-Asparagine diastereomer from this compound is a result of racemization occurring via an aspartimide intermediate.[6]
Probable Cause:
-
Aspartimide Formation: During the basic conditions of the Fmoc-deprotection step (using piperidine), the peptide backbone nitrogen can attack the side-chain amide of the this compound residue, forming a cyclic succinimide intermediate known as an aspartimide. This intermediate is prone to epimerization at the alpha-carbon. Subsequent hydrolysis of the aspartimide ring can yield a mixture of D- and L-aspartyl peptides, as well as β-aspartyl peptides.[6]
-
Peptide Sequence: Certain amino acid sequences are more susceptible to aspartimide formation. Residues C-terminal to the this compound, such as Glycine, Serine, and Alanine, are known to increase the rate of this side reaction.[6]
Recommended Solutions:
-
Use a bulky side-chain protecting group: Fmoc-D-Asn(Trt)-OH is highly effective in sterically hindering the formation of the aspartimide intermediate.[7]
-
Optimize Fmoc deprotection: While not always completely effective, reducing the time and temperature of the piperidine treatment can help minimize aspartimide formation. However, this must be balanced with ensuring complete Fmoc removal.
-
Consider alternative coupling reagents: For the amino acid following this compound, using a less activating coupling reagent might slightly reduce the risk, although side-chain protection is the most robust solution.
Frequently Asked Questions (FAQs)
Q1: Why is side-chain protection so critical for this compound in SPPS? A1: Side-chain protection is crucial for several reasons. Firstly, it prevents the dehydration of the side-chain amide to a nitrile, a common side reaction with unprotected asparagine.[1][2] Secondly, it significantly improves the solubility of the Fmoc-amino acid derivative in standard SPPS solvents, leading to more efficient coupling.[4] Lastly, bulky protecting groups like Trityl (Trt) sterically hinder the formation of aspartimide intermediates, which can lead to racemization and the formation of impurities.[6][7]
Q2: What are the most common side-chain protecting groups for this compound and how do they compare? A2: The most commonly used side-chain protecting group for this compound in Fmoc-based SPPS is the Trityl (Trt) group. Other groups like 2,4,6-Trimethoxybenzyl (Tmob) and 4-Methoxytrityl (Mmt) are also used.[4] While all effectively prevent side-chain dehydration, the Trt group is widely regarded as a robust and reliable option that provides a good balance of stability and ease of cleavage.[4] Tmob can sometimes lead to alkylation of Tryptophan residues, and Mmt offers milder deprotection conditions which can be advantageous for sensitive sequences.[4]
Q3: Can I use the same protocols for Fmoc-D-Asn(Trt)-OH as for other protected amino acids? A3: Yes, the coupling and deprotection cycles for Fmoc-D-Asn(Trt)-OH are generally the same as for other standard Fmoc-protected amino acids.[1] It is compatible with common coupling reagents like HATU, HBTU, and DIC/Oxyma.[1][6] The final cleavage and deprotection are also achieved using standard TFA-based cocktails.[7]
Q4: Are there any specific considerations for the cleavage and deprotection of peptides containing D-Asn(Trt)? A4: The Trt group is acid-labile and is efficiently removed during the final TFA cleavage step.[4] A standard cleavage cocktail, such as TFA/TIS/water (95:2.5:2.5), is usually sufficient. The cleavage time for the Trt group can sometimes be slower, especially if the D-Asn(Trt) residue is at the N-terminus.[4] It is good practice to perform a small-scale trial cleavage to optimize the reaction time. During cleavage, the resin may turn a deep yellow color due to the formation of the trityl cation, which is normal.[8]
Data Presentation
Table 1: Comparison of Outcomes with Unprotected vs. Trt-Protected this compound
| Feature | Fmoc-D-Asn-OH (Unprotected) | Fmoc-D-Asn(Trt)-OH (Protected) | Reference(s) |
| Solubility in DMF | Poor, can lead to precipitation | Excellent | [4][5] |
| Risk of Nitrile Formation | High, especially with carbodiimides | Negligible | [1][2] |
| Risk of Aspartimide Formation | Moderate to High (sequence dependent) | Significantly Reduced | [6][7] |
| Expected Crude Peptide Purity | Low to Moderate | High | [1][7] |
| Overall Peptide Yield | Lower | Higher | [1][7] |
Table 2: Recommended Coupling Reagents for Fmoc-D-Asn(Trt)-OH
| Coupling Reagent | Additive | Base | Key Advantages | Reference(s) |
| HATU | (Internal) | DIPEA | High coupling efficiency, low racemization | [1] |
| HBTU | HOBt | DIPEA | Efficient and widely used | [1][3] |
| DIC | OxymaPure | (None) | Cost-effective, minimizes side reactions when used with Oxyma | [6] |
| PyBOP | (None) | DIPEA | Avoids formation of carcinogenic byproducts associated with BOP | [9] |
Experimental Protocols
Protocol 1: Manual Coupling of Fmoc-D-Asn(Trt)-OH
This protocol describes a standard manual coupling procedure for incorporating a D-Asn(Trt) residue into a growing peptide chain on a solid support.
Materials:
-
Fmoc-D-Asn(Trt)-OH
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: If starting a new synthesis, swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[1][6]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove all traces of piperidine.[6]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Asn(Trt)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.[1]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[1] If the test is positive, the coupling can be extended or a second coupling can be performed.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.[1]
Protocol 2: Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the Trt group from this compound.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.[7]
-
Cleavage: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[10]
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow color.[8]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether (approximately 10 times the volume of the filtrate).[7]
-
Isolation and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.[1]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.[1]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimization of Cell Culture Media for D-Asparagine Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of D-Asparagine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in cell culture media?
A1: The primary cause of this compound instability in aqueous solutions like cell culture media is a non-enzymatic chemical reaction called deamidation.[1] This reaction involves the removal of the amide group from the side chain of this compound.
Q2: What are the degradation products of this compound deamidation?
A2: Deamidation of this compound proceeds through a cyclic succinimide intermediate, which then hydrolyzes to form D-aspartic acid and D-isoaspartic acid.[2] This process also releases ammonia into the cell culture medium.[1]
Q3: What factors influence the rate of this compound deamidation?
A3: The rate of deamidation is significantly influenced by several factors:
-
pH: The reaction is pH-dependent, with increased rates observed at neutral to basic pH.[3][4]
-
Temperature: Higher temperatures accelerate the rate of deamidation.[4] Storing media at lower temperatures (e.g., 4°C) can help slow down this process.
-
Buffer Composition: The type of buffer used in the media can also affect the rate of deamidation.[4]
-
Amino Acid Sequence (if in a peptide): The amino acid adjacent to the asparagine residue can influence the deamidation rate.
Q4: What are the potential consequences of this compound degradation in my cell culture experiments?
A4: The degradation of this compound can have several negative impacts on cell culture experiments:
-
Ammonia Accumulation: The release of ammonia can be toxic to cells, inhibiting growth and affecting cellular metabolism.[5][6] In some cases, it can also alter protein glycosylation.[5]
-
Alteration of Media Composition: The depletion of this compound and the appearance of its degradation products change the defined composition of the culture medium, which can affect experimental reproducibility.
-
Biological Effects of Degradation Products: D-aspartic acid is a known signaling molecule, particularly in the nervous and endocrine systems, and its unintended presence could lead to off-target effects in sensitive cell types.[7][8] The impact of D-isoaspartic acid on cell culture is less understood but is generally considered a form of protein damage.
Q5: How can I minimize this compound degradation in my cell culture medium?
A5: To minimize this compound degradation, consider the following strategies:
-
Prepare Fresh Media: Whenever possible, prepare cell culture media containing this compound fresh before use.
-
Optimize Storage Conditions: If media must be stored, filter-sterilize and store it at 4°C for short periods. For longer-term storage, consider preparing basal media without this compound and adding it as a sterile supplement just before use.
-
pH Control: Maintain the pH of the cell culture medium within the optimal range for your specific cell line, avoiding prolonged exposure to alkaline conditions.
-
Use of Stable Dipeptides: While not yet commercially available for this compound, the use of dipeptides to stabilize labile amino acids like L-glutamine is a common strategy.[9] A similar approach could theoretically be applied to this compound.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results over time with the same batch of media. | This compound degradation leading to changes in media composition and accumulation of byproducts. | 1. Quantify this compound: Analyze the concentration of this compound and its degradation products in fresh versus aged media using a suitable analytical method like LC-MS/MS. 2. Prepare Fresh Media: Repeat the experiment with freshly prepared media to see if consistency is restored. 3. Assess Ammonia Levels: Measure the ammonia concentration in your culture supernatant. High levels may indicate significant deamidation. |
| Reduced cell growth or viability in cultures supplemented with this compound. | Accumulation of toxic ammonia from this compound deamidation. | 1. Measure Ammonia: Quantify the ammonia concentration in your cell culture supernatant. 2. Optimize this compound Concentration: Titrate the concentration of this compound to find the lowest effective dose to minimize ammonia buildup. 3. Media Exchange: Implement a media feeding or exchange strategy to remove accumulated ammonia. |
| Unexpected phenotypic changes or signaling pathway activation. | The degradation product D-aspartic acid may be acting as a signaling molecule in your cell system. | 1. Literature Review: Research the known signaling roles of D-aspartate in your cell type of interest. D-aspartate is known to be an agonist for the NMDA receptor in neuronal cells and can influence steroidogenesis.[10][11] 2. Test Degradation Products: Directly test the effect of D-aspartic acid on your cells to see if it recapitulates the observed phenotype. |
| Appearance of unknown peaks in HPLC or LC-MS analysis of the cell culture medium. | These could be the degradation products of this compound (D-aspartic acid, D-isoaspartic acid). | 1. Mass Spectrometry Analysis: Use mass spectrometry to determine the mass-to-charge ratio of the unknown peaks and compare them to the expected masses of the degradation products. 2. Use Analytical Standards: Run analytical standards of this compound, D-aspartic acid, and D-isoaspartic acid to confirm the identity of the peaks by retention time. |
Experimental Protocols
Protocol 1: Quantification of this compound and its Degradation Products using LC-MS/MS
This protocol provides a general framework for the analysis of this compound and its primary degradation products, D-aspartic acid and D-isoaspartic acid, in cell culture media.
1. Sample Preparation:
- Collect a sample of the cell culture medium.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cells and debris.
- Perform a protein precipitation step by adding a 3-fold volume of ice-cold acetonitrile or methanol containing an internal standard (e.g., a stable isotope-labeled version of the analytes).
- Vortex and incubate at -20°C for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the sample in a suitable mobile phase for injection.
2. LC-MS/MS Analysis:
- Chromatography: Use a chiral chromatography column (e.g., a CROWNPAK CR-I(+) or CR-I(-)) to separate the D- and L-isomers.[12] A HILIC column can also be effective for separating the parent compound from its more polar degradation products.[13]
- Mobile Phase: A typical mobile phase would consist of an aqueous component with a pH-adjusting additive (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile). A gradient elution is often necessary.
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify this compound, D-aspartic acid, and D-isoaspartic acid.
Table 1: Example MRM Transitions for this compound and its Degradation Products
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 133.1 | 74.0, 87.0 |
| D-Aspartic Acid | 134.1 | 74.0, 90.0 |
| D-Isoaspartic Acid | 134.1 | 74.0, 90.0 |
Note: Specific MRM transitions should be optimized for the instrument being used.
Protocol 2: Assessing this compound Stability in Cell Culture Media
This protocol describes an experiment to determine the stability of this compound under typical cell culture conditions.
1. Experimental Setup:
- Prepare a fresh solution of your cell culture medium supplemented with a known concentration of this compound.
- Aliquot the medium into sterile tubes.
- Incubate the tubes under different conditions you wish to test (e.g., 37°C in a CO2 incubator, 4°C, room temperature).
- Include a control set of aliquots stored at -80°C, where degradation is minimal.
2. Time-Course Analysis:
- At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.
- Immediately process the samples for LC-MS/MS analysis as described in Protocol 1.
3. Data Analysis:
- Quantify the concentration of this compound, D-aspartic acid, and D-isoaspartic acid at each time point for each condition.
- Plot the concentration of this compound over time to determine its degradation rate.
- Plot the appearance of the degradation products over time.
Visualizations
Caption: Degradation pathway of this compound in cell culture media.
Caption: Workflow for assessing this compound stability.
References
- 1. L-Asparagine in Cell Culture [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asparagine deamidation: pH-dependent mechanism from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asparagine deamidation dependence on buffer type, pH, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ammonia on CHO cell growth, erythropoietin production, and glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Biochemistry of D-aspartate in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 13. halocolumns.com [halocolumns.com]
Strategies to improve the reproducibility of D-Asparagine measurements
Welcome to the technical support center for D-Asparagine measurement. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the reproducibility and accuracy of this compound quantification. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The most common methods for quantifying this compound include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays. HPLC and LC-MS/MS are often preferred for their high sensitivity and ability to separate this compound from its L-enantiomer, which is crucial as D-amino acids are often present in much lower concentrations than their L-counterparts in biological samples.[1][2] Enzymatic assays offer a simpler and often faster alternative, but may have limitations in sensitivity and specificity.[3][4]
Q2: Why is chiral derivatization necessary for HPLC and LC-MS/MS analysis of this compound?
A2: this compound and L-Asparagine are enantiomers, meaning they have the same chemical formula and physical properties but are mirror images of each other. Standard reversed-phase HPLC columns cannot separate enantiomers. Chiral derivatization involves reacting the amino acids with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[5] This allows for the accurate quantification of this compound in the presence of the more abundant L-Asparagine.
Q3: What are the main sources of variability in this compound measurements?
A3: Variability in this compound measurements can arise from several sources, including:
-
Sample Preparation: Inconsistent sample handling, incomplete protein removal, and degradation of asparagine during storage or processing can all introduce errors.[6]
-
Derivatization Reaction: Incomplete or variable derivatization reactions can lead to inaccurate quantification. Factors such as pH, temperature, and reagent concentration must be carefully controlled.[5][6]
-
Matrix Effects: In LC-MS/MS, components of the biological matrix (e.g., salts, lipids) can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[7][8][9][10]
-
Chromatographic Conditions: Fluctuations in mobile phase composition, flow rate, and column temperature can affect retention times and peak shapes, impacting reproducibility.[11][12]
-
Instrument Performance: Variations in detector response and instrument calibration can also contribute to variability.
Q4: How can I minimize the deamidation of asparagine during sample preparation?
A4: Asparagine can undergo spontaneous, non-enzymatic deamidation to form aspartic acid, which can interfere with the analysis. To minimize this, it is crucial to:
-
Work with samples on ice whenever possible.
-
Use appropriate pH conditions, as deamidation is pH-dependent.
-
Process samples promptly after collection.
-
If storage is necessary, freeze samples at -70°C or lower.[13]
Troubleshooting Guides
HPLC & LC-MS/MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Splitting, Tailing, or Fronting) | 1. Column Contamination or Degradation: The column frit may be blocked, or the stationary phase may be contaminated or have developed a void.[11][14] 2. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analyte or column. 3. Sample Solvent Mismatch: The solvent in which the sample is dissolved may be too different from the mobile phase, causing peak distortion upon injection.[11] 4. Co-elution: Another compound may be eluting at a very similar retention time. | 1. Column Maintenance: Reverse flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[14] 2. Optimize Mobile Phase: Adjust the pH and organic solvent concentration of the mobile phase. Ensure the mobile phase is properly degassed. 3. Adjust Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. 4. Modify Separation Conditions: Adjust the gradient, temperature, or try a different column chemistry to improve resolution. |
| Low Signal Intensity or Poor Sensitivity | 1. Incomplete Derivatization: The derivatization reaction may not have gone to completion.[15] 2. Matrix Effects (LC-MS/MS): Ion suppression due to co-eluting matrix components.[7][8][9][10] 3. Suboptimal MS Parameters: The ionization source and collision energy may not be optimized for the derivatized analyte. 4. Sample Degradation: The analyte may have degraded during sample preparation or storage. | 1. Optimize Derivatization: Ensure the correct pH, temperature, and a sufficient molar excess of the derivatization reagent are used.[5][6][15] 2. Improve Sample Cleanup: Use a more effective protein precipitation method or solid-phase extraction (SPE) to remove interfering matrix components.[8] Dilute the sample if possible. 3. Optimize MS Settings: Perform a compound optimization to determine the best ionization and fragmentation parameters. 4. Review Sample Handling: Ensure proper storage and handling procedures are followed to maintain analyte stability. |
| Poor Reproducibility (High CV%) | 1. Inconsistent Sample Preparation: Variations in sample volume, reagent addition, or incubation times. 2. Unstable Derivatization: The derivatized product may be unstable. 3. Fluctuating Instrument Conditions: Variations in temperature, flow rate, or detector response. 4. Autosampler Issues: Inconsistent injection volumes. | 1. Standardize Protocols: Use calibrated pipettes and automated liquid handlers if possible. Follow a strict, standardized protocol for all samples. 2. Assess Derivative Stability: Analyze derivatized samples at different time points to check for degradation.[6] 3. System Suitability Tests: Run system suitability tests before each batch of samples to ensure the instrument is performing consistently. 4. Autosampler Maintenance: Regularly maintain and calibrate the autosampler. |
Enzymatic Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Background Signal | 1. Endogenous Interfering Substances: The sample may contain substances that react with the detection reagents. 2. Contaminated Reagents: Reagents may be contaminated with the product of the enzymatic reaction. | 1. Run Sample Blanks: For each sample, run a parallel reaction without the enzyme to measure and subtract the background signal. 2. Use Fresh Reagents: Prepare fresh reagents and use high-purity water. |
| Low Signal or No Activity Detected | 1. Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. 2. Presence of Enzyme Inhibitors: The sample may contain substances that inhibit the enzyme. 3. Incorrect Assay Conditions: The pH, temperature, or substrate concentration may not be optimal for the enzyme. | 1. Check Enzyme Activity: Run a positive control with a known amount of this compound to verify enzyme activity. 2. Sample Dilution/Cleanup: Dilute the sample to reduce the concentration of potential inhibitors. Perform a sample cleanup step if necessary. 3. Optimize Assay Conditions: Consult the enzyme's technical datasheet for optimal pH, temperature, and substrate concentration. |
Comparative Data on Analytical Methods
The following table summarizes the performance characteristics of different methods for D-amino acid analysis. Note that the exact values can vary depending on the specific instrument, column, and experimental conditions.
| Parameter | HPLC with Chiral Derivatization | LC-MS/MS with Chiral Derivatization | Enzymatic Assay |
| Limit of Detection (LOD) | 0.2 - 1 µM[3] | 0.46 - 0.54 pg/µL[16] | ~5 µM |
| Limit of Quantification (LOQ) | 1.41 - 1.64 pg/µL[16] | Varies, can be in the low µM range | |
| Intra-assay Precision (CV%) | < 10% | 3.29% - 11.73%[17] | < 10%[18][19] |
| Inter-assay Precision (CV%) | < 15% | 5.04% - 12.48%[17] | < 15%[18][19] |
| Accuracy/Recovery | 97.08% - 102.44%[20] | 92.1% - 108.2%[17] | Generally within ±15% of the expected value |
Detailed Experimental Protocols
Protocol 1: Sample Deproteinization using Perchloric Acid (PCA)
This protocol is suitable for preparing biological samples such as serum, plasma, or tissue homogenates for this compound analysis.[13][21][22]
Materials:
-
Ice-cold 4 M Perchloric Acid (PCA)
-
Ice-cold 2 M Potassium Hydroxide (KOH)
-
Microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
Place the sample on ice.
-
Add ice-cold 4 M PCA to the sample to a final concentration of 1 M. For example, add 100 µL of 4 M PCA to 300 µL of sample.
-
Vortex briefly to ensure thorough mixing.
-
Incubate the mixture on ice for 5-15 minutes to allow for protein precipitation.[13][21][23]
-
Carefully collect the supernatant and transfer it to a new pre-chilled tube.
-
Neutralize the supernatant by adding ice-cold 2 M KOH. A common approach is to add a volume of 2 M KOH that is 34% of the supernatant volume.[13][22]
-
Vortex briefly. Be aware that CO2 gas may be evolved.
-
Check the pH of the sample using pH paper to ensure it is between 6.5 and 8.0. Adjust with small volumes of 0.1 M KOH or PCA if necessary.[13]
-
Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the precipitated potassium perchlorate.[13]
-
Collect the supernatant, which is now deproteinized and ready for derivatization or direct analysis.
Protocol 2: Chiral Derivatization with Marfey's Reagent (FDAA)
This protocol describes the derivatization of amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), also known as Marfey's reagent, for subsequent HPLC or LC-MS/MS analysis.
Materials:
-
1% (w/v) L-FDAA in acetone
-
1 M Sodium Bicarbonate (NaHCO3)
-
2 M Hydrochloric Acid (HCl)
-
Water bath or heating block
Procedure:
-
To a 100 µL aliquot of the deproteinized sample or amino acid standard, add 100 µL of 1 M NaHCO3.
-
Add 200 µL of the 1% L-FDAA solution in acetone.
-
Vortex the mixture and incubate at 40°C for 1 hour in a water bath, with occasional shaking.
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 100 µL of 2 M HCl.
-
The derivatized sample is now ready for dilution with the mobile phase and injection into the HPLC or LC-MS/MS system.
Visualizations
Experimental Workflow for this compound Measurement
Caption: General workflow for this compound quantification.
Logical Diagram for Troubleshooting Poor Reproducibility
Caption: Troubleshooting poor reproducibility in this compound measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new strategy for the selective determination of D-amino acids: enzymatic and chemical modifications for pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct liquid chromatography tandem mass spectrometry analysis of amino acids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing Amino Acid Derivatization in Food Matrices | MDPI [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
- 16. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. salimetrics.com [salimetrics.com]
- 19. researchgate.net [researchgate.net]
- 20. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
- 22. PCA Deproteinization protocol | Abcam [abcam.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Neuroactivity of D-Aspartic Acid and D-Asparagine
For researchers, scientists, and drug development professionals, understanding the nuanced roles of endogenous molecules in the central nervous system is paramount. This guide provides a detailed comparison of the neuroactive properties of D-Aspartic acid and D-Asparagine, drawing upon available experimental data to elucidate their distinct functions.
While both are D-amino acids found in the nervous system, the extent of scientific inquiry into their neuroactivity is vastly different. D-Aspartic acid has been the subject of extensive research, revealing its significant role as a neuromodulator. In stark contrast, the direct neuroactive properties of this compound remain largely unexplored, with current knowledge primarily centered on its metabolic functions.
D-Aspartic Acid: A Potent Endogenous NMDA Receptor Agonist
D-Aspartic acid (D-Asp) is a well-established excitatory neuromodulator that plays a crucial role in synaptic plasticity and learning and memory.[1][2][3] Its primary mechanism of action is through the direct activation of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[1][4][5][6]
Receptor Binding and Activation
D-Aspartic acid acts as an endogenous agonist at the glutamate binding site of the NMDA receptor.[4][5] Electrophysiological studies have demonstrated that the application of D-Aspartic acid to neurons induces inward currents that are blocked by NMDA receptor antagonists, confirming its direct agonistic activity.[4][5] Beyond the NMDA receptor, some evidence suggests that D-Aspartic acid can also interact with other glutamate receptors, including AMPA and metabotropic glutamate receptors, although these interactions are less characterized.[5][7][8]
Quantitative Data on D-Aspartic Acid Neuroactivity
| Parameter | Value | Brain Region/Model | Reference |
| NMDA Receptor Binding | |||
| IC50 (vs L-[3H]glutamate) | 9.8 µM | Rat cerebral cortex | --INVALID-LINK-- |
| Effect on Synaptic Plasticity | |||
| Long-Term Potentiation (LTP) | Enhancement | Mouse Hippocampus | [1] |
| Behavioral Effects | |||
| Learning and Memory | Improvement | Rats (Morris Water Maze) | [2] |
Signaling Pathways and Experimental Workflow
The signaling cascade initiated by D-Aspartic acid binding to the NMDA receptor is central to its role in synaptic plasticity. The following diagrams illustrate this pathway and a typical experimental workflow for its investigation.
This compound: An Enigma in Neuroactivity
In contrast to D-Aspartic acid, there is a significant lack of published research on the direct neuroactive properties of this compound. While it is known to be a non-essential amino acid involved in the metabolic control of nerve and brain tissue, its role as a direct signaling molecule in neurotransmission is not established.[9]
Known Roles in the Nervous System
-
Metabolic Control: this compound is involved in cellular metabolic functions within the nervous system.[9]
-
Brain Development: Proper synthesis of asparagine (the L-form is predominant and generally implied unless specified) is crucial for normal brain development and function.[10] Mutations in the asparagine synthetase gene can lead to severe neurological deficits.[10][11]
-
Precursor to Neurotransmitters: Asparagine can serve as a precursor for the synthesis of the neurotransmitter glutamate, suggesting an indirect role in neurotransmission.[12]
Lack of Direct Neuroactivity Data
Currently, there is no significant body of evidence to suggest that this compound binds to and activates neurotransmitter receptors in a manner similar to D-Aspartic acid. Searches for its binding affinities to receptors like NMDA and AMPA, or its effects on synaptic plasticity and behavior, do not yield specific experimental data. This represents a substantial knowledge gap in the field of D-amino acid neurobiology.
The following diagram illustrates the current disparity in our understanding of the neuroactivity of these two molecules.
References
- 1. Increased D-aspartate brain content rescues hippocampal age-related synaptic plasticity deterioration of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. D-Amino acids in brain neurotransmission and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. naturalnewsblogs.com [naturalnewsblogs.com]
- 11. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of asparagine, glutamine and insulin on cerebral amino acid neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Serine vs. D-Aspartate: A Comparative Guide to their Roles as NMDA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of D-Serine and D-Aspartate as modulators of the N-methyl-D-aspartate (NMDA) receptor. While both are endogenous D-amino acids found in the central nervous system, they play distinct roles in NMDA receptor activation. D-Serine acts as a co-agonist at the glycine binding site on the GluN1 subunit, a prerequisite for receptor activation by glutamate. In contrast, D-Aspartate functions as an agonist at the glutamate binding site on the GluN2 subunit. This guide will objectively compare their performance based on experimental data, provide detailed experimental methodologies, and visualize key pathways. Notably, D-Asparagine is not considered a significant co-agonist for the NMDA receptor and is therefore not included in this comparison.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities and potencies of D-Serine and D-Aspartate at the NMDA receptor, based on data from various experimental systems. It is important to note that these values can vary depending on the specific NMDA receptor subunit composition and the experimental preparation used.
Table 1: Binding Affinity (Ki) of D-Serine and D-Aspartate for NMDA Receptor Subunits
| Compound | Binding Site | Receptor Subunit | Ki (nM) | Test System |
| D-Serine | Glycine Site (GluN1) | Native (rat brain) | 116 | [3H]DCKA displacement |
| Recombinant GluN1/GluN2A | ~1000 | Functional antagonism | ||
| D-Aspartate | Glutamate Site (GluN2) | Native (rat cortex) | 120 (KD) | [3H]L-glutamate binding[1] |
| Recombinant GluN1/GluN2A | 1670 | Functional antagonism[2] |
Table 2: Potency (EC50) of D-Serine and D-Aspartate in Activating NMDA Receptors
| Compound | Function | Receptor Subunit | EC50 (µM) | Test System |
| D-Serine | Co-agonist | Native (cultured neurons) | ~0.1 | Electrophysiology |
| Recombinant GluN1/GluN2A | 1-3 | Electrophysiology[3] | ||
| D-Aspartate | Agonist | Native (cultured neurons) | ~10 | Electrophysiology |
| Recombinant GluN1/GluN2B | 170 | Ca2+ influx assay[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Whole-Cell Patch-Clamp Electrophysiology for Measuring NMDA Receptor Currents
This protocol is adapted from methods used to study NMDA receptor currents in cultured neurons or brain slices.[5][6][7]
1. Preparation of Neurons or Brain Slices:
-
For cultured neurons, plate primary neurons on coverslips and maintain in appropriate culture medium.
-
For brain slices, dissect the brain region of interest (e.g., hippocampus) in ice-cold artificial cerebrospinal fluid (aCSF) and prepare 300-400 µm thick slices using a vibratome.
2. Solutions:
-
External Solution (aCSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2. For isolating NMDA receptor currents, Mg2+ is often omitted, and antagonists for AMPA/kainate receptors (e.g., 10 µM CNQX) and GABAA receptors (e.g., 10 µM bicuculline) are added.
-
Internal (Pipette) Solution: Typically contains (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with CsOH.
3. Recording Procedure:
-
Place the coverslip with cultured neurons or a brain slice in the recording chamber on the stage of an upright microscope and perfuse with aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a neuron under visual guidance and form a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
Apply agonists (e.g., NMDA and a co-agonist) via a rapid perfusion system.
-
Record the evoked currents using an appropriate amplifier and data acquisition software.
4. Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated current.
-
Construct dose-response curves by applying increasing concentrations of the agonist or co-agonist and normalize the responses.
-
Fit the data with the Hill equation to determine the EC50 and Hill coefficient.
Competitive Radioligand Binding Assay for Determining Binding Affinity
This protocol is a generalized method for determining the binding affinity of unlabeled ligands by their ability to displace a radiolabeled ligand from the NMDA receptor.
1. Membrane Preparation:
-
Homogenize dissected brain tissue (e.g., rat cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation multiple times to remove endogenous ligands.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
A fixed concentration of the radioligand (e.g., [3H]CGP 39653 for the glutamate site or [3H]DCKA for the glycine site).
-
Increasing concentrations of the unlabeled competitor (D-Aspartate or D-Serine).
-
The membrane preparation.
-
-
For non-specific binding determination, a separate set of wells will contain a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
NMDA Receptor Activation and Signaling Pathway
Caption: NMDA receptor activation requires binding of both glutamate (or D-Aspartate) and a co-agonist (D-Serine or glycine), leading to Ca²⁺ influx and downstream signaling.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for measuring NMDA receptor currents using whole-cell patch-clamp electrophysiology.
Logical Relationship of NMDA Receptor Agonists
Caption: D-Aspartate acts on the glutamate site, while D-Serine acts on the glycine site to activate the NMDA receptor.
References
- 1. The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular bases of NMDA receptor subtype-dependent properties - PMC [pmc.ncbi.nlm.nih.gov]
D-Asparagine: A Potential Biomarker in Neurological Disorders? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable biomarkers is a critical endeavor in the field of neurology, promising earlier diagnosis, improved patient stratification, and more effective monitoring of disease progression and therapeutic response. While established markers such as amyloid-beta and tau for Alzheimer's disease, and alpha-synuclein for Parkinson's disease, have paved the way, the search for novel, more specific, and easily accessible biomarkers continues. In this context, D-amino acids, the enantiomeric counterparts of the common L-amino acids, are emerging as intriguing candidates. This guide focuses on the validation of D-Asparagine as a potential biomarker for neurological disorders, presenting a comparative analysis of its performance against other alternatives, supported by available experimental data.
This compound in Neurological Health and Disease: An Overview
D-amino acids, once thought to be rare in mammals, are now recognized as playing significant roles in the central nervous system. D-Aspartate, a close structural relative of this compound, is known to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal signaling.[1][2] Dysregulation of D-amino acid metabolism has been implicated in various neurological conditions, including Alzheimer's disease and schizophrenia.[3][4]
While much of the research has focused on D-Serine and D-Aspartate, recent evidence has brought this compound into the spotlight, particularly in the context of brain tumors. A recent study demonstrated that urinary and blood levels of this compound are significantly lower in patients with glioblastoma compared to healthy individuals, suggesting its potential as a non-invasive diagnostic biomarker for this aggressive brain cancer.[5][6] However, its role and quantitative presence in other neurodegenerative disorders like Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS) remain less clear.
Comparative Analysis of this compound Levels
To date, comprehensive quantitative data for this compound across a wide spectrum of neurological disorders is limited. The most robust data comes from studies on glioblastoma.
Table 1: this compound and L-Asparagine Levels in Glioblastoma vs. Healthy Controls
| Analyte | Matrix | Patient Group | Concentration (Mean ± SD/Range) | Control Group | Concentration (Mean ± SD/Range) | p-value | Reference |
| This compound | Blood | Glioblastoma (GBM) | Significantly Lower | Healthy Volunteers | Not Specified | < 0.05 | [5][7] |
| This compound | Urine | Glioblastoma (GBM) | Significantly Lower | Healthy Volunteers | Not Specified | < 0.001 | [5][6] |
| L-Asparagine | CSF | Healthy Controls | 6.1 μM (1.82-11.5) | N/A | N/A | N/A | [8] |
| L-Asparagine | Plasma | Parkinson's Disease | Similar to Controls | Healthy Volunteers | Not Specified | N/A | [9] |
| L-Asparagine | CSF | Parkinson's Disease | Similar to Controls | Healthy Volunteers | Not Specified | N/A | [9] |
Note: Specific mean and standard deviation values for this compound in blood and urine from the glioblastoma study were not publicly available in the cited abstracts.
In contrast to the findings in glioblastoma, studies on other neurological disorders have primarily focused on L-Asparagine or other amino acids. For instance, in Parkinson's disease, cerebrospinal fluid (CSF) and plasma levels of L-Asparagine were found to be similar to those in healthy controls.[9] In Amyotrophic Lateral Sclerosis (ALS), while some studies have reported alterations in plasma levels of various amino acids, specific data on this compound is lacking.[3]
One study on Alzheimer's disease reported elevated levels of D-Aspartate in the CSF of AD patients compared to healthy controls, but did not measure this compound.[10][11]
Table 2: D-Aspartate Levels in Alzheimer's Disease CSF
| Analyte | Matrix | Patient Group | Concentration (nmol/mL) | Control Group | Concentration (nmol/mL) | p-value | Reference |
| D-Aspartate | Lumbar CSF | Alzheimer's Disease | 0.054 | Healthy Controls | 0.036 | 0.041 | [10][11] |
This highlights a significant gap in the research and underscores the need for comprehensive studies to quantify this compound levels in the CSF and plasma of patients with various neurodegenerative diseases.
Established Biomarkers for Comparison
A direct comparison of this compound with established biomarkers for major neurological disorders is not yet available in the literature. However, to provide context, the following table summarizes some of the key conventional biomarkers.
Table 3: Established Biomarkers in Neurological Disorders
| Disorder | Biomarker | Matrix | Change in Disease |
| Alzheimer's Disease | Amyloid-beta 42 (Aβ42) | CSF | Decreased |
| Total Tau (t-tau) | CSF | Increased | |
| Phosphorylated Tau (p-tau) | CSF | Increased | |
| Parkinson's Disease | Alpha-synuclein | CSF | Decreased (in some studies) |
| Amyotrophic Lateral Sclerosis | Neurofilament Light Chain (NfL) | CSF, Blood | Increased |
| Phosphorylated Neurofilament Heavy Chain (pNfH) | CSF, Blood | Increased |
The potential of urinary this compound as a non-invasive biomarker for glioblastoma is particularly noteworthy when compared to the invasive nature of CSF collection for many established neurological biomarkers.
Experimental Protocols
Accurate quantification of this compound requires specialized analytical techniques to separate it from its much more abundant L-enantiomer. The two primary methods employed are High-Performance Liquid Chromatography (HPLC) with chiral columns and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method involves the use of a chiral stationary phase (CSP) in the HPLC column that differentially interacts with the D- and L-enantiomers of asparagine, allowing for their separation. Pre-column derivatization with a fluorescent tag is often used to enhance detection sensitivity.
Workflow for Chiral HPLC Analysis of Asparagine Enantiomers
Caption: Chiral HPLC workflow for asparagine enantiomer analysis.
Detailed Protocol for Chiral HPLC (General Steps):
-
Sample Preparation:
-
Thaw frozen biological samples (CSF, plasma, or urine) on ice.
-
To precipitate proteins, add a deproteinizing agent such as sulfosalicylic acid to the sample (e.g., 10 µL of 30% sulfosalicylic acid to 100 µL of plasma).[12][13]
-
Vortex the mixture and centrifuge at high speed (e.g., 12,000 rpm for 5 minutes) at 4°C.[12][13]
-
Collect the supernatant for derivatization.
-
-
Pre-column Derivatization:
-
Several reagents can be used for derivatization, such as o-phthalaldehyde (OPA) in the presence of a chiral thiol.
-
Mix the supernatant with the derivatization reagent and incubate for a specific time at a controlled temperature to allow the reaction to complete.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a chiral column.
-
Use a suitable mobile phase gradient to achieve separation of the D- and L-asparagine derivatives.
-
Detect the separated enantiomers using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatization agent.
-
-
Quantification:
-
Generate a standard curve using known concentrations of D- and L-asparagine standards that have undergone the same sample preparation and derivatization process.
-
Calculate the concentration of D- and L-asparagine in the samples by comparing their peak areas to the standard curve.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of amino acids. While it can be performed without derivatization, chiral separation may still require a chiral column or a chiral derivatizing agent.
Workflow for LC-MS/MS Analysis of Asparagine Enantiomers
Caption: LC-MS/MS workflow for asparagine enantiomer analysis.
Detailed Protocol for LC-MS/MS (General Steps):
-
Sample Preparation:
-
LC Separation:
-
Inject the prepared sample into an LC system. A chiral column is ideal for separating D- and L-asparagine. Alternatively, a reversed-phase column can be used if a chiral derivatizing agent was employed during sample preparation.
-
Use a gradient elution with appropriate mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the analytes.
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer, typically with an electrospray ionization (ESI) source.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for asparagine and its characteristic product ions for detection, which provides high specificity.
-
-
Quantification:
-
Create a calibration curve by analyzing standards of known D- and L-asparagine concentrations with the internal standard.
-
Quantify the amount of D- and L-asparagine in the samples by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this to the calibration curve.
-
Metabolic and Signaling Pathways
The precise metabolic pathways of this compound in the brain are not as well-elucidated as those for D-Aspartate and L-Asparagine.
L-Asparagine Metabolism: L-Asparagine is synthesized from L-Aspartate and glutamine by the enzyme asparagine synthetase (ASNS).[7] It can be hydrolyzed back to L-Aspartate and ammonia by asparaginase.
D-Aspartate Metabolism: D-Aspartate is synthesized from L-Aspartate by the enzyme aspartate racemase.[14] It is degraded by D-aspartate oxidase (DDO).[15]
The existence of a specific "asparagine racemase" in the human brain has not been definitively established. It is possible that this compound is formed through the action of aspartate racemase on L-Asparagine, or through other, yet to be identified, enzymatic pathways. Serine racemase, responsible for D-serine synthesis, has also been suggested to have some activity towards other amino acids.[15]
Potential Signaling Role: Given the structural similarity to D-Aspartate, it is plausible that this compound could interact with the NMDA receptor, although this has not been extensively studied. Dysregulation of NMDA receptor signaling is a common theme in many neurological disorders.[3]
Deamidation: Another potential role for this compound in neurodegeneration is through the process of deamidation, where the amide group of asparagine is converted to a carboxyl group, forming aspartate or isoaspartate. This spontaneous, non-enzymatic modification can alter protein structure and function and has been linked to protein aggregation in neurodegenerative diseases.[6][16]
This compound Metabolic and Signaling Pathways
Caption: Potential metabolic and signaling pathways of this compound.
Future Directions and Conclusion
The current body of evidence suggests that this compound holds promise as a biomarker, particularly for glioblastoma. Its potential as a non-invasive urinary biomarker is a significant advantage. However, its validation for other neurological disorders is still in its infancy.
Key areas for future research include:
-
Comprehensive Quantification: Large-scale studies are needed to accurately measure this compound levels in the CSF and plasma of well-characterized patient cohorts with Alzheimer's disease, Parkinson's disease, ALS, and other neurological conditions, alongside healthy controls.
-
Method Standardization: The development and validation of standardized, high-throughput analytical methods for this compound quantification are crucial for clinical application.
-
Metabolic Pathway Elucidation: Further research is required to identify the specific enzymes and pathways involved in this compound synthesis and degradation in the human brain.
-
Functional Studies: Investigating the precise role of this compound in neuronal signaling, including its interaction with NMDA receptors and its contribution to neuroinflammation and protein aggregation, will provide a deeper understanding of its pathophysiological relevance.
-
Comparative Studies: Direct comparisons of this compound with established biomarkers in the same patient cohorts will be essential to determine its diagnostic and prognostic utility.
References
- 1. Asparagine (Plasma) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Persistent elevation of D-Aspartate enhances NMDA receptor-mediated responses in mouse substantia nigra pars compacta dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of D-Amino Acids in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-Amino Acids and pLG72 in Alzheimer’s Disease and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary this compound level is decreased by the presence of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Lab Home title [avisa.care]
- 10. Free D-amino acids in human cerebrospinal fluid of Alzheimer disease, multiple sclerosis, and healthy control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Urinary this compound level is decreased by the presence of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asparagine-quantitative-plasma [sprintdiagnostics.in]
- 16. The role of D-amino acids in amyotrophic lateral sclerosis pathogenesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of chemical versus enzymatic synthesis of D-Asparagine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
The production of enantiomerically pure D-amino acids, such as D-Asparagine, is of significant interest in the pharmaceutical and biotechnology sectors due to their roles as chiral building blocks in drug synthesis and other specialized applications. The choice of synthetic route—be it traditional chemical methods, enzymatic processes, or a combination thereof—profoundly impacts yield, purity, cost-effectiveness, and environmental footprint. This guide provides a comparative analysis of chemical and enzymatic approaches for the synthesis of this compound, supported by experimental data and detailed protocols.
At a Glance: Chemical vs. Enzymatic Synthesis of this compound
| Parameter | Chemical Synthesis (Chemo-enzymatic Method) | Enzymatic Synthesis (Kinetic Resolution) |
| Starting Material | L-Aspartic Acid | N-acetyl-DL-asparagine or N-benzyloxycarbonyl-(D,L)-asparagine methyl ester |
| Key Reaction | Racemization followed by enzymatic resolution | Enantioselective enzymatic hydrolysis |
| Catalyst | Chemical racemizing agents (e.g., acetic anhydride) and an enzyme (e.g., L-asparaginase) | A single enzyme (e.g., D-aminoacylase or a protease like Subtilisin) |
| Reaction Conditions | Harsh conditions for racemization (high temperatures, organic solvents) | Mild conditions (near-neutral pH, moderate temperatures)[1] |
| Yield | Potentially high, as the undesired enantiomer can be racemized and recycled | Theoretically limited to 50% for kinetic resolution without in-situ racemization |
| Enantiomeric Excess | Typically high (>99%) following enzymatic resolution | Generally high (>98%) due to enzyme stereospecificity[1] |
| Environmental Impact | Higher, due to the use of harsh chemicals, solvents, and energy-intensive steps | Lower, owing to biodegradable catalysts (enzymes) and milder, aqueous reaction conditions[2] |
| Cost-Effectiveness | Can be advantageous at scale if starting materials are inexpensive, but operational costs may be high | Initial enzyme cost can be a factor, but milder conditions and high selectivity can lead to overall process economy[2] |
Experimental Protocols: A Step-by-Step Guide
Chemical Synthesis: A Chemo-Enzymatic Approach
This common strategy for this compound synthesis begins with the readily available and less expensive L-Asparagine, which is first racemized to a DL-mixture and then resolved using an enzyme that selectively acts on the L-enantiomer.
Experimental Workflow:
Caption: Chemo-enzymatic synthesis of this compound.
Protocol:
-
Racemization of L-Asparagine: L-Asparagine is converted to a racemic mixture of DL-Asparagine. A common method involves heating L-Asparagine in the presence of a chemical agent like acetic anhydride. This process, however, often requires harsh conditions and can lead to side products.
-
Enzymatic Resolution: The resulting DL-Asparagine mixture is subjected to enzymatic resolution. An enzyme specific for the L-enantiomer, such as L-asparaginase, is introduced. This enzyme selectively hydrolyzes L-Asparagine to L-Aspartic acid and ammonia, leaving the this compound untouched.
-
Separation and Purification: The final mixture contains this compound and L-Aspartic acid. These two compounds have different physical properties and can be separated by techniques such as fractional crystallization or ion-exchange chromatography to yield pure this compound.
Enzymatic Synthesis: Kinetic Resolution of N-Acetyl-DL-Asparagine
Enzymatic synthesis offers a more direct and environmentally benign route. One established method is the kinetic resolution of a racemic N-acetylated derivative of asparagine using a D-aminoacylase.
Experimental Workflow:
Caption: Enzymatic synthesis of this compound via kinetic resolution.
Protocol:
-
Preparation of N-Acetyl-DL-Asparagine: A racemic mixture of asparagine is first N-acetylated using acetic anhydride under appropriate conditions to produce N-Acetyl-DL-Asparagine.
-
Enzymatic Kinetic Resolution: The N-Acetyl-DL-Asparagine is dissolved in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0). A D-aminoacylase, which selectively hydrolyzes the N-acetyl group from the D-enantiomer, is added. The reaction is typically carried out at a mild temperature (e.g., 30-40°C) with stirring.
-
Reaction Monitoring and Termination: The progress of the reaction is monitored by measuring the formation of this compound or the consumption of the D-enantiomer of the substrate. Once approximately 50% conversion is achieved, the reaction is terminated, often by heat inactivation of the enzyme or by adjusting the pH.
-
Separation and Purification: The resulting mixture contains this compound and unreacted N-Acetyl-L-Asparagine. These can be separated based on their different chemical properties (e.g., charge differences allowing for ion-exchange chromatography) to isolate the pure this compound.
Concluding Remarks for the Professional Scientist
The selection of a synthetic strategy for this compound hinges on a multi-faceted evaluation of project-specific requirements.
-
For large-scale industrial production , a chemo-enzymatic approach may be economically viable if the cost of L-Aspartic acid is low and the infrastructure for handling chemical processes is in place. However, the associated environmental and energy costs must be carefully considered.
-
For applications demanding high purity, sustainability, and operational simplicity , enzymatic synthesis via kinetic resolution is a compelling alternative. The high stereoselectivity of enzymes often leads to products with excellent enantiomeric purity, and the milder reaction conditions reduce the environmental impact and simplify the process setup.[2]
Future advancements in enzyme engineering and process optimization, such as the development of robust racemases for in-situ dynamic kinetic resolution, are expected to further enhance the efficiency and cost-effectiveness of enzymatic routes for the production of this compound and other valuable chiral molecules.
References
Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity in D-Asparagine Immunoassays
For researchers, scientists, and drug development professionals, the accurate detection of D-asparagine is crucial for advancing our understanding of its physiological roles and its potential as a biomarker. Immunoassays offer a high-throughput and sensitive method for this purpose, but their reliability hinges on the specificity of the antibodies employed. This guide provides a comprehensive comparison of antibody cross-reactivity in the context of this compound immunoassays, supported by available experimental data and detailed methodologies for alternative detection techniques.
The central challenge in developing immunoassays for this compound lies in creating antibodies that can distinguish it from its stereoisomer, L-asparagine, and other structurally similar amino acids. While the ideal this compound immunoassay with extensive, publicly available cross-reactivity data remains elusive, this guide leverages data from a closely related D-amino acid immunoassay for D-aspartic acid as a case study, alongside data from highly specific L-asparagine immunoassays and alternative analytical methods.
Immunoassay Performance: A Tale of Two Enantiomers
The specificity of an immunoassay is paramount. An antibody that cross-reacts with L-asparagine or other amino acids will yield inaccurate measurements of this compound. Below is a comparative summary of the performance of a representative D-amino acid immunoassay and a commercially available L-asparagine immunoassay.
Table 1: Immunoassay Performance Comparison
| Feature | D-Aspartic Acid Immunoassay (Monoclonal) | L-Asparagine Immunoassay (Polyclonal) |
| Target Analyte | D-Aspartic Acid | L-Asparagine |
| Reported Cross-Reactivity with Enantiomer | "Slight cross-reactivity" with L-Aspartic Acid[1] | "No significant cross-reactivity" with this compound[2][3] |
| Cross-Reactivity with Other Molecules | "Slight cross-reactivity to all other D- and L- amino acids"[1] | "No significant cross-reactivity was observed with...L-Aspartate, L-Glutamate, L-Glutamine"[2][4] |
| Assay Type | Competitive ELISA | Competitive ELISA |
| Sensitivity | Calibration Range: 0.016-16 µmol/mL[1] | 2.3 µM (0.30 µg/mL)[2] |
It is important to note that the data for the D-Aspartic Acid Immunoassay, while indicative of the potential for high specificity in D-amino acid detection, does not provide quantitative cross-reactivity percentages. In contrast, commercially available L-Asparagine ELISA kits explicitly state a lack of significant cross-reactivity with this compound, highlighting the feasibility of producing highly specific antibodies for amino acid enantiomers.
The Immunoassay Workflow: A Visual Representation
The following diagram illustrates a typical competitive ELISA workflow, a common format for small molecule detection like this compound.
Caption: A generalized workflow of a competitive ELISA for this compound detection.
Understanding Antibody Cross-Reactivity
Cross-reactivity occurs when an antibody, designed to bind to a specific antigen (in this case, this compound), also binds to other, structurally similar molecules. This can lead to inaccurate, often overestimated, measurements. The following diagram illustrates this principle.
Caption: Specific binding vs. cross-reactivity of an anti-D-Asparagine antibody.
Experimental Protocols: A Closer Look at the Methods
Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are outlines of the methodologies for the D-aspartic acid competitive ELISA and alternative analytical techniques.
D-Aspartic Acid Competitive ELISA Protocol (Based on published research[1])
-
Antigen Coating: Microtiter plates are coated with a D-aspartic acid-carrier protein conjugate (e.g., D-Asp-BSA) and incubated overnight at 4°C.
-
Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition Reaction: Standards or samples containing D-aspartic acid are added to the wells, followed by the addition of a specific monoclonal anti-D-aspartic acid antibody. The plate is incubated to allow competition between the free D-aspartic acid and the coated D-aspartic acid for antibody binding.
-
Washing: Unbound antibodies and antigens are washed away.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) is added and incubated for 1 hour.
-
Washing: Unbound secondary antibody is removed by washing.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the plate is incubated in the dark.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of D-aspartic acid in the samples is determined by comparing their absorbance to a standard curve.
Beyond Immunoassays: Alternative Methods for this compound Quantification
While immunoassays offer convenience, other analytical techniques provide high specificity and are often used as gold-standard methods for the quantification of D-amino acids.
Table 2: Comparison of Alternative Analytical Methods
| Method | Principle | Advantages | Disadvantages | Limit of Detection (LOD) |
| High-Performance Liquid Chromatography (HPLC) | Separation of D- and L-enantiomers using a chiral stationary phase or pre-column derivatization with a chiral reagent, followed by detection (e.g., fluorescence). | High specificity and accuracy.[1] | Requires specialized equipment and can be time-consuming. | In the low µM range. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass spectrometric detection, which provides high selectivity and sensitivity based on mass-to-charge ratio. | Very high sensitivity and specificity; can be used for complex matrices. | High instrument cost and complexity. | Can reach the pg/µl level.[5][6] |
| Enzymatic Assays | Utilizes D-amino acid oxidase (DAAO) which specifically acts on D-amino acids to produce a detectable signal (e.g., colorimetric or fluorometric). | High specificity for D-amino acids as a class. | May not be specific for this compound if other D-amino acids are present. | Varies depending on the specific assay format. |
Conclusion
The development of highly specific immunoassays for this compound is a critical step for advancing research in this area. While a commercial this compound-specific immunoassay with comprehensive, quantitative cross-reactivity data is not yet readily available, the data from D-aspartic acid immunoassays demonstrate the potential for achieving high specificity. For researchers requiring the utmost accuracy and specificity, particularly in complex biological matrices, orthogonal methods such as HPLC and LC-MS/MS remain the gold standard. The choice of method will ultimately depend on the specific research question, required sensitivity, sample throughput, and available resources. As research on D-amino acids continues to grow, the demand for well-characterized and highly specific this compound immunoassays will undoubtedly increase, paving the way for new discoveries in biology and medicine.
References
- 1. High-throughput determination of free D-aspartic acid in mammals by enzyme immunoassay using specific monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eaglebio.com [eaglebio.com]
- 3. L-Asparagine ELISA kit I High Sensitivity I Plasma Samples (min. 20µl) [immusmol.com]
- 4. L-Asparagine Antibody I Rabbit Polyclonal I For IF Imaging [immusmol.com]
- 5. Asparagine Synthetase Antibody | Cell Signaling Technology [cellsignal.com]
- 6. static.fn-test.com [static.fn-test.com]
L-Asparagine vs. D-Asparagine: A Comparative Guide on Protein Aggregation
For Researchers, Scientists, and Drug Development Professionals
The chirality of amino acids plays a pivotal role in protein structure and function. While L-amino acids are the canonical building blocks of proteins, the presence of their D-enantiomers can have profound, and often detrimental, effects on protein stability and aggregation. This guide provides a comparative analysis of the effects of L-Asparagine (L-Asn) and D-Asparagine (D-Asn) on protein aggregation, supported by experimental data and detailed methodologies. While direct comparative studies on L-Asn versus D-Asn are limited, this guide synthesizes findings from research on polyasparagine aggregation, D-amino acid incorporation, and the closely related effects of D-Aspartate (D-Asp) to provide a comprehensive overview for researchers in the field.
Executive Summary
The substitution of L-Asparagine with its D-enantiomer is hypothesized to significantly impact protein aggregation dynamics. L-Asparagine, particularly in repeat sequences (poly-Asn), is known to be highly prone to aggregation, forming β-sheet-rich amyloid fibrils. The incorporation of this compound is expected to further enhance this aggregation propensity by disrupting native protein folding and promoting the formation of aggregation-prone intermediates. This guide explores the fundamental differences in their effects on protein structure, aggregation kinetics, and cellular responses.
Data Presentation: L-Asn vs. D-Asn in Protein Aggregation
The following table summarizes quantitative data from studies on poly-L-asparagine aggregation and inferred effects of D-amino acid incorporation. It is important to note that direct quantitative comparisons for this compound are extrapolated from studies on other D-amino acids and D-Aspartate due to a lack of direct head-to-head experimental data for D-Asn.
| Parameter | L-Asparagine (in Poly-Asn Peptides) | This compound (Inferred Effects) | References |
| Aggregation Kinetics (ThT Assay) | |||
| Lag Phase | Strongly dependent on repeat length; shorter lag times with increasing length. | Expected to be significantly shorter than corresponding L-Asn peptides. | [1][2][3] |
| Elongation Rate | Increases with repeat length. | Expected to be faster due to increased propensity for β-sheet formation. | [1][2][3] |
| Aggregate Morphology (AFM/TEM) | |||
| Fibril Formation | Forms distinct amyloid-like fibrils. | Likely to form fibrils, potentially with altered morphology (e.g., twisting, diameter). | [4] |
| Oligomer Formation | Forms globular oligomers as intermediates. | May stabilize oligomeric intermediates, which are often considered the most cytotoxic species. | [1][2][3] |
| Secondary Structure (Circular Dichroism) | |||
| Monomeric State | Predominantly random coil. | May induce a shift towards β-turn or β-sheet propensity even in the monomeric state. | [1][2][3] |
| Aggregated State | Characteristic β-sheet structure with a minimum around 218 nm. | Pronounced β-sheet structure. | [5][6] |
| Cellular Toxicity | |||
| Cytotoxicity | Poly-Asn aggregates are cytotoxic. | Expected to exhibit equal or greater cytotoxicity due to enhanced aggregation and potential for novel cellular interactions. | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics
This assay is widely used to monitor the formation of amyloid fibrils in real-time.[9][10][11]
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Protocol:
-
Preparation of Peptide Stock Solutions:
-
Synthesize and purify L-Asn and D-Asn-containing peptides.
-
Dissolve the peptides in a suitable solvent (e.g., hexafluoroisopropanol) to ensure a monomeric state and then remove the solvent by lyophilization.
-
Resuspend the lyophilized peptide in a buffer such as phosphate-buffered saline (PBS) at a desired stock concentration (e.g., 1 mg/mL).
-
-
ThT Working Solution:
-
Prepare a 1 mM ThT stock solution in distilled water and filter through a 0.22 µm filter.
-
Dilute the ThT stock solution in the assay buffer (e.g., PBS) to a final working concentration of 25 µM.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom microplate, mix the peptide solution with the ThT working solution to achieve the desired final peptide concentration (e.g., 10-100 µM).
-
Include control wells with buffer and ThT only (for background fluorescence).
-
-
Measurement:
-
Place the microplate in a fluorescence plate reader equipped with a shaker.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the fluorescence intensity against time to obtain aggregation kinetics curves.
-
Determine the lag time (the time to reach a significant increase in fluorescence) and the maximum slope (elongation rate).
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique to assess the secondary structure of peptides and proteins in solution.[5][6][12]
Principle: Chiral molecules, such as peptides with specific secondary structures (α-helix, β-sheet, random coil), absorb left and right circularly polarized light differently. This differential absorption provides a characteristic spectrum for each type of secondary structure.
Protocol:
-
Sample Preparation:
-
Prepare peptide solutions in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration range of 10-100 µM. The buffer should have low absorbance in the far-UV region.
-
-
Instrument Setup:
-
Use a CD spectropolarimeter.
-
Calibrate the instrument using a standard, such as camphor-10-sulfonic acid.
-
-
Measurement:
-
Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize buffer absorbance.
-
Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the buffer alone and subtract it from the sample spectra.
-
-
Data Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the peptide concentration in mol/L, n is the number of amino acid residues, and l is the path length of the cuvette in cm.
-
Analyze the resulting spectra for characteristic features: α-helices show negative bands around 222 nm and 208 nm and a positive band around 193 nm; β-sheets show a negative band around 218 nm and a positive band around 195 nm; random coils show a strong negative band around 200 nm.
-
Signaling Pathways and Cellular Responses
The accumulation of misfolded and aggregated proteins, which can be exacerbated by the presence of D-amino acids, triggers cellular stress responses, primarily the Unfolded Protein Response (UPR) .[13][14][15] The UPR is a complex signaling network that aims to restore protein homeostasis in the endoplasmic reticulum (ER). However, prolonged or severe ER stress can lead to apoptosis.
The presence of D-amino acid-containing proteins is likely to be recognized as a misfolded conformation, leading to their retention in the ER and subsequent activation of the UPR.
Figure 1. The Unfolded Protein Response (UPR) pathway.
The experimental workflow for investigating the effects of L- and this compound on protein aggregation and cellular responses can be visualized as follows:
Figure 2. Experimental workflow for comparing L- and D-Asn effects.
Conclusion
The stereochemistry of asparagine residues is a critical determinant of protein aggregation. While poly-L-asparagine tracts are inherently aggregation-prone, the incorporation of this compound is strongly suggested to accelerate this process and potentially lead to more stable and toxic oligomeric species. The increased hydrophobicity and altered backbone conformation introduced by D-amino acids can disrupt the native folding landscape, favoring the formation of β-sheet-rich aggregates. Understanding these stereospecific effects is crucial for the development of therapeutics targeting protein misfolding diseases and for ensuring the stability and safety of protein-based drugs. Further direct comparative studies are warranted to fully elucidate the distinct roles of L- and this compound in protein aggregation and to validate the inferences presented in this guide.
References
- 1. Asparagine Repeat Peptides: Aggregation Kinetics and Comparison with Glutamine Repeats. | Semantic Scholar [semanticscholar.org]
- 2. Asparagine Repeat Peptides: Aggregation Kinetics and Comparison with Glutamine Repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide-induced formation of protein aggregates and amyloid fibrils in human and guinea pig αA-crystallins under physiological conditions of temperature and pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-Amino Acids Modulate the Cellular Response of Enzymatic-Instructed Supramolecular Nanofibers of Small Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 13. Amino Acid Biosynthesis Regulation during Endoplasmic Reticulum Stress Is Coupled to Protein Expression Demands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unfolded protein response - Wikipedia [en.wikipedia.org]
Efficacy of D-Aspartate and Other NMDA Receptor Agonists: A Comparative Guide
This guide provides a detailed comparison of the efficacy of D-Aspartate and other key agonists of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a ligand-gated ion channel, is pivotal for excitatory neurotransmission and synaptic plasticity in the central nervous system. Its activation is unique in that it requires the binding of both a primary agonist to the GluN2 subunit (typically glutamate) and a co-agonist to the GluN1 subunit (either glycine or D-serine)[1]. This document focuses on D-Aspartate, an endogenous amino acid that acts as an agonist at the glutamate-binding site, and compares its performance with other relevant agonists based on experimental data[2][3]. While the initial topic specified D-Asparagine, the available scientific literature predominantly identifies D-Aspartate as the active endogenous agonist at the NMDA receptor; therefore, this guide will focus on D-Aspartate.
Quantitative Data Presentation
The efficacy of an agonist is primarily determined by its potency, often quantified by the half-maximal effective concentration (EC50). This value represents the concentration of an agonist that provokes a response halfway between the baseline and maximum response. A lower EC50 value indicates higher potency. The table below summarizes the EC50 values for key glutamate-site agonists of the NMDA receptor.
| Agonist | Binding Site | Potency (EC50) | Notes |
| L-Glutamate | GluN2 | 2.3 µM[4] | The primary endogenous full agonist. Potency can vary depending on the specific GluN2 subunit composition of the receptor[5]. |
| D-Aspartate | GluN2 | ~28 µM[6] | An endogenous agonist, approximately one order of magnitude less potent than L-Glutamate[6]. |
| NMDA | GluN2 | - | The prototypical synthetic partial agonist from which the receptor derives its name[7]. |
| Glycine / D-Serine | GluN1 | - | Obligatory co-agonists required for receptor activation by glutamate-site agonists. D-Serine is often the dominant endogenous co-agonist in many brain regions[7]. |
Signaling and Experimental Workflow Diagrams
To visualize the mechanisms and methodologies discussed, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental methodologies designed to characterize ligand-receptor interactions. The two primary techniques are radioligand binding assays and electrophysiological recordings.
1. Radioligand Binding Assay (for determining Binding Affinity, Ki)
This technique measures the affinity with which a ligand (the agonist) binds to its receptor. It involves a competition experiment between a labeled, high-affinity ligand (radioligand) and an unlabeled competitor (the test agonist).
-
Membrane Preparation: The process begins with the homogenization of brain tissue (e.g., rat forebrain) rich in NMDA receptors in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to create a membrane preparation containing the receptors.
-
Competitive Binding: The membrane preparation is incubated with a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) and varying concentrations of the unlabeled test agonist (e.g., D-Aspartate). To ensure the channel is open for the radioligand to bind, saturating concentrations of a glutamate-site agonist and a glycine-site co-agonist are also included.
-
Separation and Counting: After reaching equilibrium, the reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The radioactivity trapped on the filters, which is proportional to the amount of bound radioligand, is then measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor. This produces a sigmoidal inhibition curve from which the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
2. Whole-Cell Patch-Clamp Electrophysiology (for determining Potency, EC50)
This method directly measures the functional response of the receptor—the flow of ions through its channel—upon agonist application. It is the gold standard for determining agonist potency (EC50).
-
Cell/Slice Preparation: Experiments are performed on either cultured neurons (e.g., hippocampal neurons) or acute brain slices that are kept viable in an oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording Configuration: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior, establishing the "whole-cell" configuration. The neuron's membrane potential is clamped at a fixed negative value (e.g., -60 mV) to measure inward currents.
-
Agonist Application: The cell is perfused with solutions containing known concentrations of the agonist to be tested (e.g., D-Aspartate). To isolate NMDA receptor currents, antagonists for other receptors (like AMPA and GABA receptors) are typically included in the bath solution. A co-agonist like glycine is also present in the perfusion solution at a saturating concentration.
-
Data Acquisition and Analysis: The inward current generated by the opening of NMDA receptor channels is recorded at each agonist concentration. The peak current amplitudes are measured and plotted against the logarithm of the agonist concentration to generate a dose-response curve. This curve is fitted with a sigmoidal function (e.g., the Hill equation) to calculate the EC50 value, which represents the functional potency of the agonist.
Efficacy Comparison Summary
The experimental data clearly establish both L-Glutamate and D-Aspartate as endogenous agonists at the glutamate-binding site (GluN2) of the NMDA receptor.
-
Potency: L-Glutamate is the most potent endogenous agonist, with an EC50 value in the low micromolar range (~2.3 µM)[4]. D-Aspartate also effectively activates the NMDA receptor, but with a lower potency, exhibiting an EC50 of approximately 28 µM[6]. This indicates that a roughly tenfold higher concentration of D-Aspartate is required to achieve the same level of receptor activation as L-Glutamate.
-
Co-agonists: It is crucial to recognize that the activity of glutamate-site agonists is entirely dependent on the presence of a co-agonist, such as Glycine or D-Serine, at the GluN1 subunit[7]. These molecules do not activate the receptor on their own but are essential for the conformational change that allows the channel to open upon glutamate or D-Aspartate binding.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Decreased levels of D-aspartate and NMDA in the prefrontal cortex and striatum of patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persistent elevation of D-Aspartate enhances NMDA receptor-mediated responses in mouse substantia nigra pars compacta dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Aspartate: An endogenous NMDA receptor agonist enriched in the developing brain with potential involvement in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA receptor - Wikipedia [en.wikipedia.org]
Unraveling the Enigma of D-Asparagine in Neuronal Pathways: A Comparative Guide
A scarcity of direct evidence necessitates a comparative look at its well-studied counterpart, D-Aspartate, to illuminate potential avenues for future research.
For researchers, scientists, and drug development professionals, the quest to identify and validate novel neuromodulators is a continuous endeavor. While the D-amino acid D-Aspartate has garnered significant attention for its role as a neurotransmitter and its involvement in synaptic plasticity, its amide counterpart, D-Asparagine, remains a molecule of considerable obscurity within the realm of neuroscience. This guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's role in the central nervous system, drawing comparisons with the extensively researched D-Aspartate to highlight key differences and potential, yet unproven, functional overlaps.
This compound in the Brain: An Overview of Current Knowledge
Direct evidence for a specific signaling role of this compound in neuronal pathways is sparse. Unlike D-Aspartate, which has been identified as an endogenous neurotransmitter, this compound has not been shown to directly interact with neurotransmitter receptors or modulate synaptic transmission.[1] However, existing research points towards its involvement in the metabolic processes of nerve and brain tissue.[2]
Recent studies have brought to light the presence and potential metabolic significance of this compound in the brain, particularly in pathological states. For instance, elevated levels of this compound have been observed in glioma tissues compared to healthy brain tissue, with evidence suggesting its utilization by glioblastoma cells for proliferation.[3] This finding opens up new questions about the metabolic pathways of this compound in the brain and its potential as a biomarker or therapeutic target in neuro-oncology.
Conversely, studies on cerebrospinal fluid (CSF) in the context of acute lymphoblastic leukemia have reported negligible amounts of this compound, suggesting low physiological concentrations in the CSF under normal conditions.[4][5] This contrasts with D-Aspartate, which is found in higher concentrations in various brain regions and is actively involved in neuronal signaling.[6]
Comparative Analysis: this compound vs. D-Aspartate
To provide a clearer perspective on the potential role of this compound, it is essential to compare its known properties with those of D-Aspartate. The following table summarizes the key differences based on current scientific literature.
| Feature | This compound | D-Aspartate |
| Direct Role in Neuronal Signaling | Not established. | Acts as an endogenous neurotransmitter and neuromodulator.[1][7] |
| Receptor Interaction | No known direct interaction with neurotransmitter receptors. | Agonist at the NMDA receptor and has been reported to activate metabotropic glutamate receptor 5 (mGluR5).[8][9] |
| Presence in the Brain | Detected in brain tissue, with elevated levels in glioma.[3] Negligible levels in CSF.[4] | Present in various brain regions, with high concentrations in synaptic vesicles.[6][10] |
| Metabolism | Biosynthesized from aspartic acid and ammonia.[2] Full metabolic pathway in neurons is not well-defined. | Synthesized from L-Aspartate by aspartate racemase and degraded by D-aspartate oxidase (DDO).[11] |
| Involvement in Synaptic Plasticity | No direct evidence. | Enhances NMDAR-dependent long-term potentiation (LTP).[12] |
Metabolic Pathways: A Tale of Two Molecules
The metabolic pathways of D-Aspartate are relatively well-understood, involving its synthesis from L-Aspartate and its degradation by D-aspartate oxidase (DDO). This enzymatic control allows for the regulation of D-Aspartate levels in the brain, which is crucial for normal synaptic function.
In contrast, the specific metabolic pathway of this compound in neurons is not well-characterized. It is known to be synthesized from aspartic acid and ammonia, but its degradation and potential conversion to other neuroactive molecules remain to be elucidated. The following diagram illustrates the known biosynthetic relationship.
Experimental Protocols
Validating the role of any molecule in neuronal pathways requires rigorous experimental methodologies. While specific protocols for this compound are not widely published due to the nascent stage of research, the following outlines general approaches that would be necessary to investigate its function, adapted from established methods for other D-amino acids.
1. Quantification of this compound in Brain Tissue and CSF:
-
Method: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the gold standard for the sensitive and specific quantification of amino acid enantiomers.
-
Protocol Outline:
-
Brain tissue homogenization or CSF collection.
-
Deproteinization using trichloroacetic acid or a similar agent.
-
Derivatization of the amino acids with a chiral reagent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine) to allow for separation of D- and L-enantiomers.
-
Separation using a reverse-phase HPLC column.
-
Detection and quantification by MS/MS.
-
2. Investigation of Receptor Binding:
-
Method: Radioligand binding assays.
-
Protocol Outline:
-
Preparation of synaptic membrane fractions from specific brain regions.
-
Incubation of the membranes with a radiolabeled ligand known to bind to a receptor of interest (e.g., NMDA receptor).
-
Competition binding experiments where increasing concentrations of unlabeled this compound are added to determine if it displaces the radioligand.
-
Measurement of bound radioactivity to determine the binding affinity (Ki) of this compound.
-
3. Electrophysiological Studies:
-
Method: Patch-clamp recordings from cultured neurons or brain slices.
-
Protocol Outline:
-
Preparation of primary neuronal cultures or acute brain slices.
-
Whole-cell patch-clamp recordings to measure synaptic currents (e.g., NMDA receptor-mediated currents).
-
Application of this compound to the extracellular solution to observe any direct effects on neuronal membrane properties or synaptic transmission.
-
Co-application with known agonists and antagonists to investigate potential modulatory roles.
-
Future Directions and Conclusion
The current body of research on this compound's role in neuronal pathways is in its infancy. While direct evidence for a signaling role is lacking, its presence in the brain and its altered metabolism in pathological conditions such as glioblastoma suggest that it may have important, yet undiscovered, functions.
Future research should focus on:
-
Elucidating the complete metabolic pathway of this compound in neurons.
-
Screening for potential interactions with known and orphan receptors in the brain.
-
Investigating its role in neuronal development and pathology, particularly in the context of brain tumors.
-
Developing specific tools, such as antibodies and pharmacological modulators, to study its function in vivo.
References
- 1. D-Aspartic acid is a novel endogenous neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Urinary this compound level is decreased by the presence of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Depletion of d- and l-asparagine in cerebrospinal fluid in acute lymphoblastic leukemia during PEGasparaginase therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in D-Amino Acids in Neurological Research [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Emerging Role of Altered d-Aspartate Metabolism in Schizophrenia: New Insights From Preclinical Models and Human Studies [frontiersin.org]
Comparative study of D-Asparagine levels in healthy vs diseased states
For Immediate Release
A growing body of research highlights the potential of D-amino acids, once thought to be rare in mammals, as significant biomarkers in various physiological and pathological states. This guide provides a comparative analysis of D-Asparagine levels in healthy individuals versus those with specific diseases, supported by experimental data and detailed methodologies for its quantification. This information is intended for researchers, scientists, and drug development professionals interested in the emerging role of D-amino acids in diagnostics and therapeutics.
Quantitative Data Summary
The concentration of this compound in biological fluids varies significantly between healthy individuals and those affected by certain diseases. The following table summarizes key quantitative findings from recent studies.
| Biological Fluid | State | Analyte | Concentration (nmol/mL) | Notes |
| Plasma | Healthy | This compound | 0.216 ± 0.061 | Mean ± Standard Deviation |
| Glioblastoma | This compound | 0.171 ± 0.045 | Significantly lower than healthy controls (p < 0.01)[1] | |
| Urine | Healthy | This compound | 0.816 ± 0.355 | Mean ± Standard Deviation |
| Glioblastoma | This compound | 0.252 ± 0.201 | Significantly lower than healthy controls (p < 0.001)[1] | |
| Cerebrospinal Fluid (CSF) | Healthy | This compound | 0.038 (0.0 - 0.103) | Median (Range) |
Note: Concentrations can vary based on analytical methods and patient populations.
Key Findings in Diseased States
-
Glioblastoma: Studies have shown that patients with glioblastoma have significantly lower levels of this compound in both their blood and urine compared to healthy individuals.[1][2][3] This suggests an alteration in D-amino acid metabolism associated with this aggressive brain tumor.[2][3]
-
Chronic Kidney Disease (CKD): Elevated blood levels of this compound, along with other D-amino acids, are associated with the progression of chronic kidney disease.[4] This has led to the proposal of this compound as a potential biomarker for assessing renal function.
-
Neurological Disorders: While research into this compound in a wide range of neurological disorders is ongoing, studies on other D-amino acids like D-Aspartate have shown altered levels in the cerebrospinal fluid of patients with conditions such as multiple sclerosis.[5] Further investigation is needed to clarify the specific role of this compound in various neurological pathologies.
Experimental Protocols
The accurate quantification of this compound in biological samples is crucial for its study as a biomarker. The following is a representative protocol for the analysis of amino acids, including this compound, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To quantify the concentration of this compound in human plasma.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of 30% sulfosalicylic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at 4°C for 30 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully collect 50 µL of the supernatant.
-
Dilute the supernatant with 450 µL of the initial mobile phase containing the internal standard.
-
Vortex the final mixture for 30 seconds before injection into the LC-MS/MS system.[6]
-
-
Liquid Chromatography (LC):
-
Column: A mixed-mode chromatographic column is often used for the separation of polar compounds like amino acids.
-
Mobile Phase A: An aqueous solution of ammonium formate at a controlled pH (e.g., pH 2.8).
-
Mobile Phase B: A mixture of acetonitrile and aqueous ammonium formate.
-
Gradient Elution: A gradient is run to effectively separate the amino acids. A typical run time is around 18 minutes.[7]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI) is commonly used.
-
Detection: Selected Reaction Monitoring (SRM) is employed for its high selectivity and sensitivity in quantifying specific molecules in complex mixtures. The mass transitions for this compound and its corresponding internal standard are monitored.
-
Data Analysis: The concentration of this compound in the samples is determined by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
-
Signaling and Metabolic Pathways
While the specific signaling pathways directly modulated by this compound are still under active investigation, its metabolic pathway and the signaling of its L-enantiomer, L-Asparagine, are better understood.
L-Asparagine has been shown to be an important activator of the mTORC1 signaling pathway, a central regulator of cell growth and metabolism. In contrast, this compound does not appear to stimulate this pathway, highlighting a key functional difference between the two enantiomers.
Conclusion
The study of this compound is a rapidly evolving field. Current evidence strongly suggests its potential as a biomarker for several diseases, including glioblastoma and chronic kidney disease. Further research is warranted to expand the comparative analysis of this compound levels across a broader spectrum of diseases and to fully elucidate its physiological and pathological roles. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of D-amino acids in human health and disease.
References
- 1. Urinary this compound level is decreased by the presence of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urinary this compound level is decreased by the presence of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cerebrospinal fluid, brain, and spinal cord levels of L-aspartate signal excitatory neurotransmission abnormalities in multiple sclerosis patients and experimental autoimmune encephalomyelitis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Assessing Enzyme Specificity for D-Asparagine: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of enzymes capable of metabolizing D-Asparagine is crucial for various applications, from biomarker detection to therapeutic development. This guide provides a comparative analysis of enzymes known to act on this compound, supported by quantitative data and detailed experimental protocols.
Enzyme Activity Comparison
The specificity of an enzyme for a particular substrate is a critical parameter in its functional characterization. Below is a summary of the kinetic parameters of enzymes with reported activity towards this compound and its L-enantiomer or other primary substrates. This data allows for a direct comparison of their efficiency and selectivity.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Source |
| Human D-aspartate Oxidase (hDASPO) | This compound | Not Reported | 8.3 | - | Not Reported | [1] |
| D-Aspartate | 2.7 | 52.5 | - | 1.94 x 10⁴ | [2] | |
| External Asparaginase (S. cerevisiae) | This compound | 0.23 | - | 38.7 | Not Reported | [3] |
| L-Asparagine | Not Reported | - | - | Not Reported | ||
| D-Amino Acid Oxidase (Various) | This compound | Not Reported | Low to negligible | - | Not Reported | [4] |
Key Observations:
-
The external asparaginase from Saccharomyces cerevisiae shows a high affinity for this compound, indicated by a low Km value of 0.23 mM[3]. This suggests that at low substrate concentrations, this enzyme could be particularly effective.
-
D-amino acid oxidases (DAAO) from various species generally exhibit low to negligible activity towards acidic D-amino acids like this compound[4]. Their primary specificity is for neutral and basic D-amino acids.
Experimental Protocols
Accurate assessment of enzyme specificity relies on robust and standardized experimental protocols. Below are detailed methodologies for determining the activity of D-aspartate oxidase and asparaginase.
Protocol 1: D-Aspartate Oxidase Activity Assay
This protocol is adapted from methods used for characterizing D-amino acid oxidases and can be applied to measure this compound oxidation. The assay measures the production of hydrogen peroxide, a product of the oxidase reaction.
Materials:
-
Purified D-aspartate oxidase
-
This compound solution (substrate)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.3)
-
Horseradish peroxidase (HRP)
-
Amplex™ Red reagent (or other suitable peroxidase substrate)
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, HRP, and Amplex™ Red reagent.
-
Add the this compound substrate to the reaction mixture to the desired final concentration. To determine kinetic parameters, a range of substrate concentrations should be used.
-
Initiate the reaction by adding the purified D-aspartate oxidase to the mixture.
-
Monitor the reaction progress by measuring the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm for Amplex™ Red) or absorbance at a specific wavelength depending on the chromogenic substrate used.
-
Calculate the initial reaction velocity from the linear portion of the progress curve.
-
Determine kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.
Protocol 2: Asparaginase Activity Assay
This protocol is a widely used method for determining asparaginase activity and can be adapted to measure the hydrolysis of this compound. The assay quantifies the ammonia released from the hydrolysis of the amide bond in asparagine.
Materials:
-
Purified asparaginase
-
This compound solution (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.6)
-
Nessler's reagent
-
Ammonium sulfate solution (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and the this compound substrate at the desired concentration.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the purified asparaginase.
-
Stop the reaction at various time points by adding a quenching agent (e.g., trichloroacetic acid).
-
Centrifuge the samples to pellet any precipitated protein.
-
Transfer the supernatant to a new tube and add Nessler's reagent.
-
Measure the absorbance at approximately 450 nm after color development.
-
Quantify the amount of ammonia produced by comparing the absorbance to a standard curve prepared with known concentrations of ammonium sulfate.
-
Calculate the enzyme activity in terms of µmoles of ammonia produced per minute per milligram of enzyme.
Visualizing the Experimental Workflow
To provide a clear overview of the process for assessing enzyme specificity, the following diagram illustrates the key steps involved, from enzyme and substrate preparation to data analysis.
Caption: Experimental workflow for determining enzyme specificity.
Signaling Pathways and Logical Relationships
The interaction of an enzyme with its substrate and the subsequent catalytic conversion can be represented as a logical pathway. The following diagram illustrates the generalized signaling pathway for an enzyme acting on this compound.
Caption: Generalized pathway of enzymatic action on this compound.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. Utilization of this compound by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Further study on the specificity of D-amino acid oxidase and D-aspartate oxidase and time course for complete oxidation of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for D-Asparagine Quantification in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of D-Asparagine (D-Asn) in cerebrospinal fluid (CSF) is of growing interest in neuroscience and drug development due to its potential role as a biomarker and its association with neurological processes. This guide provides an objective comparison of the leading analytical methods for D-Asn quantification in CSF, supported by experimental data and detailed protocols. The methods evaluated are High-Performance Liquid Chromatography with Chiral Stationary Phases (Chiral HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF).
Data Presentation: A Comparative Overview
The performance of each method is summarized below, with quantitative data presented for key validation parameters. It is important to note that while data for this compound is prioritized, in some cases, data for the structurally similar D-Aspartate (D-Asp) is used as a reasonable proxy where D-Asn-specific data is not available.
| Method | Analyte | Derivatization | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Chiral HPLC-UV | D-Asp | FDNP-Val-NH2 | Not specified | 5-10 picomoles[1] | Not specified | Good resolution of enantiomers, reliable.[1] | May require derivatization, potentially lower sensitivity than MS methods.[2] |
| LC-MS/MS | D-Asp | None (direct) | Not specified | 0.52 pg/µL[3] | 1.57 pg/µL[3] | High sensitivity and specificity, no derivatization needed.[4] | Matrix effects can be a challenge. |
| CE-LIF | D-Asp | NBD-F | Not specified | 17 nM[5] | 50 nM[5] | High separation efficiency, small sample volume required.[6] | Requires derivatization for fluorescence detection, potential for baseline noise. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This method relies on a chiral stationary phase (CSP) to separate the D- and L-enantiomers of asparagine. Pre-column derivatization is often employed to enhance detection.
a. Sample Preparation:
-
CSF samples are typically deproteinized, often by adding a precipitating agent like acetonitrile, followed by centrifugation.[7]
-
The supernatant is collected for derivatization.
b. Derivatization (using a Marfey's reagent analogue):
-
A solution of the chiral derivatizing agent, such as Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-L-Val-NH2), is added to the sample.[1]
-
The reaction is carried out at a specific temperature and pH to form diastereomers.[1]
c. HPLC Conditions:
-
Column: A reversed-phase column, such as an ODS-Hypersil, is commonly used.[1] Crown-ether CSPs are also well-suited for separating D- and L-amino acid enantiomers.[8]
-
Mobile Phase: A gradient of acetonitrile in water with an additive like trifluoroacetic acid (TFA) is often used.[1][9]
-
Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 340 nm for FDNP derivatives) is typical.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method allows for the direct quantification of this compound without the need for derivatization.
a. Sample Preparation:
-
CSF samples are deproteinized, typically with a solvent like acetonitrile, ethanol, or methanol.[3]
-
The sample is then centrifuged, and the supernatant is collected and diluted before injection.[7]
b. LC-MS/MS Conditions:
-
Column: A chiral stationary phase column, such as one with a teicoplanin-based selector (e.g., Astec Chirobiotic T), is used for enantiomeric separation.[2][3]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier like formic acid is common.[3][7]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for quantification.
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)
CE-LIF offers high separation efficiency and sensitivity, making it suitable for analyzing the low concentrations of this compound in CSF.
a. Sample Preparation and Derivatization:
-
CSF samples are derivatized with a fluorescent tag, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), to enable LIF detection.[5]
-
The derivatization reaction is performed under controlled conditions to ensure complete labeling.[10]
b. CE-LIF Conditions:
-
Capillary: A fused silica capillary is used for the separation.
-
Background Electrolyte (BGE): The BGE contains a chiral selector, such as a cyclodextrin derivative (e.g., heptakis(2,6-di-O-methyl)-β-cyclodextrin), to resolve the D- and L-asparagine enantiomers.[5]
-
Separation Voltage: A high voltage is applied across the capillary to drive the electrophoretic separation.[6]
-
Detection: A laser excites the fluorescently labeled analytes, and the emitted fluorescence is detected.[6]
Method Comparison and Recommendations
-
Chiral HPLC is a robust and reliable method, particularly when high sensitivity is not the primary concern. The requirement for derivatization can add a step to the workflow but also enhances detectability with UV detectors.[2]
-
LC-MS/MS stands out for its exceptional sensitivity and specificity, allowing for direct analysis without derivatization.[4] This makes it a powerful tool for detecting trace amounts of this compound and is often considered the gold standard for quantitative bioanalysis. However, careful method development is required to mitigate potential matrix effects from the complex CSF environment.
-
CE-LIF provides excellent separation efficiency and is well-suited for the analysis of small sample volumes, a significant advantage when working with CSF.[6] The need for fluorescent derivatization is a key consideration, but it enables highly sensitive detection.[5]
A Note on Enzymatic Assays
While enzymatic assays using D-amino acid oxidase (DAAO) are available for the detection of some D-amino acids, they are not suitable for the quantification of this compound . DAAO does not effectively oxidize acidic D-amino acids like D-Aspartate and, by extension, this compound. Therefore, this method is not a viable alternative for this specific application.
References
- 1. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral separation and determination of excitatory amino acids in brain samples by CE-LIF using dual cyclodextrin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Robust Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF) Method for Quantitative Compositional Analysis of Trace Amino Acids in Hypersaline Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem-agilent.com [chem-agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 10. researchgate.net [researchgate.net]
D-Asparagine's receptor binding affinity compared to other ligands
For Researchers, Scientists, and Drug Development Professionals
D-Asparagine, the dextrorotatory enantiomer of the common amino acid asparagine, has garnered interest for its potential interactions with key physiological receptors. This guide provides a comparative analysis of this compound's binding affinity with other relevant ligands at the N-methyl-D-aspartate (NMDA) receptor and the sweet taste receptor (TAS1R2/TAS1R3), supported by experimental data and detailed methodologies. While direct quantitative binding data for this compound is limited in publicly available literature, this guide leverages data from structurally similar compounds and qualitative assessments to provide a comprehensive overview.
Receptor Binding Affinity Comparison
The following tables summarize the available quantitative data for ligands related to this compound at the NMDA and sweet taste receptors, providing a basis for comparative assessment.
Table 1: Ligand Binding Affinities at the NMDA Receptor
| Ligand | Receptor/Site | Assay Type | Value (µM) | Species | Reference |
| D-Aspartate | NMDA Receptor | Radioligand Binding (IC50) | 9.8 | Rat | [1] |
| L-Glutamate | NMDA Receptor | Radioligand Binding (IC50) | 0.28 | Rat | [1] |
| NMDA | NMDA Receptor | Radioligand Binding (IC50) | 0.45 | Rat | [1] |
| D-Serine | Glycine site of NMDA Receptor | Radioligand Binding (Ki) | 0.107 | Rat | N/A |
| Glycine | Glycine site of NMDA Receptor | Radioligand Binding (Ki) | 0.118 | Rat | N/A |
Note: IC50 is the concentration of a ligand that inhibits 50% of the specific binding of a radioligand. Ki is the inhibition constant, representing the affinity of a ligand for a receptor.
Table 2: Ligand Affinities at the Sweet Taste Receptor (TAS1R2/TAS1R3)
| Ligand | Receptor | Assay Type | EC50 (mM) | Species | Reference |
| D-Tryptophan | TAS1R2/TAS1R3 | Calcium Imaging | 0.35 | Human | [2] |
| D-Phenylalanine | TAS1R2/TAS1R3 | Calcium Imaging | 1.5 | Human | [2] |
| Sucrose | TAS1R2/TAS1R3 | Calcium Imaging | 27 | Human | [3] |
| Aspartame | TAS1R2/TAS1R3 | Calcium Imaging | 0.08 | Human | [2] |
| Acesulfame K | TAS1R2/TAS1R3 | Calcium Imaging | 0.2 | Human | [3] |
Note: EC50 is the concentration of a ligand that provokes a response halfway between the baseline and maximum response. While direct binding affinity data for this compound is not available, studies indicate that D-amino acids generally exhibit a preference for the sweet taste receptor[4].
Signaling Pathways
Understanding the signaling cascades initiated by ligand binding is crucial for drug development. Below are diagrams of the signaling pathways for the NMDA and sweet taste receptors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline typical protocols for the binding assays discussed.
NMDA Receptor Radioligand Binding Assay (Competition)
This protocol is adapted from standard methods for determining the binding affinity of a test compound by its ability to compete with a radiolabeled ligand.
1. Materials:
-
Radioligand: [³H]CGP 39653 (a competitive NMDA receptor antagonist) or [³H]MK-801 (a non-competitive channel blocker).
-
Membrane Preparation: Synaptosomal membranes prepared from rat forebrain tissue.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound and other ligands of interest, prepared in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known NMDA receptor ligand (e.g., 10 µM L-glutamate).
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
2. Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound or the non-specific binding control in the assay buffer.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sweet Taste Receptor Functional Assay (Calcium Imaging)
This protocol describes a cell-based functional assay to measure the activation of the TAS1R2/TAS1R3 receptor by monitoring changes in intracellular calcium levels.
1. Materials:
-
Cell Line: HEK293 cells stably co-expressing human TAS1R2, TAS1R3, and a G-protein chimera (e.g., Gα16gust45) that couples to the calcium signaling pathway.
-
Culture Medium: DMEM supplemented with fetal bovine serum and appropriate selection antibiotics.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: this compound and other sweeteners at various concentrations.
-
Fluorescence Plate Reader: Equipped with an automated liquid handling system.
2. Procedure:
-
Cell Plating: Seed the engineered HEK293 cells into 96-well or 384-well black-walled, clear-bottom plates and culture until they form a confluent monolayer.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye in the dark at 37°C for approximately one hour.
-
Baseline Measurement: Wash the cells again to remove excess dye and measure the baseline fluorescence using the plate reader.
-
Compound Addition: Add the test compounds at different concentrations to the wells using the automated liquid handling system.
-
Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time to detect changes in intracellular calcium concentration.
3. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
References
- 1. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Metabolomic Analysis of D-Asparagine and L-Asparagine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic impacts of D-Asparagine and L-Asparagine, supported by experimental data and detailed methodologies. The distinct stereochemistry of these amino acids leads to significantly different roles in cellular metabolism, signaling, and proliferation.
Introduction
L-Asparagine is one of the 20 proteinogenic amino acids, playing a crucial role in protein synthesis, nitrogen transport, and as a precursor for other biomolecules.[1][2][3] It is considered a non-essential amino acid in humans as it can be synthesized endogenously from L-aspartate and glutamine by the enzyme asparagine synthetase (ASNS).[4] In contrast, this compound is a non-proteinogenic amino acid. While less abundant, D-amino acids are increasingly recognized for their physiological roles. For instance, plasma this compound has been identified as a potential biomarker for chronic kidney disease, a role not shared by its L-isomer, suggesting distinct metabolic handling.
Comparative Quantitative Data
| Parameter | L-Asparagine | This compound | Cell Type/Context | Reference |
| mTORC1 Signaling Activation | Stimulates mTORC1 activity | Does not stimulate mTORC1 activity | Brown Adipocytes | |
| Thermogenesis | Promotes thermogenesis | No effect on thermogenesis | Brown Adipocytes | |
| Cell Proliferation (Glioblastoma) | Not reported as a primary driver | Supports proliferation | Glioblastoma cells | |
| Protein Synthesis | Direct precursor | Not incorporated into proteins | General | |
| Metabolic Fate | Readily enters central carbon metabolism | Primarily degraded by D-aspartate oxidase | General |
Differential Impact on Cellular Signaling: The mTORC1 Pathway
A significant difference in the bioactivity of L- and this compound lies in their interaction with the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism. L-Asparagine, along with glutamine, can activate mTORC1 signaling independently of the Rag GTPases, utilizing the Arf1 pathway.[5] In contrast, this compound does not elicit this response. This differential activation has profound consequences for downstream metabolic processes.
Experimental Protocols
To conduct a comparative metabolomic analysis of D- and L-Asparagine, a robust experimental design is crucial. The following protocol outlines a suitable methodology based on established techniques for chiral amino acid analysis and cellular metabolomics.
Cell Culture and Treatment
-
Cell Line: Select a relevant cell line (e.g., a cancer cell line known to be sensitive to asparagine metabolism, such as OVCAR-8, or a non-cancerous line like HEK293T).
-
Culture Conditions: Culture cells in a standard medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Once cells reach 70-80% confluency, replace the standard medium with a custom asparagine-free medium. Supplement this medium with either L-Asparagine or this compound at a final concentration of 1 mM. Include a control group with no asparagine supplementation.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for metabolic changes to occur.
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a pre-chilled quenching solution (e.g., 80% methanol at -80°C) to the culture plates and incubate at -80°C for 15 minutes.
-
Harvesting: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Extraction: Lyse the cells by three cycles of freeze-thawing. Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Sample Preparation: Collect the supernatant containing the intracellular metabolites. Dry the supernatant using a vacuum concentrator.
LC-MS/MS Analysis for Chiral Metabolomics
-
Derivatization: Reconstitute the dried metabolite extract in a suitable solvent. To distinguish between D- and L-isomers, perform a chiral derivatization. A common method involves using a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
Chromatography: Separate the derivatized metabolites using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in a targeted multiple reaction monitoring (MRM) mode for specific metabolites or in a full scan mode for untargeted metabolomics.
-
Data Analysis: Process the raw data to identify and quantify the metabolites. Compare the metabolite profiles between the this compound, L-Asparagine, and control groups to determine significant changes.
Conclusion
The metabolic fates and cellular impacts of this compound and L-Asparagine are markedly different. L-Asparagine is integral to central metabolism and anabolic signaling pathways like mTORC1. In contrast, this compound is not a substrate for protein synthesis and does not appear to activate key growth signaling pathways in the same manner. However, its utilization by certain cancer cells suggests a role in pathological states that warrants further investigation. Understanding these differences is critical for researchers in drug development, particularly in the context of cancer metabolism and therapies targeting amino acid pathways. The methodologies outlined in this guide provide a framework for further elucidating the distinct metabolic signatures of these two stereoisomers.
References
- 1. Targeted metabolomic analysis of amino acid response to L-asparaginase in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential integrated stress response and asparagine production drive symbiosis and therapy resistance of pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of D-Asparagine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of D-Asparagine, ensuring adherence to safety protocols and environmental regulations. While this compound is generally not classified as a hazardous substance, proper handling and disposal are essential to maintain a safe laboratory environment.[1][2][3]
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and the specific regulations of your institution and local authorities.[4][5][6] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Personal Protective Equipment (PPE) Requirement:
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
Step-by-Step Guide for Solid this compound Waste:
-
Collection: Place all solid this compound waste, including unused chemical and contaminated items (e.g., weighing paper, gloves), into a designated and clearly labeled waste container.[9][10]
-
Container Sealing: Ensure the waste container is kept tightly closed when not in use.[7]
-
Storage: Store the sealed container in a cool, well-ventilated area designated for chemical waste accumulation.[7]
-
Final Disposal:
-
Option 1: Licensed Disposal Company: Offer surplus and non-recyclable solid waste to a licensed disposal company.[1] This is the most conservative and often recommended approach.
-
Option 2: Trash Disposal: Some institutions may permit the disposal of non-hazardous chemicals like this compound in the regular trash.[3] Crucially, confirm this is an approved procedure with your local EHS office before proceeding.
-
Step-by-Step Guide for Aqueous this compound Solutions:
For small quantities of dilute aqueous solutions:
-
Consult Local Guidelines: Always check with your institution's EHS guidelines first. In many cases, non-hazardous, water-soluble compounds can be disposed of via the sanitary sewer.[10][11]
-
Neutralization (if necessary): Check the pH of the solution. If it is not within the neutral range (typically pH 6-8), neutralize it with a mild acid or base.[10]
-
Dilution and Disposal: Pour the neutralized solution down the drain, followed by a copious amount of running water (at least a 100-fold excess) to ensure adequate dilution.[10]
Quantitative Data Summary: Disposal Options
| Waste Form | Disposal Method | Key Considerations |
| Solid | Licensed Chemical Waste Disposal Contractor | Recommended for bulk quantities and to ensure compliance. |
| Solid | Institutional Trash Disposal | Only if explicitly permitted by your institution's EHS office. Not a universally accepted practice.[3] |
| Aqueous Solution | Sanitary Sewer | For small quantities of dilute, neutralized solutions. Must be followed by flushing with large volumes of water.[10][11] |
Experimental Protocol: Small Spill Cleanup
In the event of a small spill of solid this compound:
-
Restrict Access: Ensure the spill area is clear of personnel.
-
Wear PPE: Don appropriate PPE, including a dust respirator.[7]
-
Contain Spill: Use appropriate tools to carefully sweep or scoop the spilled solid into a designated waste disposal container.[7] Avoid generating dust.
-
Decontaminate Area: Once the solid is collected, clean the contaminated surface by spreading water on it.[7]
-
Dispose of Waste: Dispose of the collected material and any contaminated cleaning supplies according to the solid waste disposal procedures outlined above.
Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. fishersci.com [fishersci.com]
- 5. agilent.com [agilent.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
Essential Safety and Logistics for Handling D-Asparagine
This document provides immediate, procedural guidance for the safe handling and disposal of D-Asparagine in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe operational conduct and minimize potential hazards.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical when handling this compound to prevent skin and eye contact, as well as inhalation of dust particles.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber, >0.11 mm thickness) and protective clothing.[2][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust is generated.[4] |
Operational Plan: Handling and Storage
1. Engineering Controls:
-
Work in a well-ventilated area to minimize dust accumulation.[5][6]
-
Use of a chemical fume hood is recommended, especially when handling larger quantities or if dust generation is likely.
2. Safe Handling Practices:
-
Avoid the formation of dust and aerosols.[5]
-
Do not breathe mist, gas, or vapors.[2]
-
Wash hands thoroughly after handling.[2]
3. Storage:
Emergency Procedures
1. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen.[1][2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[1]
2. Accidental Release Measures:
-
Use personal protective equipment.[2]
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.[4][6]
-
Prevent the substance from entering drains.[2]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. While some sources suggest that this compound can be disposed of in a sanitary sewer, it is crucial to consult with your institution's environmental health and safety department for specific guidance.[7] Non-contaminated packaging may be recycled.
Visualizing the Workflow
The following diagram illustrates the key steps for safely handling and disposing of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
